GSK-4716
描述
structure in first source
属性
IUPAC Name |
4-hydroxy-N-[(4-propan-2-ylphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12(2)14-5-3-13(4-6-14)11-18-19-17(21)15-7-9-16(20)10-8-15/h3-12,20H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPPIUNQWSRCOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101574-65-6 | |
| Record name | 4-Hydroxybenzoic acid 2-[[4-(1-methylethyl)phenyl]methylene]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101574-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-benzoic acid 2-[[4-(1-methylethyl)phenyl]methylene]hydrazide; | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
GSK-4716: A Technical Guide to its Mechanism of Action as a Selective ERRβ/γ Agonist
For Research, Scientific, and Drug Development Professionals
Abstract
GSK-4716 is a potent and selective synthetic agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ). As constitutively active orphan nuclear receptors, ERRβ and ERRγ are key regulators of cellular metabolism, mitochondrial biogenesis, and energy homeostasis. This compound serves as a critical tool for elucidating the physiological roles of these receptors and for exploring their therapeutic potential in metabolic diseases, neurodegenerative disorders, and other conditions. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.
Core Mechanism of Action: ERRβ/γ Agonism
This compound functions as a selective agonist for ERRβ and ERRγ, demonstrating preferential activity for these receptors over ERRα and the classical estrogen receptors.[1] Its primary mechanism involves binding to the ligand-binding domain of ERRβ and ERRγ, thereby modulating their transcriptional activity. This interaction initiates a cascade of downstream events, primarily centered on the coactivation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and PGC-1β.[2] These coactivators are master regulators of mitochondrial biogenesis and cellular metabolism.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's activity and selectivity.
| Parameter | Target | Value | Reference |
| EC50 | ERRγ | 1.3 µM | [1] |
| IC50 | ERRβ/γ | 2 µM | [3][4][5][6] |
| Selectivity | ERRβ/γ | >50-fold over Estrogen Receptors | Not explicitly quantified in the provided results |
Signaling Pathways and Cellular Effects
The activation of ERRβ/γ by this compound triggers several key signaling pathways, leading to diverse cellular responses.
Mitochondrial Biogenesis and Metabolic Reprogramming
Upon activation by this compound, ERRγ, in concert with PGC-1α, orchestrates a transcriptional program that enhances mitochondrial function and shifts cellular metabolism towards oxidative pathways. This is a cornerstone of this compound's action.
-
Induction of PGC-1α and PGC-1β: this compound treatment leads to a significant increase in the expression of both Ppargc1a (PGC-1α) and Ppargc1b (PGC-1β) mRNA.[2]
-
Upregulation of Metabolic Genes: This, in turn, drives the expression of a suite of genes involved in:
-
Fatty Acid Oxidation: Carnitine palmitoyltransferase 1b (Cpt1b)
-
TCA Cycle: Isocitrate dehydrogenase 3 (Idh3)
-
Oxidative Phosphorylation: ATP synthase F1 subunit beta (Atp5b)[2]
-
-
Enhanced Mitochondrial Function: The culmination of this genetic reprogramming is an observable increase in mitochondrial activity, evidenced by elevated citrate (B86180) synthase activity and increased levels of cytochrome c protein.[2][7]
Crosstalk with Glucocorticoid Receptor (GR) Signaling
In skeletal muscle cells, this compound has been shown to modulate the glucocorticoid signaling pathway, indicating a functional interplay between ERRγ and the glucocorticoid receptor (GR).
-
Increased GRα Expression: Treatment with this compound results in a notable increase in the protein expression of the GRα isoform.[2][5]
-
Induction of GR Target Genes: This leads to the subsequent upregulation of GR target genes, including Monoamine Oxidase A (MAO-A).[2][5]
Regulation of Dopaminergic Neuronal Phenotypes
This compound influences the phenotype of dopaminergic neurons through the activation of the cAMP response element-binding protein (CREB) signaling pathway.
-
Upregulation of Dopaminergic Markers: this compound treatment increases the expression of key dopaminergic markers, including Dopamine Transporter (DAT) and Tyrosine Hydroxylase (TH).[8]
-
Activation of CREB: This effect is mediated by the phosphorylation and activation of CREB. The activation is biphasic, with an early ERRγ-independent phase followed by a sustained ERRγ-dependent activation.
Regulation of Transferrin Receptor 2 (TFR2) Expression
In hepatocytes, this compound has been demonstrated to upregulate the expression of Transferrin Receptor 2 (TFR2), a protein involved in iron metabolism.[9]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. These should be optimized for specific experimental conditions.
Experimental Workflow: Gene Expression Analysis in C2C12 Myotubes
This workflow outlines the typical steps for treating C2C12 cells with this compound and analyzing downstream gene expression changes via RT-qPCR.
1. C2C12 Cell Culture and Differentiation [10][11][12][13][14]
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Subculture cells when they reach 70-80% confluency to prevent spontaneous differentiation.
-
Differentiation: To induce differentiation into myotubes, grow cells to 90-100% confluency. Replace the growth medium with differentiation medium (DMEM with high glucose, supplemented with 2% horse serum and 1% Penicillin/Streptomycin). Change the differentiation medium every 24 hours. Myotube formation is typically observed within 3-5 days.
2. SH-SY5Y Cell Culture and Neuronal Differentiation [15][16]
-
Growth Medium: A 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% FBS, and 1% Penicillin/Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation: Plate cells at a low density. To induce differentiation, switch to a low-serum medium (e.g., 1% FBS) containing 10 µM all-trans-retinoic acid (RA). For a more mature neuronal phenotype, the medium can be further supplemented with Brain-Derived Neurotrophic Factor (BDNF) at 50 ng/mL. Continue differentiation for 7-10 days, changing the medium every 2-3 days.
3. Quantitative Reverse Transcription PCR (RT-qPCR) [17][18][19]
-
RNA Isolation: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random hexamer primers.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., Ppargc1a, Cpt1b, DAT, TH) and a stable housekeeping gene (e.g., Gapdh, Actb). A typical thermal cycling protocol is:
-
Initial denaturation: 95°C for 5-10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis to ensure product specificity.
-
-
Data Analysis: Calculate relative gene expression using the ΔΔCt method.
4. Citrate Synthase Activity Assay [7][20][21][22][23][24][25]
-
Sample Preparation: Homogenize cells or tissues in an ice-cold assay buffer (e.g., 100 mM Tris, pH 7.0). Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Assay Procedure: This colorimetric assay is based on the reaction of Coenzyme A (produced by citrate synthase) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow product.
-
In a 96-well plate, add the sample lysate to an assay buffer containing acetyl-CoA and DTNB.
-
Initiate the reaction by adding oxaloacetate.
-
Immediately measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.
-
-
Calculation: Calculate the enzyme activity from the linear rate of the reaction, normalized to the protein concentration of the sample.
5. Western Blotting for Phosphorylated CREB (pCREB) [26][27][28][29][30]
-
Cell Lysis: After treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (Ser133) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To normalize, strip the membrane and re-probe with an antibody for total CREB.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Conclusion
This compound is a valuable pharmacological tool for investigating the complex roles of ERRβ and ERRγ in cellular physiology. Its ability to selectively activate these orphan nuclear receptors has unveiled critical pathways involved in mitochondrial biogenesis, metabolic control, and neuronal function. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to further explore the mechanism of action of this compound and its potential therapeutic applications.
References
- 1. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | 101574-65-6 | Estrogen Receptor/ERR | MOLNOVA [molnova.com]
- 6. This compound | Estrogen Receptor/ERR Agonist | AmBeed.com [ambeed.com]
- 7. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 11. encodeproject.org [encodeproject.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. jgryall.wordpress.com [jgryall.wordpress.com]
- 15. static.igem.org [static.igem.org]
- 16. Differentiation of SH-SY5Y neuroblastoma cells using retinoic acid and BDNF: a model for neuronal and synaptic differentiation in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. elearning.unite.it [elearning.unite.it]
- 18. Basic Principles of RT-qPCR | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. 3hbiomedical.com [3hbiomedical.com]
- 22. researchgate.net [researchgate.net]
- 23. Citrate synthase activity [protocols.io]
- 24. sciencellonline.com [sciencellonline.com]
- 25. researchgate.net [researchgate.net]
- 26. gladstone.org [gladstone.org]
- 27. benchchem.com [benchchem.com]
- 28. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 29. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]
GSK-4716: A Technical Guide to a Selective ERRβ/γ Agonist
GSK-4716 is a synthetic small molecule that acts as a selective agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key biological effects, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Properties and Activity
This compound is a phenolic acyl hydrazone with the chemical formula C₁₇H₁₈N₂O₂ and a molecular weight of 282.34 g/mol . It exhibits selectivity for ERRβ and ERRγ over ERRα and the classical estrogen receptors.[1][2] The compound's agonistic activity on these orphan nuclear receptors drives significant changes in gene expression related to cellular metabolism and energy homeostasis.
Quantitative Data Summary
| Parameter | Value | Receptor Subtype | Assay Type | Reference |
| EC₅₀ | 1.3 µM | ERRγ | Not Specified | [1][2][3] |
| IC₅₀ | 2 µM | ERRβ/γ | FRET Assay | [4][5] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by binding to and activating ERRβ and ERRγ, which in turn modulate the transcription of a wide array of target genes. Two primary signaling pathways have been identified to be significantly influenced by this compound: the PGC-1α coactivation pathway leading to mitochondrial biogenesis, and a crosstalk with the glucocorticoid receptor signaling pathway.
ERRβ/γ and PGC-1α Signaling Pathway
Upon activation by this compound, ERRβ/γ recruits the coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) and PGC-1β.[4][6] This complex then binds to estrogen-related receptor response elements (ERREs) on the DNA, initiating the transcription of genes involved in mitochondrial biogenesis and function. Key downstream targets include carnitine palmitoyltransferase 1b (Cpt1b), ATP synthase F1 subunit beta (Atp5b), and isocitrate dehydrogenase 3 (Idh3).[6] This signaling cascade ultimately leads to an increase in mitochondrial DNA content and enhanced oxidative phosphorylation capacity.
References
- 1. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Estrogen Receptor/ERR (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PGC-1 isoforms and their target genes are expressed differently in human skeletal muscle following resistance and endurance exercise - PMC [pmc.ncbi.nlm.nih.gov]
GSK-4716: An In-depth Technical Guide for Researchers
An Overview of the Selective ERRβ/γ Agonist in Drug Discovery and Development
GSK-4716 is a synthetic small molecule that acts as a selective agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ). As a member of the phenolic acyl hydrazone class, it has become a valuable tool for researchers investigating the physiological roles of these orphan nuclear receptors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in scientific research.
Core Properties and Mechanism of Action
This compound exhibits selective agonist activity towards ERRβ and ERRγ, with a reported EC50 of 1.3 µM for ERRγ.[1] It displays selectivity over ERRα and the classical estrogen receptors.[1][2] The molecule is understood to bind to the ligand-binding domain of ERRβ and ERRγ, mimicking the effects of the protein ligand PGC-1α and activating the transcriptional functions of these receptors.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity and effects of this compound as reported in various studies.
Table 1: Receptor Activity of this compound
| Target | Assay Type | Value | Reference |
| ERRγ | Cell-based co-transfection assay | EC50: 1.3 µM | [1] |
| ERRγ | FRET assay | IC50: 2 µM |
Table 2: Effects of this compound on Gene Expression in C2C12 Myotubes
| Gene | Treatment Conditions | Fold Change/Effect | Reference |
| Glucocorticoid Receptor (GR) | Not specified | Induction of mRNA | [5] |
| 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Not specified | Induction of mRNA | [5] |
| Hexose-6-phosphate dehydrogenase (H6PDH) | Not specified | Induction of mRNA | [5] |
| C/EBP | Not specified | Induction of mRNA | [5] |
| ApoD | Not specified | Induction of mRNA | [5] |
| Monoamine oxidase-A (MAO-A) | Not specified | Induction of mRNA | [5][6] |
| PGC-1α | Not specified | Induction of mRNA | [6] |
| PGC-1β | Not specified | Induction of mRNA | [6] |
Table 3: Effects of this compound on Gene Expression in Primary Mouse Myotubes
| Gene | Treatment Conditions | Fold Change/Effect | Reference |
| Ppargc1a (PGC-1α) | 10 µM for 48h | Increase in expression | [7] |
| Ppargc1b (PGC-1β) | 10 µM for 48h | Increase in expression | [7] |
| Esrrg (ERRγ) | 10 µM for 48h | Increase in expression | [7] |
| Cpt1b | 10 µM for 48h | Increase in expression | [7] |
| Atp5b | 10 µM for 48h | Increase in expression | [7] |
| Idh3 | 10 µM for 48h | Increase in expression | [7] |
Table 4: Effects of this compound on Mitochondrial Function in Primary Mouse Myotubes
| Parameter | Treatment Conditions | Effect | Reference |
| Citrate Synthase Activity | 10 µM for 48h | Increased | [6][7] |
| Cytochrome c Protein Levels | 10 µM for 48h | Increased | [6][7] |
Table 5: Effects of this compound on Dopaminergic Neuronal Phenotype in SH-SY5Y Cells
| Gene/Protein | Effect | Reference |
| Dopamine Transporter (DAT) | Increased expression | [8] |
| Tyrosine Hydroxylase (TH) | Increased expression | [8] |
Table 6: Effects of this compound on Osteoclastogenesis
| Parameter | Effect | Reference |
| Osteoclast Formation | Inhibited | [9][10] |
| Osteoclastogenic Marker Gene Expression | Attenuated | [9][10] |
| ERRγ Protein Levels | Increased | [9][10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways influenced by this compound and a typical experimental workflow for studying its effects.
References
- 1. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 2. Development and pharmacological evaluation of a new chemical series of potent pan-ERR agonists, identification of SLU-PP-915 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and structure-activity relationship of phenolic acyl hydrazones as selective agonists for the estrogen-related orphan nuclear receptors ERRbeta and ERRgamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
GSK-4716: A Technical Guide to its Discovery, Mechanism, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-4716 is a pioneering synthetic small molecule that has played a crucial role in the study of Estrogen-Related Receptors (ERRs), a family of orphan nuclear receptors. Identified by researchers at GlaxoSmithKline, this compound is a selective agonist for ERRβ and ERRγ, demonstrating negligible activity towards ERRα and the classical estrogen receptors. This selectivity has established this compound as an invaluable chemical tool for elucidating the physiological and pathological roles of these receptors. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, including detailed experimental protocols and a summary of its quantitative parameters. Furthermore, it visualizes the core signaling pathways and experimental workflows associated with its characterization.
Discovery and History
This compound, a phenolic acyl hydrazone, was first reported in 2005 by Zuercher and colleagues at GlaxoSmithKline.[1] Its discovery was a significant breakthrough in the field of nuclear receptor pharmacology, as it was one of the first identified small molecule agonists for the estrogen-related receptors. The identification of this compound emerged from a high-throughput screening campaign aimed at discovering ligands for orphan nuclear receptors. This compound has since served as a foundational template for the rational design and synthesis of a multitude of other ERR modulators with improved potency and selectivity.[2]
Mechanism of Action
This compound functions as a selective agonist for the Estrogen-Related Receptors β (ERRβ) and γ (ERRγ). It binds to the ligand-binding domain of these receptors, mimicking the action of the transcriptional coactivator PGC-1α, and thereby activating the transcription of target genes.[1] This activation is highly specific, with no significant agonistic or antagonistic activity observed at the ERRα isoform or the classical estrogen receptors (ERα and ERβ).[1] The interaction of this compound with ERRγ has been structurally characterized, providing a basis for the structure-activity relationship studies of related compounds.
The signaling pathway initiated by this compound involves its binding to ERRβ or ERRγ, leading to a conformational change in the receptor. This change facilitates the recruitment of coactivator proteins, which in turn promotes the transcription of genes involved in various metabolic processes.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound and its interactions with the Estrogen-Related Receptors.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Value | Assay Type | Reference |
| EC50 | ERRγ | 1.3 µM | Cell-based co-transfection | [3] |
| IC50 | ERRγ | 2.0 µM | FRET Assay | [4][5] |
| IC50 | ERRγ | 2.0 µM | Scintillation Proximity Assay ([3H]-4-OHT competition) | [1] |
| Binding Affinity (Ki) | ERRγ | Not Reported | - | - |
| EC50 | ERRβ | Active (mimics PGC-1α) | Cell-based co-transfection | [1] |
| Activity | ERRα | Inactive | Cell-based co-transfection | [1] |
| Activity | ERα / ERβ | Inactive (up to 50 µM) | Binding Assay | [1] |
Experimental Protocols
Synthesis of this compound (4-hydroxy-N'-[(4-isopropylphenyl)methylene]benzohydrazide)
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available from its original discoverers, the general synthesis of phenolic acyl hydrazones is well-documented. The synthesis involves the condensation of a hydrazide with an aldehyde.
General Procedure:
-
Preparation of 4-hydroxybenzohydrazide: This intermediate can be synthesized by reacting methyl 4-hydroxybenzoate (B8730719) with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) under reflux.
-
Condensation Reaction: Equimolar amounts of 4-hydroxybenzohydrazide and 4-isopropylbenzaldehyde (B89865) are dissolved in an alcoholic solvent (e.g., methanol (B129727) or ethanol).[6]
-
The reaction mixture is heated to reflux for several hours (typically 2-4 hours).[6]
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the product to crystallize.
-
The resulting solid is collected by filtration, washed with a cold solvent, and dried to yield the final product, 4-hydroxy-N'-[(4-isopropylphenyl)methylene]benzohydrazide (this compound).[6]
Cell-Based Co-transfection Assay for ERR Agonist Activity
This assay is used to determine the ability of a compound to activate ERRβ and ERRγ in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line)[1]
-
Expression plasmid for full-length human ERRβ or ERRγ
-
Reporter plasmid containing an estrogen response element (ERE) driving a luciferase gene
-
Transfection reagent
-
Cell culture medium and reagents
-
This compound
-
Luciferase assay system
Protocol:
-
Cell Seeding: Seed HeLa cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ERR expression plasmid and the ERE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay system's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the normalized luciferase activity against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Scintillation Proximity Assay (SPA) for ERRγ Binding
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the ERRγ receptor.
Materials:
-
Purified ERRγ protein
-
[3H]-4-hydroxytamoxifen ([3H]-4-OHT) as the radioligand
-
SPA beads (e.g., streptavidin-coated)
-
Biotinylated anti-ERRγ antibody
-
This compound
-
Assay buffer
-
Scintillation counter
Protocol:
-
Bead-Antibody-Receptor Complex Formation: Incubate the streptavidin-coated SPA beads with the biotinylated anti-ERRγ antibody, followed by the addition of the purified ERRγ protein to form a complex.
-
Competition Binding: In a microplate, add the bead-antibody-receptor complex, a fixed concentration of [3H]-4-OHT, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Measure the radioactivity using a scintillation counter. The proximity of the radioligand to the scintillant in the beads results in light emission.
-
Data Analysis: The amount of light emitted is proportional to the amount of radioligand bound to the receptor. Plot the scintillation counts against the concentration of this compound and fit the data to a competition binding curve to determine the IC50 value.
In Vivo Study: Effect of this compound on Alcohol Consumption in Rodents
This protocol is adapted from a study investigating the effect of this compound on alcohol-seeking behavior.
Animals:
-
Male Wistar rats or C57BL/6J mice.[1]
Drug Preparation:
-
Suspend this compound in a vehicle of saline with 1% (w/v) Tween 80.[1]
Procedure (Drinking in the Dark Paradigm for Mice):
-
Acclimation: Single-house the mice and acclimate them to the reverse light-dark cycle.
-
Induction of Binge Drinking: For three consecutive days, three hours into the dark cycle, replace the water bottle with a bottle containing 20% (v/v) ethanol for 2 hours.
-
Drug Administration: On the fourth day, 30 minutes before the start of the drinking session, administer this compound (at doses of 0, 1.25, 2.5, and 5 mg/kg) or vehicle via intraperitoneal (IP) injection.[1]
-
Drinking Session: Provide access to the 20% ethanol solution for 4 hours.
-
Measurement: Measure the amount of ethanol consumed by weighing the bottles before and after the session. Calculate the intake in g/kg of body weight.
-
Data Analysis: Analyze the effect of different doses of this compound on alcohol intake compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Conclusion
This compound has been a seminal discovery in the study of Estrogen-Related Receptors. Its selectivity for ERRβ and ERRγ has enabled researchers to dissect the specific functions of these orphan nuclear receptors in a variety of biological processes, including metabolism, development, and disease. The experimental protocols and quantitative data presented in this guide provide a valuable resource for scientists working with or interested in the pharmacology of this compound and the broader field of nuclear receptor signaling. The continued use and further study of this compound and its analogs will undoubtedly lead to a deeper understanding of ERR biology and may pave the way for novel therapeutic interventions.
References
- 1. Identification and structure-activity relationship of phenolic acyl hydrazones as selective agonists for the estrogen-related orphan nuclear receptors ERRbeta and ERRgamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient discovery of selective small molecule agonists of estrogen-related receptor gamma using combinatorial approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijesrt.com [ijesrt.com]
The Role of GSK-4716 in Metabolic Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-4716 is a synthetic small molecule that has garnered significant interest in the field of metabolic research. Initially mischaracterized in some contexts, it is crucial to establish from the outset that this compound is a selective agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ)[1][2]. It is not a REV-ERB agonist. This guide will provide a comprehensive overview of this compound's mechanism of action, its impact on metabolic pathways, and detailed experimental methodologies for its study, focusing on its role as a potent modulator of ERRβ/γ activity.
Estrogen-Related Receptors are orphan nuclear receptors that play a pivotal role in the regulation of cellular energy metabolism. They are constitutively active, meaning they do not require a natural ligand to bind to DNA and regulate gene expression[3]. ERRβ and ERRγ are highly expressed in tissues with high energy demand, such as skeletal muscle, heart, and liver, where they orchestrate programs of mitochondrial biogenesis and function, fatty acid oxidation, and oxidative phosphorylation[1][4][5]. By activating these receptors, this compound offers a pharmacological tool to investigate the therapeutic potential of targeting ERRβ/γ in metabolic diseases.
Mechanism of Action of this compound
This compound functions by binding to the ligand-binding domain of ERRβ and ERRγ, enhancing their transcriptional activity[6]. This potentiation of ERRβ/γ activity leads to the increased expression of a suite of genes involved in energy homeostasis. A key component of this mechanism is the coactivation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and PGC-1β, which are master regulators of mitochondrial biogenesis and are themselves induced by this compound treatment[1]. The activation of the PGC-1α/ERRγ axis is central to the metabolic effects observed with this compound administration[1][4].
Quantitative Data on the Metabolic Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on metabolic parameters.
Table 1: In Vitro Effects of this compound on Gene Expression in Muscle Cells
| Gene | Cell Type | Treatment | Fold Change vs. Vehicle | Reference |
| Ppargc1a (PGC-1α) | Primary mouse myotubes | 10 μM this compound for 48h | Increased (specific value not provided) | [4] |
| Ppargc1b (PGC-1β) | Primary mouse myotubes | 10 μM this compound for 48h | Increased (specific value not provided) | [4] |
| Cpt1b | Primary mouse myotubes | 10 μM this compound for 48h | Increased (specific value not provided) | [4] |
| Atp5b | Primary mouse myotubes | 10 μM this compound for 48h | Increased (specific value not provided) | [4] |
| Idh3 | Primary mouse myotubes | 10 μM this compound for 48h | Increased (specific value not provided) | [4] |
| Glucocorticoid Receptor (GR) mRNA | Differentiated C2C12 cells | This compound (concentration not specified) | Induced | [3] |
| 11β-HSD1 mRNA | Differentiated C2C12 cells | This compound (concentration not specified) | Induced | [3] |
| H6PDH mRNA | Differentiated C2C12 cells | This compound (concentration not specified) | Induced | [3] |
| MAO-A mRNA | Differentiated C2C12 cells | This compound (concentration not specified) | Significantly Increased | [1] |
| TFR2 mRNA | HepG2 and AML12 cells | 10 μM this compound for 12h | Significantly Increased | [7] |
Table 2: In Vitro Effects of this compound on Mitochondrial Function
| Parameter | Cell Type | Treatment | % Change vs. Vehicle | Reference |
| Citrate (B86180) Synthase Activity | Primary mouse myotubes | 10 μM this compound for 48h | Increased (specific value not provided) | [4] |
| Cytochrome c Protein Levels | Primary mouse myotubes | 10 μM this compound for 48h | Increased (specific value not provided) | [4] |
Table 3: In Vivo Effects of this compound on Metabolic Parameters in Mice
| Parameter | Animal Model | Dosage | % Change vs. Vehicle | Reference |
| Glucose Tolerance | Mice | 50 mg/kg | 15% improvement | [2] |
| Adiposity | Mice | 50 mg/kg | No reduction | [2] |
Key Signaling Pathways Modulated by this compound
The primary signaling cascade initiated by this compound involves the activation of ERRβ/γ and the subsequent induction of the PGC-1 coactivators. This leads to a coordinated upregulation of genes involved in mitochondrial biogenesis and fatty acid oxidation.
Caption: this compound signaling pathway in metabolic regulation.
Experimental Protocols
In Vitro Treatment of Muscle Cells with this compound
Objective: To assess the effect of this compound on gene expression and mitochondrial function in cultured muscle cells.
Materials:
-
Primary mouse myotubes or C2C12 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS) and Horse Serum (HS)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
RNA extraction kit (e.g., TRIzol)
-
qRT-PCR reagents and primers for target genes
-
Protein lysis buffer and antibodies for Western blotting (e.g., anti-cytochrome c)
-
Citrate synthase activity assay kit
Methodology:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.
-
To induce differentiation into myotubes, replace the growth medium with DMEM containing 2% horse serum for 4-6 days[1].
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat differentiated myotubes with the desired concentration of this compound (e.g., 10 μM) or an equivalent volume of DMSO (vehicle control) for the specified duration (e.g., 24-48 hours)[4].
-
-
Gene Expression Analysis (qRT-PCR):
-
Harvest cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR using primers specific for target genes (e.g., Ppargc1a, Cpt1b) and a housekeeping gene for normalization (e.g., B2M)[4].
-
-
Mitochondrial Function Assays:
In Vivo Administration of this compound in a Murine Model
Objective: To evaluate the systemic metabolic effects of this compound in mice.
Materials:
-
Male C57BL/6J mice
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Glucose solution for oral glucose tolerance test (OGTT)
-
Blood glucose monitoring system
-
Equipment for body composition analysis (e.g., DEXA or MRI)
Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice to the experimental conditions for at least one week.
-
Divide mice into vehicle control and this compound treatment groups.
-
-
Drug Administration:
-
Prepare a suspension of this compound in the vehicle solution.
-
Administer this compound (e.g., 50 mg/kg) or vehicle daily via oral gavage for the duration of the study[2].
-
-
Metabolic Phenotyping:
-
Body Weight and Composition: Monitor body weight regularly. At the end of the study, assess body composition (fat mass and lean mass).
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice overnight (approximately 16 hours).
-
Administer an oral glucose bolus (e.g., 2 g/kg).
-
Measure blood glucose levels at baseline (0 min) and at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 min).
-
Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.
-
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, skeletal muscle, adipose tissue).
-
Tissues can be snap-frozen in liquid nitrogen for subsequent gene expression or protein analysis.
-
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of ERRβ and ERRγ in metabolic regulation. Through its activation of these orphan nuclear receptors, this compound promotes a transcriptional program that enhances mitochondrial biogenesis and function, as well as fatty acid oxidation, primarily in tissues with high energy expenditure. While in vitro studies have demonstrated robust effects on gene expression and mitochondrial parameters, in vivo data suggests a more modest improvement in glucose tolerance without a significant impact on adiposity at the tested doses. Further research is warranted to fully understand the therapeutic potential and limitations of targeting the ERRβ/γ pathway with agonists like this compound for the treatment of metabolic disorders. This guide provides a foundational resource for researchers embarking on such investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ujpronline.com [ujpronline.com]
- 3. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multiple universes of estrogen-related receptor α and γ in metabolic control and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient discovery of selective small molecule agonists of estrogen-related receptor gamma using combinatorial approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
GSK-4716 in Gene Expression Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-4716 is a potent and selective synthetic agonist of the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ).[1] These orphan nuclear receptors are key regulators of cellular metabolism and are constitutively active. This compound has emerged as a valuable chemical probe for elucidating the physiological roles of ERRβ and ERRγ in various biological processes, particularly in the transcriptional regulation of genes involved in mitochondrial biogenesis, fatty acid oxidation, and intercellular signaling pathways. This guide provides a comprehensive overview of the application of this compound in gene expression studies, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Mechanism of Action
This compound functions by binding to the ligand-binding domain of ERRβ and ERRγ, enhancing their transcriptional activity.[2] This leads to the recruitment of coactivators, such as the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and PGC-1β, to the promoter regions of target genes, thereby initiating or increasing their transcription.[3]
Data Presentation: Quantitative Effects on Gene Expression
The following tables summarize the quantitative changes in gene expression observed in response to this compound treatment in various cell models.
Table 1: Effect of this compound on Mitochondrial and Metabolic Gene Expression in Primary Mouse Myotubes
| Gene | Function | Fold Change (mRNA) | Treatment Conditions | Reference |
| Ppargc1a (PGC-1α) | Transcriptional coactivator, master regulator of mitochondrial biogenesis | ~2.5 | 10 µM this compound for 48 hours | [4] |
| Ppargc1b (PGC-1β) | Transcriptional coactivator, regulates mitochondrial function | ~2.0 | 10 µM this compound for 48 hours | [4] |
| Esrrg (ERRγ) | Estrogen-Related Receptor Gamma | ~3.0 | 10 µM this compound for 48 hours | [4] |
| Cpt1b | Carnitine palmitoyltransferase 1B, key enzyme in fatty acid oxidation | ~3.5 | 10 µM this compound for 48 hours | [4] |
| Atp5b | ATP synthase F1 subunit beta, component of mitochondrial ATP synthase | ~1.5 | 10 µM this compound for 48 hours | [4] |
| Idh3a | Isocitrate dehydrogenase 3 subunit alpha, component of the Krebs cycle | ~1.5 | 10 µM this compound for 48 hours | [4] |
Table 2: Effect of this compound on Glucocorticoid Receptor Signaling and Dopaminergic Phenotype-Related Gene Expression
| Gene | Cell Type | Function | Observed Effect | Treatment Conditions | Reference |
| GR (Glucocorticoid Receptor) | Differentiated C2C12 skeletal muscle cells | Nuclear receptor, mediates glucocorticoid action | Induction of mRNA | Not specified | [5] |
| 11β-HSD1 | Differentiated C2C12 skeletal muscle cells | Enzyme that activates glucocorticoids | Induction of mRNA | Not specified | [5] |
| H6PDH | Differentiated C2C12 skeletal muscle cells | Enzyme that stimulates 11β-HSD1 activity | Induction of mRNA | Not specified | [5] |
| MAO-A | Differentiated C2C12 skeletal muscle cells | Monoamine oxidase A, GR target gene | Significant increase in mRNA | Not specified | [3][5] |
| DAT (Dopamine Transporter) | Differentiated SH-SY5Y cells | Transporter for dopamine (B1211576) reuptake | Increased expression | Not specified | [6] |
| TH (Tyrosine Hydroxylase) | Differentiated SH-SY5Y cells | Rate-limiting enzyme in dopamine synthesis | Increased expression | Not specified | [6] |
| TFR2 | HepG2 and AML12 cells | Transferrin Receptor 2 | Significant increase in mRNA | 10 µM this compound for 12 hours |
Experimental Protocols
Cell Culture and Treatment
1. C2C12 Myoblast Culture and Differentiation:
-
Culture Medium: Proliferating C2C12 myoblasts are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM supplemented with 2% horse serum for 4 days.
-
This compound Treatment: Differentiated C2C12 myotubes are treated with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for the specified duration (e.g., 24 or 48 hours) before harvesting for analysis.[3]
2. SH-SY5Y Cell Culture and Differentiation:
-
Culture Medium: SH-SY5Y cells are typically cultured in a 1:1 mixture of Ham's F-12 and Minimum Essential Medium (MEM) supplemented with 10% FBS.
-
Differentiation: Differentiation can be induced by treatment with retinoic acid.
-
This compound Treatment: Differentiated SH-SY5Y cells are treated with this compound to assess its effects on dopaminergic gene expression.[6]
3. Primary Mouse Myotube Culture:
-
Isolation: Myoblasts are isolated from mouse skeletal muscle.
-
Differentiation: Differentiation is induced for 48 hours.
-
This compound Treatment: Myotubes are treated with this compound (e.g., 10 µM) for 48 hours.[4]
Gene Expression Analysis
Quantitative Real-Time PCR (qRT-PCR):
-
RNA Isolation: Total RNA is extracted from treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using gene-specific primers and a suitable qPCR master mix.
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., B2M or RPLP0) used for normalization.[4]
Western Blotting:
-
Protein Extraction: Cells are lysed in a suitable buffer to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., GRα, Cytochrome c), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.
Caption: this compound activates ERRγ, leading to the upregulation of metabolic target genes.
Caption: Workflow for analyzing this compound's effect on gene and protein expression.
Caption: this compound indirectly influences glucocorticoid signaling by upregulating GR expression.
Conclusion
This compound is a critical tool for investigating the transcriptional regulatory networks governed by ERRβ and ERRγ. Its ability to modulate the expression of genes central to cellular metabolism and signaling has provided significant insights into the roles of these orphan nuclear receptors in health and disease. The data and protocols presented in this guide offer a foundation for researchers to design and execute robust experiments aimed at further unraveling the complex biological functions of ERRβ and ERRγ. Future studies should aim to provide more comprehensive quantitative data, including dose-response and time-course analyses, to further refine our understanding of this compound's effects on the transcriptome.
References
- 1. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 2. Efficient discovery of selective small molecule agonists of estrogen-related receptor gamma using combinatorial approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK-4716 Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the selectivity profile of GSK-4716, a synthetic small molecule agonist of the Estrogen-Related Receptors (ERRs). The information is compiled from publicly available scientific literature and product technical data sheets.
Introduction to this compound
This compound is a phenolic acyl hydrazone that has been identified as a selective agonist for the orphan nuclear receptors ERRβ and ERRγ.[1] Unlike the classical estrogen receptors (ERα and ERβ), ERRs do not bind endogenous estrogens. This compound has been instrumental as a chemical probe to elucidate the physiological roles of ERRβ and ERRγ in various biological processes, particularly in regulating gene transcription related to cellular energy metabolism.
Selectivity Profile of this compound
This compound exhibits selective agonist activity towards ERRβ and ERRγ with negligible effects on ERRα and the classical estrogen receptors (ERα and ERβ).
Quantitative Activity Data
| Target | Assay Type | Value | Unit | Reference |
| ERRγ | FRET Assay | 2 | µM (IC50) | [2][3][4] |
| ERRγ | Cell-based co-transfection/reporter assay | 1.3 | µM (EC50) | [2] |
| ERRβ | Cell-based co-transfection/reporter assay | Not explicitly quantified, but described as a selective agonist | - | [1] |
| ERRα | Cell-based co-transfection/reporter assay | No significant activity reported | - | |
| ERα | Not specified | No significant activity reported | - | |
| ERβ | Not specified | No significant activity reported | - |
Signaling Pathways Modulated by this compound
This compound, by activating ERRβ and ERRγ, modulates downstream signaling pathways primarily involved in cellular metabolism. A key aspect of this signaling is the recruitment of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and PGC-1β.
The binding of this compound to ERRβ/γ facilitates the recruitment of PGC-1α/β, leading to the formation of a transcriptionally active complex. This complex then binds to Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of target genes, upregulating their expression.
In skeletal muscle cells, activation of ERRγ by this compound has been shown to induce the expression of genes involved in mitochondrial biogenesis and function, such as Ppargc1a (encoding PGC-1α), Ppargc1b (encoding PGC-1β), carnitine palmitoyltransferase 1B (Cpt1b), ATP synthase F1 subunit beta (Atp5b), and isocitrate dehydrogenase (NAD(+)) 3 non-catalytic subunit beta (Idh3b).[5][6] Furthermore, this compound treatment leads to increased expression of monoamine oxidase A (MAO-A).[1][5] In some cellular contexts, the signaling cascade can also involve the activation of the cAMP response element-binding protein (CREB).
Experimental Protocols
Detailed methodologies for the key assays cited in the determination of this compound's selectivity profile are outlined below.
Cell-based Co-transfection Luciferase Reporter Assay
This assay is used to determine the functional agonist or antagonist activity of a compound on a specific nuclear receptor.
Objective: To quantify the ability of this compound to activate ERRβ and ERRγ transcriptional activity.
Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a specific response element (e.g., Gal4 Upstream Activation Sequence - UAS) is co-transfected into host cells along with an expression plasmid for the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., ERRγ) fused to the Gal4 DNA-binding domain (DBD). If the test compound activates the receptor LBD, the Gal4-LBD fusion protein binds to the UAS, driving the expression of the luciferase reporter gene. The resulting luminescence is proportional to the receptor's activation. A second reporter, such as Renilla luciferase, is often co-transfected to normalize for transfection efficiency.[4][7][8]
Workflow Diagram:
Materials:
-
Host cell line (e.g., HEK293)
-
Cell culture medium and supplements
-
Expression plasmid for Gal4-ERRβ LBD or Gal4-ERRγ LBD
-
Luciferase reporter plasmid with Gal4 UAS
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed host cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Prepare a transfection complex containing the expression plasmid, reporter plasmid, and a transfection reagent according to the manufacturer's protocol. Add the complex to the cells.
-
Compound Treatment: After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24 hours).
-
Cell Lysis: Aspirate the medium and lyse the cells using a lysis buffer.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer. If a dual-luciferase system is used, subsequently add the substrate for the normalization reporter and measure its luminescence.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luminescence against the concentration of this compound to determine the EC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding of a ligand to a nuclear receptor and the subsequent recruitment of a coactivator peptide.
Objective: To quantify the interaction between ERRγ, this compound, and a coactivator peptide.
Principle: TR-FRET is a highly sensitive method that measures the proximity between two fluorophores, a donor and an acceptor. In this assay, the ERRγ LBD is typically tagged with a donor fluorophore (e.g., a terbium cryptate), and a coactivator peptide (e.g., a fragment of PGC-1α) is labeled with an acceptor fluorophore (e.g., d2). When this compound binds to ERRγ, it induces a conformational change that promotes the recruitment of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting emission from the acceptor is measured. The use of a long-lifetime donor like terbium allows for a time-gated measurement, which reduces background fluorescence and increases the signal-to-noise ratio.[9][10][11][12][13]
Workflow Diagram:
Materials:
-
Purified, donor-labeled ERRγ LBD
-
Acceptor-labeled coactivator peptide
-
This compound
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare solutions of the donor-labeled ERRγ LBD and the acceptor-labeled coactivator peptide at their optimal concentrations.
-
Assay Assembly: In a microplate, add the this compound dilutions, followed by the donor-labeled ERRγ LBD and the acceptor-labeled coactivator peptide.
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader with appropriate excitation and emission filter settings and a time-delay.
-
Data Analysis: Calculate the ratio of the acceptor emission to the donor emission. For competitive binding assays (to determine IC50), plot the TR-FRET ratio against the concentration of this compound. For agonist-induced recruitment (to determine EC50), plot the TR-FRET ratio against the concentration of this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of ERRβ and ERRγ. Its selectivity for these two orphan nuclear receptors over ERRα and the classical estrogen receptors allows for targeted investigations into their downstream signaling pathways and physiological functions. The quantitative data and experimental methodologies provided in this guide offer a comprehensive resource for researchers in the fields of nuclear receptor biology and drug discovery. The activation of the ERRβ/γ-PGC-1α/β axis by this compound highlights its importance in the regulation of cellular metabolism, particularly in tissues with high energy demands such as skeletal muscle.
References
- 1. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eubopen.org [eubopen.org]
- 9. Estrogen receptor alpha/co-activator interaction assay - TR-FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. A Set of Time-Resolved Fluorescence Resonance Energy Transfer Assays for the Discovery of Inhibitors of Estrogen Receptor-Coactivator Binding - PMC [pmc.ncbi.nlm.nih.gov]
GSK-4716 and mitochondrial biogenesis
An In-depth Technical Guide on GSK-4716 and Mitochondrial Biogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic small molecule identified as a selective agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ). These orphan nuclear receptors are key regulators of cellular energy metabolism. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound promotes mitochondrial biogenesis, a critical process for cellular energy homeostasis. We will detail the signaling pathways involved, present quantitative data from key studies, outline experimental protocols for reproducing these findings, and provide visual diagrams to clarify the complex biological processes.
Introduction: this compound and the Estrogen-Related Receptors
This compound is a synthetic phenolic acyl hydrazone that functions as a selective agonist for ERRβ and ERRγ.[1] Unlike classical nuclear receptors, ERRs are constitutively active, meaning they do not require a natural ligand to regulate gene expression.[1] However, synthetic ligands like this compound can modulate their transcriptional activity, making them valuable tools for research and potential therapeutic development.[2]
ERRγ, in particular, is highly expressed in tissues with high energy demands, such as the heart, skeletal muscle, and brain.[3] Its activity is closely linked to the regulation of mitochondrial function and oxidative metabolism. This compound, by activating ERRβ/γ, provides a direct pharmacological means to stimulate these pathways.[3]
The Core Mechanism: this compound Induced Mitochondrial Biogenesis
The primary mechanism by which this compound enhances mitochondrial capacity is by initiating a transcriptional cascade that leads to the formation of new mitochondria. This process is orchestrated by the master regulator of energy metabolism, PGC-1α.
Signaling Pathway Activation
Treatment of skeletal muscle cells with this compound sets off a well-defined signaling pathway:
-
ERRβ/γ Activation : this compound directly binds to and activates ERRβ and ERRγ.
-
Induction of PGC-1 Coactivators : Activated ERRγ induces the expression of the mRNAs for Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and PGC-1-beta (PGC-1β).[4] These coactivators are central hubs for metabolic regulation.
-
Upregulation of Mitochondrial Genes : PGC-1α then co-activates a suite of transcription factors to drive the expression of genes essential for mitochondrial function and biogenesis. This results in a coordinated increase in the expression of genes involved in key mitochondrial pathways, including fatty acid oxidation and oxidative phosphorylation.[3][4]
The diagram below illustrates this core signaling pathway.
Quantitative Effects on Gene Expression and Mitochondrial Function
Treatment of primary mouse myotubes and C2C12 cells with this compound leads to significant and measurable changes in gene expression and mitochondrial markers. The data from key studies are summarized below.
Table 1: Gene Expression Changes Induced by this compound
| Gene | Function | Effect | Cell Type | Treatment Conditions | Reference |
| Ppargc1a (PGC-1α) | Master regulator of mitochondrial biogenesis | Expression Increased | Primary mouse myotubes | 10 μM this compound for 48h | [3] |
| Ppargc1b (PGC-1β) | PGC-1α paralog, metabolic regulator | Expression Increased | Primary mouse myotubes | 10 μM this compound for 48h | [3] |
| Esrrg (ERRγ) | Estrogen-Related Receptor gamma | Expression Increased | Primary mouse myotubes | 10 μM this compound for 48h | [3] |
| Cpt1b | Carnitine Palmitoyltransferase 1B (Fatty Acid Oxidation) | Expression Increased | Primary mouse myotubes | 10 μM this compound for 48h | [3] |
| Atp5b | ATP Synthase F1 Subunit Beta (Oxidative Phosphorylation) | Expression Increased | Primary mouse myotubes | 10 μM this compound for 48h | [3] |
| Idh3 | Isocitrate Dehydrogenase 3 (TCA Cycle) | Expression Increased | Primary mouse myotubes | 10 μM this compound for 48h | [3] |
| MAO-A | Monoamine Oxidase A | mRNA Expression Significantly Increased | Differentiated C2C12 cells | Not specified | [4] |
Table 2: Functional Mitochondrial Changes Induced by this compound
| Parameter | Function/Marker | Effect | Cell Type | Treatment Conditions | Reference |
| Citrate Synthase Activity | Marker of mitochondrial content | Increased | Primary mouse myotubes | 10 μM this compound for 48h | [3] |
| Cytochrome c | Component of the electron transport chain | Protein Levels Increased | Primary mouse myotubes | 10 μM this compound for 48h | [3] |
These results demonstrate that activating ERRβ/γ with this compound is sufficient to induce a coordinated program of gene expression that enhances mitochondrial oxidative capacity.[3]
Experimental Protocols
The following protocols are based on methodologies cited in the literature for studying the effects of this compound on skeletal muscle cells.[3][4] These methods are provided for reference only.
C2C12 Cell Culture and Differentiation
-
Cell Maintenance : Proliferating mouse C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum.[4]
-
Differentiation : To induce differentiation into myotubes, myoblasts are grown to confluence. The growth medium is then replaced with differentiation medium (DMEM supplemented with 2% horse serum).[4]
-
Maturation : The cells are maintained in differentiation medium for at least 4 days to form post-mitotic, multi-nucleated myotubes.[4]
This compound Treatment
-
Compound Preparation : this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3]
-
Cell Treatment : Differentiated myotubes are treated with this compound at a final concentration of, for example, 10 μM for 24-48 hours.[3][4] A vehicle control group (DMSO only) must be run in parallel.
Analysis
-
Quantitative Real-Time PCR (qRT-PCR) :
-
Total RNA is extracted from the treated and control cells.
-
cDNA is synthesized from the RNA template.
-
qRT-PCR is performed using primers specific for the genes of interest (e.g., Ppargc1a, Cpt1b, etc.).
-
Gene expression levels are normalized to a stable housekeeping gene (e.g., B2M).[3]
-
-
Western Blotting :
-
Protein lysates are collected from treated and control cells.
-
Protein concentrations are determined to ensure equal loading.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., Cytochrome c).
-
A loading control (e.g., β-tubulin) is used to normalize the results.
-
-
Citrate Synthase Activity Assay :
-
Cell lysates are prepared.
-
The rate of conversion of acetyl-CoA and oxaloacetate to citrate is measured spectrophotometrically, which is indicative of enzyme activity and mitochondrial content.
-
The workflow for a typical in vitro experiment is visualized below.
Broader Metabolic Context: REV-ERBα and Other Regulators
While this compound acts via ERRβ/γ, it is important to understand the broader network regulating mitochondrial biogenesis. Another nuclear receptor, REV-ERBα , also plays a crucial role. REV-ERBα deficiency in skeletal muscle leads to reduced mitochondrial content and function.[5] It modulates mitochondrial biogenesis by influencing the Stk11–Ampk–Sirt1–Ppargc1-α signaling pathway .[5][6]
-
AMPK (AMP-activated protein kinase) : Acts as a cellular energy sensor. When activated by high AMP/ATP ratios (indicating low energy), AMPK can phosphorylate and activate PGC-1α, promoting mitochondrial biogenesis.[7]
-
SIRT1 (Sirtuin 1) : A NAD+-dependent deacetylase that can deacetylate and activate PGC-1α.[5]
Although this compound's primary targets are ERRβ/γ, the pathways they regulate converge on PGC-1α, highlighting it as the central node in the control of mitochondrial biogenesis. Pharmacological modulation of any of these upstream regulators can therefore have profound effects on cellular mitochondrial content and oxidative capacity.
Conclusion
This compound is a potent and selective agonist of ERRβ/γ that serves as a powerful chemical tool for investigating the mechanisms of mitochondrial biogenesis. By activating ERRβ/γ, it triggers a transcriptional cascade through PGC-1α, leading to a coordinated upregulation of genes involved in mitochondrial respiration and fatty acid oxidation. This results in increased mitochondrial content and enhanced oxidative capacity in skeletal muscle cells. The detailed mechanisms and protocols presented in this guide offer a solid foundation for researchers and scientists aiming to explore the intricate regulation of cellular energy metabolism and its therapeutic potential in metabolic diseases.
References
- 1. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient discovery of selective small molecule agonists of estrogen-related receptor gamma using combinatorial approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rev-erb-α modulates skeletal muscle oxidative capacity by regulating mitochondrial biogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
GSK-4716: A Comprehensive Technical Guide to its Role in Neuronal Phenotype Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-4716 is a synthetic small molecule that acts as a potent agonist for the Estrogen-Related Receptor Gamma (ERRγ), an orphan nuclear receptor highly expressed in the brain.[1][2] Emerging research has highlighted the significant role of this compound in modulating neuronal phenotypes, positioning it as a molecule of interest for potential therapeutic applications in neurological disorders. This technical guide provides an in-depth overview of the mechanisms of action, key experimental findings, and detailed protocols related to the use of this compound in the context of neuronal phenotype regulation.
Core Mechanism of Action
This compound primarily exerts its effects by activating ERRγ, which in turn influences the transcription of target genes involved in neuronal differentiation and function. A key signaling pathway implicated in the action of this compound is the Protein Kinase A (PKA)/cAMP Response Element-Binding (CREB) protein pathway.[1][2] Activation of this pathway is crucial for the expression of proteins that define the dopaminergic neuronal phenotype, such as Tyrosine Hydroxylase (TH) and the Dopamine Transporter (DAT).[1][2]
Furthermore, this compound has been shown to interact with the glucocorticoid receptor (GR), a repressor of 5-HT1A receptor transcription. By interacting with GR, this compound can enhance the expression of the serotonin (B10506) receptor 5-HT1A, suggesting a role in modulating serotonergic neurotransmission.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on neuronal cells.
Table 1: Effect of this compound on Dopaminergic Phenotype Markers in SH-SY5Y Cells
| Parameter | Treatment | Concentration | Duration | Fold Change (vs. Control) | Reference |
| DAT mRNA Expression | This compound | 1 µM | 3 days | ~2.5 | [1][2] |
| TH mRNA Expression | This compound | 1 µM | 3 days | ~2.0 | [1][2] |
| DAT Protein Expression | This compound | 1 µM | 3 days | Significant Increase | [1][2] |
| TH Protein Expression | This compound | 1 µM | 3 days | Significant Increase | [1][2] |
| CREB Phosphorylation (Ser133) | This compound | 1 µM | 3 hours | Significant Increase | [1][2] |
| CREB Phosphorylation (Ser133) | This compound | 1 µM | 3 days | Significant Increase | [1][2] |
| CRE Luciferase Activity | This compound | 1 µM | 6 hours | ~3.5 | [1][2] |
Table 2: Effect of this compound on Neurite Outgrowth in Primary Dopaminergic Neurons
| Parameter | Treatment | Concentration | Duration | % Increase (vs. Control) | Reference |
| Neurite Length | This compound | 1 µM | 3 days | ~50% | [1][2] |
| Number of DAT and TH-double-positive neurons | This compound | 1 µM | 3 days | Significant Increase | [1][2] |
Table 3: Effect of this compound on 5-HT1A Receptor Expression in HT22 Cells
| Parameter | Treatment | Concentration | Duration | Fold Change (vs. Control) | Reference |
| 5-HT1A mRNA Expression | This compound | 10 µM | 24 hours | ~2.0 | |
| 5-HT1A Protein Expression | This compound | 10 µM | 24 hours | Significant Increase | |
| 5-HT1A Promoter Activity | This compound | 10 µM | 24 hours | ~2.5 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for investigating its effects on neuronal cells.
Figure 1. Signaling pathways modulated by this compound in neuronal cells.
Figure 2. General experimental workflow for studying this compound effects.
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)
-
DMEM/F12 medium supplemented with 1% FBS and 1% Penicillin-Streptomycin (Differentiation Medium)
-
Retinoic Acid (RA)
-
Poly-D-lysine coated culture plates/flasks
-
Trypsin-EDTA
Protocol:
-
Culture SH-SY5Y cells in Growth Medium in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
-
For differentiation, seed cells onto Poly-D-lysine coated plates at a density of 2 x 10^4 cells/cm².
-
After 24 hours, replace the Growth Medium with Differentiation Medium containing 10 µM Retinoic Acid.
-
Continue to culture the cells for 5-7 days, changing the differentiation medium every 2 days, to induce a neuronal phenotype.
Primary Dopaminergic Neuron Culture
Materials:
-
Timed-pregnant C57BL/6 mice (E14.5)
-
Hibernate-E medium
-
Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Papain and DNase I
-
Poly-L-ornithine and Laminin coated culture plates
-
Dissection microscope and tools
Protocol:
-
Euthanize the pregnant mouse and dissect the embryonic ventral mesencephalon under a dissection microscope.
-
Mechanically dissociate the tissue in Hibernate-E medium.
-
Enzymatically digest the tissue with papain and DNase I.
-
Triturate the cell suspension to obtain single cells.
-
Plate the cells on Poly-L-ornithine and Laminin coated plates in Neurobasal medium.
-
Culture the neurons for at least 7 days in vitro before treatment.
This compound Treatment
Materials:
-
This compound
-
DMSO (vehicle)
-
Differentiated SH-SY5Y cells or primary neurons
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in the appropriate culture medium to the desired final concentration (e.g., 1 µM).
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Replace the culture medium of the differentiated cells with the medium containing this compound or vehicle.
-
Incubate the cells for the desired duration (e.g., 3 hours for short-term signaling studies, 3 days for gene expression and morphology studies).
Western Blotting for TH and DAT
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-TH, anti-DAT, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Quantitative PCR (qPCR) for Gene Expression Analysis
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for TH, DAT, 5-HT1A, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up qPCR reactions with the appropriate primers and SYBR Green master mix.
-
Run the qPCR on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Immunofluorescence for Neurite Outgrowth Analysis
Materials:
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies: anti-β-III tubulin (for neuronal morphology), anti-TH, anti-DAT
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope and image analysis software
Protocol:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Measure neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
CREB Luciferase Reporter Assay
Materials:
-
CRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
Protocol:
-
Co-transfect the neuronal cells with the CRE-luciferase reporter plasmid and a control plasmid.
-
After 24 hours, treat the cells with this compound or vehicle.
-
After the desired treatment duration (e.g., 6 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the CRE-luciferase activity to the control luciferase activity to account for transfection efficiency.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of ERRγ in neuronal development and function. Its ability to promote a dopaminergic phenotype and modulate serotonergic receptor expression underscores its potential for further investigation in the context of neurodegenerative diseases and psychiatric disorders. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic promise of targeting ERRγ with this compound.
References
Preliminary Studies on the Effects of GSK-4716: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-4716 is a potent and selective synthetic agonist for the Estrogen-Related Receptors (ERRs), with a strong preference for the β and γ isoforms over ERRα and classical estrogen receptors. As orphan nuclear receptors, ERRs are constitutively active transcription factors implicated in a wide array of physiological processes, including cellular energy metabolism, mitochondrial biogenesis, and tissue development. This technical guide provides an in-depth overview of the preliminary research on this compound, summarizing its effects across various biological systems. It includes a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visualizations of the signaling pathways modulated by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development who are investigating the therapeutic potential of targeting ERRβ and ERRγ.
Core Mechanism of Action
This compound functions as a selective agonist for Estrogen-Related Receptor β (ERRβ) and Estrogen-Related Receptor γ (ERRγ).[1] Unlike endogenous hormones that bind to classical estrogen receptors, this compound directly interacts with the ligand-binding domain of ERRβ and ERRγ, modulating their transcriptional activity. This selectivity is crucial, as it avoids the broader physiological effects associated with estrogen receptor activation. The binding of this compound to ERRβ/γ facilitates the recruitment of coactivators, such as Peroxisome Proliferator-Activated Receptor-γ Coactivator-1α (PGC-1α), leading to the transcriptional regulation of a suite of target genes.[1]
Quantitative Data on this compound Effects
The following tables summarize the key quantitative findings from preliminary studies on this compound.
Table 1: In Vitro Efficacy and Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| ERRγ EC₅₀ | 1.3 µM | Cell-based reporter assay | [2] |
| ERRγ IC₅₀ | 2 µM | ERRγ FRET assay | [2] |
Table 2: Effects of this compound on Gene Expression in Muscle Cells (C2C12 Myotubes)
| Gene | Fold Change (mRNA) | Treatment Conditions | Reference |
| PGC-1α (Ppargc1a) | Increased | 10 µM this compound for 48h | [3] |
| PGC-1β (Ppargc1b) | Increased | 10 µM this compound for 48h | [3] |
| Cpt1b | Increased | 10 µM this compound for 48h | [3] |
| Atp5b | Increased | 10 µM this compound for 48h | [3] |
| Idh3 | Increased | 10 µM this compound for 48h | [3] |
| Glucocorticoid Receptor (GR) | Increased | Not specified | [4] |
| 11β-HSD1 | Increased | Not specified | [4] |
| MAO-A | Increased | Not specified | [4] |
Table 3: Effects of this compound on Gene Expression in Hepatocytes (HepG2 and AML12 cells)
| Gene | Fold Change (mRNA) | Treatment Conditions | Cell Line | Reference |
| TFR2 | Significantly Increased | 10 µM this compound for 12h | HepG2 | [5] |
| TFR2 | Significantly Increased | 10 µM this compound for 12h | AML12 | [5] |
Table 4: Effects of this compound on Mitochondrial Function in Primary Mouse Myotubes
| Parameter | Effect | Treatment Conditions | Reference |
| Citrate Synthase Activity | Increased | 10 µM this compound for 48h | [3] |
| Cytochrome c Protein Levels | Increased | 10 µM this compound for 48h | [3] |
Signaling Pathways Modulated by this compound
This compound, through its activation of ERRβ/γ, influences several key signaling pathways that regulate cellular metabolism and function.
PGC-1α Signaling Pathway in Muscle Cells
Activation of ERRγ by this compound leads to the recruitment of the transcriptional coactivator PGC-1α.[1] This complex then binds to ERR response elements (ERREs) in the promoter regions of target genes, driving the expression of genes involved in mitochondrial biogenesis, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle.[3]
Crosstalk with the Glucocorticoid Receptor Signaling Pathway
Studies in skeletal muscle cells have revealed a functional crosstalk between ERRγ and the Glucocorticoid Receptor (GR). Treatment with this compound has been shown to increase the expression of GR and key enzymes involved in glucocorticoid metabolism, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4] This suggests that ERRγ activation can modulate the sensitivity of cells to glucocorticoids.
Activation of the CREB Signaling Pathway in Neuronal Cells
In dopaminergic neuronal cells, this compound has been shown to activate the cAMP response element-binding protein (CREB) signaling pathway.[6] This activation appears to be biphasic, with an early, ERRγ-independent phase followed by a later, ERRγ-dependent phase. This pathway is crucial for neuronal differentiation and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound.
Cell Culture and Differentiation of C2C12 Myotubes
Objective: To culture and differentiate C2C12 myoblasts into myotubes for subsequent treatment with this compound.
Materials:
-
C2C12 myoblasts
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks and plates
Protocol:
-
Cell Seeding: Culture C2C12 myoblasts in Growth Medium in a T75 flask at 37°C in a humidified atmosphere of 5% CO₂.
-
Passaging: When cells reach 70-80% confluency, wash with PBS, and detach using Trypsin-EDTA. Resuspend the cells in Growth Medium and seed into new flasks or plates at a desired density.
-
Induction of Differentiation: Once the C2C12 myoblasts in the culture plates reach 90-100% confluency, aspirate the Growth Medium.
-
Wash the cells once with sterile PBS.
-
Add Differentiation Medium to the plates.
-
Maintenance: Replace the Differentiation Medium every 48 hours. Myotube formation should be visible within 3-5 days.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the changes in mRNA expression of target genes in response to this compound treatment.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
qRT-PCR instrument
-
Nuclease-free water
-
Primers for target and reference genes (see Table 5)
Protocol:
-
RNA Extraction: Treat differentiated C2C12 myotubes or other cell types with this compound or vehicle (DMSO) for the desired time. Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, SYBR Green master mix, and nuclease-free water.
-
qPCR Program: Run the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to a reference gene (e.g., B2M or 18S rRNA). Calculate the relative fold change in gene expression using the ΔΔCt method.
Table 5: Primer Sequences for qRT-PCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| PGC-1α | TTGACAGTGGAAGCTTTGTGG | GTAAATCACACGGGCGCTCTT |
| Cpt1b | GAGCTGTTCTCCCGCTACAG | GATCTGGAACTGGGGGATCT |
| Atp5b | GGCACAATGCAGGAAGGCTA | TGGCCAAAGAGGCATCAGAG |
| Idh3a | GCTGGCTGCCTATTATGTGGA | CCTCATCCACCTCCTTCTCG |
| B2M (mouse) | GCTATCCAGAAAACCCCTCAA | CATGTCTCGATCCCAGTAGACG |
Western Blotting for Protein Expression Analysis
Objective: To determine the effect of this compound on the protein levels of target molecules.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies (see Table 6)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Treat cells as described for qRT-PCR. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Table 6: Antibodies for Western Blotting
| Target Protein | Host Species | Application | Recommended Dilution |
| ERRγ | Rabbit | WB, IHC | 1:1000 |
| PGC-1α | Rabbit | WB, IHC | 1:1000 |
| GR | Rabbit | WB, IHC | 1:1000 |
| GAPDH | Mouse | WB | 1:5000 |
Conclusion and Future Directions
The preliminary studies on this compound have established its role as a selective and potent agonist of ERRβ and ERRγ. The compound has demonstrated significant effects on gene expression programs related to energy metabolism and mitochondrial function in various cell types. The elucidation of its involvement in signaling pathways, including the PGC-1α, GR, and CREB pathways, opens up new avenues for understanding the therapeutic potential of targeting ERRs.
Future research should focus on several key areas. In vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. Further investigation into the downstream target genes and the global transcriptomic and proteomic changes induced by this compound will provide a more comprehensive understanding of its mechanism of action. Finally, exploring the therapeutic efficacy of this compound in preclinical models of metabolic diseases, neurodegenerative disorders, and certain types of cancer will be crucial in determining its clinical translatability. This technical guide provides a solid foundation for these future endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficient discovery of selective small molecule agonists of estrogen-related receptor gamma using combinatorial approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK-4716 Solubility in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK-4716 is a potent and selective synthetic agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ).[1] It displays significantly lower activity towards ERRα and the classical estrogen receptors.[1] As a cell-permeable compound, this compound is a valuable tool for investigating the roles of ERRβ and ERRγ in various physiological processes, including the regulation of mitochondrial biogenesis, energy metabolism, and gene expression in tissues with high metabolic demand, such as skeletal muscle.[2][3] Understanding its solubility characteristics is critical for the preparation of stock solutions and for ensuring accurate and reproducible experimental results. This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and a protocol for its dissolution.
Physicochemical Properties
-
Molecular Weight: 282.34 g/mol [1]
Solubility Data
The solubility of this compound can vary between suppliers and batches. It is highly soluble in DMSO and ethanol.[1] For aqueous solutions, intermediate solvents are required. It is important to use fresh, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[5][6]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility (Concentration) | Source(s) |
| DMSO | ≥ 100 mg/mL (354.18 mM) | [5][7] |
| 100 mM | [1] | |
| 56 mg/mL (198.34 mM) | [6] | |
| 16 mg/mL | [2][4] | |
| Ethanol | 100 mM | [1] |
| 56 mg/mL | [6] | |
| 20 mg/mL | [2][4] | |
| DMF | 20 mg/mL | [2][4] |
| Ethanol:PBS (pH 7.2) (1:6) | 0.14 mg/mL | [2][4] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (8.85 mM) | [5] |
Note: The notation "≥" indicates that the compound is soluble at that concentration, but the saturation point was not determined.
Experimental Protocol: Preparation of a this compound Stock Solution in DMSO
This protocol outlines a standard procedure for solubilizing this compound in DMSO to prepare a high-concentration stock solution.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Water bath sonicator (optional)
-
Warming device (e.g., heat block or water bath) set to 37°C (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially for cell culture applications.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Place the powder directly into a sterile vial.
-
Example: To prepare 1 mL of a 100 mM stock solution, weigh out 28.23 mg of this compound (Molecular Weight = 282.34).
-
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Vortexing: Securely cap the vial and vortex the solution for 1-2 minutes at room temperature to facilitate dissolution.[8]
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[7][8] This can help break up any small aggregates.
-
Warming (Optional): Gently warm the solution to 37°C for a few minutes. This can aid in the dissolution of compounds that are less soluble at room temperature.[5]
-
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter. A clear solution indicates complete dissolution.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[6]
-
Store the aliquots at -20°C or -80°C for long-term stability.[6][7] Stored properly in DMSO, this compound is stable for at least one year at -80°C.[6][7]
-
Figure 1: Workflow for this compound Solubilization
Caption: A step-by-step workflow for the solubilization of this compound in DMSO.
Mechanism of Action and Signaling Pathway
This compound functions as a selective agonist of the orphan nuclear receptors ERRβ and ERRγ. Upon binding, it activates these receptors, leading to the recruitment of coactivators like PGC-1α and PGC-1β.[5] This activation initiates a transcriptional cascade that upregulates genes involved in key metabolic pathways. Specifically, this compound has been shown to induce the expression of genes critical for mitochondrial biogenesis, fatty acid oxidation, and oxidative phosphorylation.[3][5] Additionally, studies have demonstrated that this compound can modulate glucocorticoid receptor (GR) signaling and activate the CREB signaling pathway, highlighting its broad impact on cellular metabolism and gene regulation.[9][10]
Figure 2: Simplified Signaling Pathway of this compound
Caption: this compound activates ERRβ/γ, leading to gene expression changes.
Safety and Handling
-
Handle this compound in accordance with standard laboratory safety procedures.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
For research use only. Not for human or veterinary use.
References
- 1. GSK 4716 | Estrogen and Related Receptor Agonists: R&D Systems [rndsystems.com]
- 2. GSK4716 | CAS 101574-65-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK-4716 Application Notes for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK-4716 is a potent and selective synthetic agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ).[1][2] These orphan nuclear receptors are key regulators of cellular energy metabolism, mitochondrial biogenesis, and oxidative capacity.[1] Unlike classical estrogen receptors, ERRs do not bind endogenous estrogens and their activity is regulated by co-activators. This compound provides a valuable pharmacological tool to investigate the physiological roles of ERRβ and ERRγ and to explore their therapeutic potential in metabolic diseases and other conditions. These application notes provide detailed protocols for utilizing this compound in cell culture experiments.
Mechanism of Action
This compound functions by binding to the ligand-binding domain (LBD) of ERRβ and ERRγ, inducing a conformational change that promotes the recruitment of transcriptional co-activators, most notably the peroxisome proliferator-activated receptor-gamma coactivators 1-alpha and 1-beta (PGC-1α and PGC-1β).[1] This receptor-coactivator complex then binds to specific DNA sequences known as Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in key mitochondrial pathways, fatty acid oxidation, and overall energy homeostasis.[1]
Caption: this compound activates ERRβ/γ, leading to gene transcription.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and recommended starting points for cell culture experiments.
Table 1: this compound Properties
| Parameter | Description | Source(s) |
| Target | Selective agonist for Estrogen-Related Receptor β (ERRβ) and γ (ERRγ) | [1][2] |
| EC₅₀ | 1.3 µM (for ERRγ) | [2] |
| IC₅₀ | ~2 µM (in ERRγ FRET assay) | [3][4] |
| Vehicle | Dimethyl sulfoxide (B87167) (DMSO) | [1] |
Table 2: Recommended Cell Lines for this compound Studies
| Cell Line | Species | Tissue of Origin | Key Application / Relevance | Source(s) |
| C2C12 | Mouse | Skeletal Muscle (Myoblast) | Study of muscle metabolism, mitochondrial function, and differentiation. | [1] |
| HEK293T | Human | Embryonic Kidney | Gene reporter assays and analysis of receptor activation. | [5] |
| SH-SY5Y | Human | Neuroblastoma | Investigating regulation of dopaminergic neuronal phenotypes. | [6] |
| HT22 | Mouse | Hippocampus | Studying regulation of serotonin (B10506) receptor expression. | [7] |
Table 3: Example Experimental Conditions and Expected Outcomes
| Cell Line | This compound Concentration | Treatment Duration | Downstream Assay | Expected Outcome | Source(s) |
| C2C12 (Myotubes) | 1 µM (example) | 24 hours | qPCR | Increased mRNA expression of Ppargc1a, Ppargc1b, Cpt1b, Atp5b. | [1] |
| HEK293T | 1 µM | 48 hours | Reporter Gene Assay | Increased reporter gene expression driven by an ERRE. | [5] |
| SH-SY5Y | (Not specified) | 3 days | Western Blot / qPCR | Increased expression of Dopamine Transporter (DAT) and Tyrosine Hydroxylase (TH). | [6] |
| HT22 | (Not specified) | (Not specified) | Western Blot / Reporter Assay | Increased expression of the 5-HT1A serotonin receptor. | [7] |
Experimental Protocols
Protocol 1: General Protocol for Treatment of Adherent Cells with this compound
This protocol provides a general framework for treating adherent mammalian cell lines with this compound. Optimization of cell density, this compound concentration, and incubation time is recommended for each specific cell line and experimental goal.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Complete cell culture medium appropriate for the cell line
-
Adherent cells in culture
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare this compound Stock Solution:
-
Aseptically prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term storage.
-
-
Cell Seeding:
-
Seed cells in the desired culture vessel format (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Incubate under standard conditions (e.g., 37°C, 5% CO₂) for 18-24 hours to allow for cell attachment.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration this compound treatment group (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Carefully aspirate the old medium from the cultured cells.
-
Gently add the medium containing the desired concentration of this compound or the vehicle control to the respective wells.
-
-
Incubation:
-
Downstream Analysis:
-
Following incubation, harvest the cells for downstream analysis. For example:
-
RNA Analysis: Wash cells with cold PBS, then lyse directly in the plate using a suitable lysis buffer for RNA extraction.
-
Protein Analysis: Wash cells with cold PBS, then lyse using RIPA buffer or another appropriate lysis buffer for Western blot analysis.
-
Cell Viability: Perform assays such as MTT or CellTiter-Glo® as per the manufacturer's instructions.
-
-
Protocol 2: Induction of Metabolic Gene Expression in C2C12 Myotubes
This protocol details the differentiation of C2C12 myoblasts into myotubes followed by treatment with this compound to analyze the induction of metabolic gene expression, based on published methods.[1]
Materials:
-
C2C12 myoblasts
-
Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
This compound stock solution (10 mM in DMSO).
-
Reagents for RNA extraction and qPCR.
Procedure:
-
Culture C2C12 Myoblasts:
-
Culture C2C12 myoblasts in Growth Medium until they reach 80-90% confluency.
-
-
Induce Differentiation:
-
Aspirate the Growth Medium.
-
Wash the cells once with sterile PBS.
-
Add Differentiation Medium to the cells.
-
Incubate for 4 days, replacing the Differentiation Medium every 48 hours. Visually confirm the formation of multinucleated myotubes.
-
-
This compound Treatment:
-
Prepare fresh culture medium containing this compound at the desired final concentration (e.g., 1 µM) and a vehicle control (DMSO) in Differentiation Medium.
-
Aspirate the old medium from the differentiated C2C12 myotubes and replace it with the treatment or vehicle control medium.
-
Incubate for 24 hours.[1]
-
-
Harvesting and RNA Analysis:
-
After the 24-hour incubation, place the culture plate on ice and wash the myotubes twice with ice-cold PBS.
-
Lyse the cells directly in the wells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.
-
Synthesize cDNA and perform quantitative PCR (qPCR) using primers for target genes such as Ppargc1a, Ppargc1b, Cpt1b, and a suitable housekeeping gene for normalization.
-
Caption: Workflow for analyzing gene expression in C2C12 myotubes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. This compound | Estrogen Receptor/ERR Agonist | AmBeed.com [ambeed.com]
- 5. Frontiers | Activation of estrogen-related receptor γ by calcium and cadmium [frontiersin.org]
- 6. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSK4716 enhances 5-HT1AR expression by glucocorticoid receptor signaling in hippocampal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing GSK-4716 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of GSK-4716, a selective agonist of the Estrogen-Related Receptors ERRβ and ERRγ.
Introduction
This compound is a valuable chemical probe for studying the biological functions of the orphan nuclear receptors ERRβ and ERRγ.[1][2][3] It displays selectivity for ERRβ/γ over ERRα and the classical estrogen receptors.[1][4] Proper preparation and storage of this compound stock solutions are crucial for ensuring experimental reproducibility and accuracy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for accurate stock solution preparation.
| Property | Value | Reference(s) |
| Molecular Weight | 282.34 g/mol | [1][4][5] |
| Molecular Formula | C₁₇H₁₈N₂O₂ | [1][4][5] |
| Appearance | White to off-white solid | [5] |
| Purity | >98% | [6] |
| Solubility (DMSO) | ≥ 100 mg/mL (354.18 mM) | [5][6][7] |
| Solubility (Ethanol) | 56 mg/mL (198.34 mM) | [8] |
| CAS Number | 101574-65-6 | [5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
3.1. Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2. Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
3.3. Procedure
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use. This is particularly important for anhydrous DMSO to prevent moisture condensation.
-
Weigh this compound:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.82 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 282.34 g/mol x 1000 mg/g = 2.82 mg
-
-
-
Add Solvent:
-
Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
-
Dissolve the Compound:
-
Cap the tube securely.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This will minimize freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage.[5][8] The stock solution is stable for at least one year at -80°C and for one month at -20°C in solvent.[8]
-
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and a simplified signaling pathway involving ERRβ/γ.
References
- 1. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK 4716 (3075) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. GSK 4716, ERRbetagamma agonist (CAS 101574-65-6) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 101574-65-6 | Estrogen Receptor/ERR | MOLNOVA [molnova.com]
- 7. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for GSK-4716: An In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of GSK-4716, a selective agonist of the Estrogen-Related Receptors β (ERRβ) and γ (ERRγ). This document outlines recommended working concentrations, detailed experimental protocols, and the underlying signaling pathways.
Introduction
This compound is a potent and selective agonist for the orphan nuclear receptors ERRβ and ERRγ. It displays selectivity over ERRα and the classical estrogen receptors. This compound is a valuable tool for investigating the roles of ERRβ and ERRγ in various physiological processes, including mitochondrial biogenesis, fatty acid oxidation, and cellular metabolism. This document provides detailed protocols for the application of this compound in common in vitro assays.
Data Presentation: In Vitro Working Concentrations of this compound
The optimal working concentration of this compound can vary depending on the cell type, assay, and experimental goals. The following table summarizes reported in vitro working concentrations and conditions.
| Cell Line | Assay Type | Concentration | Treatment Duration | Key Findings |
| Primary Mouse Myotubes | Gene Expression (qPCR), Protein Analysis (Western Blot) | 10 µM | 48 hours | Increased expression of Ppargc1a (PGC-1α), Ppargc1b, and ERR target genes (Cpt1b, Atp5b, Idh3). Increased citrate (B86180) synthase activity and cytochrome c protein levels. |
| C2C12 (mouse myoblasts) | Gene Expression (qPCR) | 10 µM (implied) | 1 day | Increased expression of PGC-1α.[1] |
| C2C12 (differentiated) | Protein Analysis (Immunoreactivity) | Not specified | 2 - 4 hours | Increased immunoreactivity of GRα-D isoform.[1] |
| HepG2 (human liver carcinoma) | Gene Expression (qPCR) | 10 µM | 12 hours | Significantly increased TFR2 expression.[2] |
| AML12 (mouse hepatocyte) | Gene Expression (qPCR) | 10 µM | 12 hours | Significantly increased TFR2 expression.[2] |
| SH-SY5Y (human neuroblastoma) | Protein Analysis (Western Blot) | Not specified | 3 hours - 3 days | Increased Dopamine Transporter (DAT) and Tyrosine Hydroxylase (TH) expression.[3] |
| HEK293T (human embryonic kidney) | Reporter Gene Assay | 1 µM | 24 - 48 hours | Activation of ERRγ-LBD reporter construct. |
Pharmacological Data:
| Parameter | Value | Target |
| EC50 | 1.3 µM | ERRγ |
| IC50 | 2 µM | ERRγ FRET assay |
Signaling Pathway
This compound acts as an agonist for ERRβ and ERRγ, which are constitutively active orphan nuclear receptors. Upon activation by this compound, ERRβ/γ binds to Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of target genes. A key downstream effector is the induction of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis. This leads to a signaling cascade that enhances cellular oxidative metabolism.
Experimental Protocols
ERRγ Luciferase Reporter Gene Assay
This protocol describes how to measure the activation of ERRγ by this compound using a luciferase reporter assay.
Experimental Workflow:
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
ERRE-luciferase reporter plasmid (e.g., pGL3-3xERRE/ERE)[4]
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect the cells with the ERRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours.
-
This compound Treatment: Prepare a serial dilution of this compound in complete growth medium. A typical dose-response range is from 0.01 µM to 30 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Replace the medium in each well with 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for another 24 hours.
-
Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's instructions. Measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Gene Expression Analysis by qPCR
This protocol details the measurement of target gene expression (e.g., Ppargc1a) in C2C12 myotubes following this compound treatment.
Experimental Workflow:
Materials:
-
Differentiated C2C12 myotubes in 6-well plates
-
This compound (10 mM stock in DMSO)
-
Differentiation medium (DMEM with 2% horse serum)
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for target genes and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Mouse qPCR Primer Sequences:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Ppargc1a (PGC-1α) | CGGAAATCATATCCAACCAG | TGAGGACCGCTAGCAAGTTTG |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Protocol:
-
Cell Culture and Differentiation: Culture C2C12 myoblasts and differentiate them into myotubes by switching to differentiation medium for 4-5 days.[1]
-
This compound Treatment: Treat the differentiated C2C12 myotubes with 10 µM this compound or vehicle (DMSO) in fresh differentiation medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
RNA Isolation: Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reactions using SYBR Green master mix, cDNA, and the appropriate forward and reverse primers for your target genes and housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Protein Expression Analysis by Western Blot
This protocol outlines the detection of ERRγ and PGC-1α protein levels in cell lysates after this compound treatment.
Experimental Workflow:
Materials:
-
Cell culture of choice (e.g., C2C12 myotubes)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Primary Antibody Recommendations:
| Target Protein | Host | Recommended Dilution | Supplier (Example) | Catalog # (Example) |
| ERRγ | Mouse | 1:1000 | Santa Cruz Biotechnology | sc-393969[5] |
| PGC-1α | Rabbit | Varies by supplier | Novus Biologicals | NBP1-04676 |
| GAPDH (Loading Control) | Rabbit | 1:1000 | Bio-Rad | VPA00187[6] |
Protocol:
-
Cell Treatment and Lysis: Treat cells with the desired concentration of this compound for the appropriate duration. Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL reagent and a chemiluminescence imaging system. Densitometry can be used to quantify the protein levels relative to the loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. addgene.org [addgene.org]
- 5. scbt.com [scbt.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: GSK-4716 Treatment of C2C12 Myotubes
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-4716 is a potent and selective synthetic agonist of the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ).[1][2] These orphan nuclear receptors are key regulators of cellular energy metabolism. In skeletal muscle, particularly in C2C12 myotubes, this compound has been demonstrated to modulate gene expression programs that enhance mitochondrial biogenesis, fatty acid oxidation, and oxidative metabolism.[1][3] This document provides detailed application notes and experimental protocols for the treatment of C2C12 myotubes with this compound to study these effects.
Mechanism of Action
This compound activates ERRγ, which in turn coactivates with Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and PGC-1β.[1] This activation leads to a concerted increase in the expression of a wide array of genes involved in mitochondrial function and energy substrate utilization.[1][3] Furthermore, this compound has been shown to modulate glucocorticoid receptor (GR) signaling in skeletal muscle cells, indicating a potential for crosstalk between these two important metabolic pathways.[2]
Data Presentation
Table 1: Effects of this compound on Gene Expression in Primary Mouse Myotubes
Primary mouse myotubes were treated with 10 μM this compound for 48 hours. Gene expression was determined by real-time PCR and normalized to the housekeeping gene B2M. Data are expressed as fold change relative to vehicle-treated cells.
| Gene | Function | Fold Change (vs. Vehicle) |
| Ppargc1a (PGC-1α) | Mitochondrial biogenesis, respiration | ~2.5 |
| Ppargc1b (PGC-1β) | Mitochondrial biogenesis, respiration | ~2.0 |
| Esrrg (ERRγ) | Nuclear receptor, metabolic regulation | ~3.0 |
| Cpt1b | Fatty acid oxidation | ~2.5 |
| Atp5b | Mitochondrial ATP synthesis | ~1.8 |
| Idh3a | Tricarboxylic acid (TCA) cycle | ~1.5 |
Data adapted from Rangwala SM, et al. J Biol Chem. 2010.[3]
Table 2: Effects of this compound on Mitochondrial Function in Primary Mouse Myotubes
Primary mouse myotubes were treated with 10 μM this compound for 48 hours.
| Parameter | Assay | Result (vs. Vehicle) |
| Citrate (B86180) Synthase Activity | Enzymatic Assay | Increased (~1.4-fold) |
| Cytochrome c Protein Levels | Western Blot | Increased (~1.5-fold) |
Data adapted from Rangwala SM, et al. J Biol Chem. 2010.[3]
Table 3: Effects of this compound on Glucocorticoid Receptor Signaling-Related Gene Expression in Differentiated C2C12 Cells
Differentiated C2C12 cells were treated with this compound. The specific concentration and duration were not detailed quantitatively in the source material, but the treatment resulted in a significant induction of the following mRNAs as determined by Q-RT-PCR.[2]
| Gene | Function | Observation |
| Glucocorticoid Receptor (GR) | Nuclear receptor, metabolic regulation | Induction of mRNA |
| 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Converts inactive cortisone (B1669442) to active cortisol | Induction of mRNA |
| Hexose-6-phosphate dehydrogenase (H6PDH) | Stimulates 11β-HSD1 oxoreduction | Induction of mRNA |
| C/EBP | GR target gene | Induction of mRNA |
| ApoD | GR target gene | Induction of mRNA |
| Monoamine oxidase-A (MAO-A) | GR target gene | Induction of mRNA |
Experimental Protocols
C2C12 Myoblast Culture and Differentiation
-
Cell Culture: Proliferating mouse C2C12 myoblasts are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052).
-
Induction of Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin once the myoblasts reach approximately 80-90% confluency.
-
Myotube Formation: The differentiation medium should be replaced every 48 hours. Myoblasts will fuse and form multinucleated myotubes over a period of 4 to 6 days.
This compound Treatment
-
Preparation of this compound Stock Solution: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM).
-
Treatment of Myotubes: On day 4-6 of differentiation, the medium is replaced with fresh differentiation medium containing the desired concentration of this compound (e.g., 10 μM) or an equivalent volume of DMSO as a vehicle control.[3]
-
Incubation: The myotubes are then incubated for the desired period (e.g., 24-48 hours) before harvesting for downstream analysis.[1][3]
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is to be extracted from the C2C12 myotubes using a suitable RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: The relative expression levels of target genes are quantified by qRT-PCR using SYBR Green chemistry. Gene expression should be normalized to a stable housekeeping gene (e.g., B2M or Gapdh).
Western Blotting
-
Protein Extraction: C2C12 myotubes are to be lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Cytochrome c, PGC-1α, GRα), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Citrate Synthase Activity Assay
-
Cell Lysis: Myotubes are to be harvested and lysed in a buffer compatible with the citrate synthase activity assay kit.
-
Assay Performance: The citrate synthase activity in the cell lysates is measured using a commercially available colorimetric assay kit, following the manufacturer's protocol. The assay measures the production of DTNB-TNB from DTNB and Coenzyme A, which is proportional to the citrate synthase activity.
Visualizations
Caption: Signaling pathway of this compound in C2C12 myotubes.
Caption: Experimental workflow for this compound treatment of C2C12 myotubes.
Caption: Logical relationship of this compound's effects in myotubes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-4716 in HT22 Hippocampal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-4716 is a synthetic small molecule identified as a selective agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ).[1][2] In the context of neuroscience research, the murine HT22 hippocampal cell line serves as a valuable in vitro model for studying neuronal processes, particularly mechanisms of oxidative stress, neuroprotection, and receptor signaling.[3][4] Recent studies have highlighted the utility of this compound in HT22 cells to investigate the regulation of serotonergic pathways. Specifically, this compound has been shown to modulate the expression of the serotonin (B10506) 1A receptor (5-HT1AR) through a novel interaction with the glucocorticoid receptor (GR) signaling pathway.[5]
These notes provide detailed protocols for utilizing this compound in HT22 cells, summarize key findings, and illustrate the associated molecular pathways.
Mechanism of Action in HT22 Cells
In hippocampal HT22 cells, this compound acts as an ERRγ agonist. Its primary documented effect is the upregulation of 5-HT1AR expression.[5] This regulation occurs through an indirect mechanism involving the glucocorticoid receptor. The GR typically acts as a transcriptional repressor for the 5-HT1AR gene. This compound treatment leads to an interaction with the GR, alleviating its repressive function and thereby increasing 5-HT1AR transcription and subsequent protein expression.[5] This finding suggests a significant crosstalk between ERRγ and GR signaling pathways in hippocampal neurons, which can be explored using this compound.
Beyond this specific pathway, as an ERR agonist, this compound is known to influence genes related to mitochondrial biogenesis and function, such as PGC-1α and PGC-1β.[1] This makes it a tool for investigating metabolic regulation and neuroprotection against oxidative stress in HT22 cells, a common application for this cell line.[6]
Data Summary
The following tables summarize the quantitative effects of this compound and related compounds on 5-HT1AR expression in HT22 cells, as reported in the literature.[5]
Table 1: Effect of this compound on 5-HT1AR Promoter Activity
| Treatment | Concentration | 5-HT1AR Promoter Activity (Relative Luciferase Units) |
| Control (Vehicle) | - | 1.0 |
| This compound | 1 µM | ~1.8 |
| Dexamethasone (GR agonist) | 1 µM | ~0.6 |
| This compound + Dexamethasone | 1 µM each | ~1.2 |
Table 2: Effect of this compound and GR Modulators on 5-HT1AR Protein Expression
| Treatment | Concentration | Relative 5-HT1AR Protein Level (Fold Change vs. Control) |
| Control (Vehicle) | - | 1.0 |
| This compound | 1 µM | ~1.6 |
| Dexamethasone (GR agonist) | 1 µM | ~0.5 |
| This compound + Dexamethasone | 1 µM each | ~1.1 |
| Dexamethasone + RU486 (GR antagonist) | 1 µM each | ~0.9 |
Signaling Pathways and Workflows
Caption: this compound signaling pathway in HT22 cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of autophagy rescues HT22 hippocampal neurons from erastin-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endogenously expressed estrogen receptors mediate neuroprotection in hippocampal cells (HT22) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK4716 enhances 5-HT1AR expression by glucocorticoid receptor signaling in hippocampal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK-4716 Treatment of SH-SY5Y Neuroblastoma Cells
These application notes provide a detailed protocol for the use of GSK-4716, a selective estrogen-related receptor gamma (ERRγ) agonist, in differentiated SH-SY5Y human neuroblastoma cells. This protocol is intended for researchers, scientists, and drug development professionals investigating dopaminergic neuronal phenotypes.
Introduction
The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neuroscience research due to its ability to differentiate into a neuronal phenotype.[1][2] Upon differentiation, these cells exhibit many characteristics of mature neurons, making them a suitable model for studying neurodegenerative diseases and the effects of novel therapeutic compounds. This compound is a potent agonist of the estrogen-related receptor gamma (ERRγ), a nuclear receptor implicated in the regulation of neuronal differentiation and function.[3][4] In differentiated SH-SY5Y cells, this compound has been shown to increase the expression of key markers of dopaminergic neurons, namely the dopamine (B1211576) transporter (DAT) and tyrosine hydroxylase (TH).[4] This effect is mediated through the activation of the Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathway.[4]
This document provides detailed protocols for the culture and differentiation of SH-SY5Y cells, subsequent treatment with this compound, and methods for assessing the resulting changes in protein expression.
Data Presentation
The following tables summarize the quantitative effects of this compound on differentiated SH-SY5Y cells.
Table 1: Effect of this compound on Dopamine Transporter (DAT) and Tyrosine Hydroxylase (TH) Protein Expression
| Treatment | Concentration | Duration | DAT Expression (Fold Change vs. Control) | TH Expression (Fold Change vs. Control) |
| Vehicle (DMSO) | - | 3 days | 1.0 | 1.0 |
| This compound | 1 µM | 3 days | ~1.8 | ~1.6 |
| This compound + H-89 (PKA inhibitor) | 1 µM + 10 µM | 3 days | Attenuated increase | Attenuated increase |
*Denotes a statistically significant increase (p < 0.05) as reported in the source literature. Actual values may vary between experiments.
Table 2: Time Course of CREB Phosphorylation in Response to this compound
| Treatment | Duration | Phospho-CREB/Total CREB Ratio (Fold Change vs. Control) |
| This compound (1 µM) | 3 hours | Increased (ERRγ-independent) |
| This compound (1 µM) | 3 days | Sustained increase (ERRγ-dependent) |
Experimental Protocols
SH-SY5Y Cell Culture
This protocol describes the routine maintenance of undifferentiated SH-SY5Y cells.
-
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Culture SH-SY5Y cells in T-75 flasks containing DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Change the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, aspirate the medium, wash the cells once with PBS, and add 2-3 mL of 0.25% Trypsin-EDTA.
-
Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density (e.g., a 1:4 to 1:6 split ratio).
-
Differentiation of SH-SY5Y Cells
This protocol induces a dopaminergic neuronal phenotype using retinoic acid.
-
Materials:
-
SH-SY5Y cells
-
Complete growth medium (as above)
-
Differentiation medium: DMEM/F12 with 1% FBS and 1% Penicillin-Streptomycin
-
Retinoic Acid (RA) stock solution (10 mM in DMSO)
-
6-well plates
-
-
Procedure:
-
Seed SH-SY5Y cells in 6-well plates at a density of 1 x 10^5 cells/well in complete growth medium.
-
Allow cells to attach and grow for 24 hours.
-
Aspirate the complete growth medium and replace it with differentiation medium containing 10 µM retinoic acid.
-
Incubate the cells for 6 days, replacing the differentiation medium with freshly prepared medium every 2 days.
-
After 6 days, the cells should exhibit a differentiated neuronal morphology with visible neurite outgrowth.
-
This compound Treatment
This protocol describes the application of this compound to differentiated SH-SY5Y cells.
-
Materials:
-
Differentiated SH-SY5Y cells (from Protocol 2)
-
This compound stock solution (10 mM in DMSO)
-
GSK5182 (ERRγ inverse agonist) stock solution (10 mM in DMSO) - Optional
-
H-89 (PKA inhibitor) stock solution (10 mM in DMSO) - Optional
-
Differentiation medium
-
-
Procedure:
-
Prepare the working concentrations of this compound, GSK5182, and H-89 by diluting the stock solutions in differentiation medium. A final concentration of 1 µM for this compound is recommended based on published data.[4]
-
Aspirate the medium from the differentiated SH-SY5Y cells.
-
Add the medium containing the desired treatment (vehicle control, this compound, or co-treatments).
-
Incubate the cells for the desired duration (e.g., 3 hours for early signaling events, 3 days for changes in DAT and TH expression).[4]
-
Western Blot Analysis
This protocol is for assessing the protein expression levels of DAT, TH, phospho-CREB, and total CREB.
-
Materials:
-
Treated SH-SY5Y cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-DAT, anti-TH, anti-phospho-CREB, anti-CREB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommendations.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound treatment of SH-SY5Y cells.
Caption: Signaling pathway of this compound in differentiated SH-SY5Y cells.
References
- 1. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estrogen-related receptor gamma regulates mitochondrial and synaptic genes and modulates vulnerability to synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration Guide for GSK-4716: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of GSK-4716, a selective agonist of the Estrogen-Related Receptors ERRβ and ERRγ. Due to a reported lack of in vivo exposure with this compound in at least one study, researchers should interpret the following protocols as starting points and may need to conduct preliminary pharmacokinetic and pharmacodynamic studies to establish efficacy in their specific animal models.
Introduction
This compound is a valuable tool for investigating the roles of ERRβ and ERRγ in various physiological and pathological processes. While numerous in vitro studies have demonstrated its efficacy, in vivo applications require careful consideration of its formulation and potential limitations in bioavailability. This guide offers suggested formulations and preparation protocols based on commercially available information, alongside a discussion of the known challenges associated with its in vivo use.
Data Presentation: Recommended In Vivo Formulations
Several formulations have been suggested for the in vivo delivery of this compound. The choice of vehicle can significantly impact the solubility, stability, and bioavailability of the compound. The following tables summarize the recommended solvent compositions.
Table 1: Multi-Component Vehicle Formulation
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Table 2: Cyclodextrin-Based Vehicle Formulation
| Component | Percentage |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
Table 3: Oil-Based Vehicle Formulation
| Component | Percentage |
| DMSO | 10% |
| Corn Oil | 90% |
Experimental Protocols
Preparation of this compound Formulation (Multi-Component Vehicle)
This protocol details the preparation of a 1 mL working solution of this compound using the multi-component vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration of this stock solution will depend on the desired final concentration in the working solution. For example, to prepare a 1 mL working solution with a final this compound concentration of 2.5 mg/mL, you would need a 25 mg/mL stock solution in DMSO.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300.
-
Vortex the mixture thoroughly until the solution is clear and homogenous.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again to ensure complete mixing.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex one final time. The resulting solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of use.
Important Considerations for In Vivo Administration
-
Route of Administration: The choice of administration route (e.g., intraperitoneal injection, oral gavage) will depend on the experimental design and the chosen formulation. Oil-based formulations are generally suitable for oral gavage, while aqueous-based formulations can be used for intraperitoneal injections.
-
Dosage: The optimal dosage of this compound for in vivo studies has not been well-established in peer-reviewed literature. Researchers should perform dose-response studies to determine the effective and non-toxic dose for their specific animal model and experimental endpoint.
-
Vehicle Controls: It is crucial to include a vehicle control group in all in vivo experiments. This group should receive the same formulation without this compound, administered via the same route and schedule.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Mandatory Visualizations
Signaling Pathway of ERRγ Activation by this compound
Caption: ERRγ activation by this compound.
Experimental Workflow for this compound Formulation Preparation
Caption: Workflow for preparing this compound in vivo formulation.
Note on In Vivo Efficacy
It is important to note that a study by Rangwala et al. (2010) reported that the use of this compound for in vivo investigations was not possible due to a lack of in vivo exposure.[1] This suggests that the compound may have poor pharmacokinetic properties, such as rapid metabolism or poor absorption, which could limit its efficacy when administered systemically. Therefore, researchers are strongly encouraged to perform preliminary pharmacokinetic studies to determine the plasma and tissue concentrations of this compound following administration of their chosen formulation and route. The discovery of more potent and selective agonists with improved in vivo exposure may be necessary for robust in vivo studies.[1]
References
Application Notes and Protocols for GSK-4716 in Seahorse Metabolic Flux Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-4716 is a potent and selective agonist of the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ)[1]. These orphan nuclear receptors are key regulators of cellular energy metabolism. Activation of ERRγ by this compound leads to the coactivation of Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α) and PGC-1β[1]. This signaling cascade stimulates mitochondrial biogenesis and increases the expression of genes involved in fatty acid oxidation and other mitochondrial metabolic pathways[1]. Consequently, treatment of cells with this compound is expected to enhance mitochondrial respiration.
The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolic functions. It determines the oxygen consumption rate (OCR), a measure of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis[2]. By using specific inhibitors of mitochondrial function in a sequential manner, the Seahorse XF Cell Mito Stress Test can dissect key parameters of mitochondrial health, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
These application notes provide detailed protocols for utilizing this compound in Seahorse metabolic flux assays to investigate its effects on cellular bioenergetics. Protocols for both acute and chronic exposure to this compound are described, allowing for the comprehensive characterization of its metabolic impact.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound activation of ERRγ/β.
Data Presentation
The following table summarizes the expected quantitative changes in key metabolic parameters measured by a Seahorse XF Mito Stress Test following chronic treatment with this compound. These values are representative and may vary depending on the cell type and experimental conditions.
| Parameter | Vehicle Control (pmol/min) | This compound Treated (pmol/min) | Expected Change |
| Basal Respiration | 100 ± 10 | 150 ± 15 | ~50% Increase |
| ATP-linked Respiration | 70 ± 8 | 110 ± 12 | ~57% Increase |
| Maximal Respiration | 200 ± 20 | 300 ± 25 | ~50% Increase |
| Spare Respiratory Capacity | 100 ± 15 | 150 ± 20 | ~50% Increase |
| Proton Leak | 30 ± 5 | 40 ± 6 | ~33% Increase |
| Non-mitochondrial Oxygen Consumption | 10 ± 2 | 10 ± 2 | No significant change |
| Basal ECAR (mpH/min) | 20 ± 3 | 20 ± 3 | No significant change |
Experimental Protocols
I. Acute this compound Exposure and Seahorse XF Mito Stress Test
This protocol is designed to measure the immediate effects of this compound on cellular respiration.
A. Materials and Reagents
-
This compound (prepared in a suitable solvent, e.g., DMSO)
-
Agilent Seahorse XF Cell Culture Microplates
-
Agilent Seahorse XF Calibrant
-
Agilent Seahorse XF Base Medium (or other suitable bicarbonate-free medium)
-
Supplements for assay medium (e.g., glucose, pyruvate, glutamine)
-
Agilent Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cells of interest
-
Standard cell culture reagents
B. Experimental Procedure
Day 1: Cell Seeding
-
Culture cells to a healthy, sub-confluent state.
-
Harvest and count cells. Seed the cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density (typically 20,000 - 80,000 cells/well). Do not seed cells in the background correction wells.
-
Allow the plate to rest at room temperature in a sterile hood for 30-60 minutes to ensure even cell distribution.
-
Incubate the plate overnight in a humidified 37°C CO₂ incubator.
Day 2: Seahorse XF Assay
-
Hydrate Sensor Cartridge: One day prior to the assay, add 200 µL of Seahorse XF Calibrant to each well of the sensor cartridge and incubate overnight in a 37°C non-CO₂ incubator.
-
Prepare Seahorse Assay Medium: Warm Seahorse XF Base Medium to 37°C. Supplement with desired substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust pH to 7.4.
-
Prepare Compound Plate:
-
Prepare a 10x stock solution of this compound in the prepared Seahorse assay medium.
-
Prepare 10x stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium.
-
Load the appropriate volumes of the 10x stock solutions into the corresponding ports of the hydrated sensor cartridge. For this acute protocol, this compound will be injected from Port A.
-
-
Cell Plate Preparation:
-
Remove the cell culture plate from the incubator.
-
Wash the cells once with 150-200 µL of pre-warmed Seahorse assay medium.
-
Add 180 µL of fresh Seahorse assay medium to each well.
-
Incubate the cell plate in a 37°C non-CO₂ incubator for 30-60 minutes before starting the run.
-
-
Run the Seahorse XF Assay:
-
Load the sensor cartridge with the prepared compounds into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the calibrant plate with the cell plate.
-
Start the assay run. The protocol should include baseline measurements followed by sequential injections of this compound (or vehicle), Oligomycin, FCCP, and Rotenone/Antimycin A.
-
II. Chronic this compound Exposure and Seahorse XF Mito Stress Test
This protocol is for assessing the long-term effects of this compound on cellular metabolism, which may involve changes in gene expression and mitochondrial biogenesis.
A. Materials and Reagents
-
Same as for the acute exposure protocol.
B. Experimental Procedure
Day 1: Cell Seeding and Treatment
-
Seed cells in a Seahorse XF Cell Culture Microplate as described in the acute protocol.
-
After allowing the cells to adhere for a few hours, replace the medium with fresh culture medium containing either this compound at the desired final concentration or vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified 37°C CO₂ incubator.
Day 2 (or after desired treatment duration): Seahorse XF Assay
-
Hydrate Sensor Cartridge: Hydrate the sensor cartridge overnight as described previously.
-
Prepare Seahorse Assay Medium: Prepare the assay medium as described for the acute protocol.
-
Prepare Compound Plate:
-
Prepare 10x stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium.
-
Load the appropriate volumes of the 10x stock solutions into the corresponding ports of the hydrated sensor cartridge.
-
-
Cell Plate Preparation:
-
Remove the cell culture plate from the incubator.
-
Wash the cells once with 150-200 µL of pre-warmed Seahorse assay medium.
-
Add 180 µL of fresh Seahorse assay medium to each well. For the this compound treated wells, this medium should also contain this compound at the same final concentration as the pre-treatment to maintain the compound's effect during the assay.
-
Incubate the cell plate in a 37°C non-CO₂ incubator for 30-60 minutes.
-
-
Run the Seahorse XF Assay:
-
Calibrate the sensor cartridge.
-
Replace the calibrant plate with the cell plate and start the assay. The protocol will measure basal OCR and ECAR, followed by sequential injections of Oligomycin, FCCP, and Rotenone/Antimycin A.
-
Experimental Workflow
Caption: General experimental workflow for the Seahorse XF assay.
References
Application Notes and Protocols for GSK-4716 ChIP-seq
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed experimental protocol for performing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) using GSK-4716, a selective agonist for Estrogen-Related Receptor β (ERRβ) and Estrogen-Related Receptor γ (ERRγ).
Introduction
This compound is a small molecule that functions as a selective agonist for the orphan nuclear receptors ERRβ and ERRγ.[1][2][3] These receptors are constitutively active transcription factors that play crucial roles in regulating gene expression involved in cellular energy metabolism, mitochondrial biogenesis, and other physiological processes.[1][4] By activating ERRβ and ERRγ, this compound can modulate the expression of a wide array of target genes.[2][4][5] ChIP-seq is a powerful technique to identify the genome-wide binding sites of these activated receptors, providing critical insights into the transcriptional networks they regulate.[6][7][8] This protocol is designed to guide researchers in successfully applying ChIP-seq to elucidate the genomic targets of ERRβ/γ upon stimulation with this compound.
Signaling Pathway of this compound
This compound, as an ERRβ/γ agonist, binds to the ligand-binding domain of these receptors.[9][10] This binding event is thought to stabilize the active conformation of the receptors, enhancing their ability to recruit coactivators and regulate the transcription of target genes. The signaling cascade ultimately leads to changes in the cellular transcriptome and subsequent physiological responses.
Caption: Signaling pathway of this compound.
This compound ChIP-seq Experimental Workflow
The following diagram outlines the major steps involved in the this compound ChIP-seq experiment, from cell culture to data analysis.
Caption: this compound ChIP-seq experimental workflow.
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for a this compound ChIP-seq experiment. These values may require optimization depending on the cell type and experimental conditions.
| Parameter | Recommended Value/Range | Notes |
| Cell Number per IP | 1-5 x 107 cells | Ensure sufficient chromatin for immunoprecipitation. |
| This compound Concentration | 1-10 µM | Titrate to determine the optimal concentration for the cell line of interest.[4][5] |
| Treatment Duration | 4-48 hours | Time course experiments may be necessary to identify optimal treatment duration.[1][4] |
| Cross-linking Agent | 1% Formaldehyde | Standard cross-linking agent for protein-DNA interactions.[11] |
| Cross-linking Time | 10-15 minutes at room temperature | Over-cross-linking can mask epitopes and reduce sonication efficiency. |
| Sonication Fragment Size | 200-600 bp | Verify fragment size by gel electrophoresis. |
| Antibody Amount | 2-10 µg per IP | Use a ChIP-validated antibody against ERRβ or ERRγ. Titrate for optimal signal-to-noise ratio. |
| Sequencing Depth | >20 million reads per sample | Higher depth will improve peak detection. |
| Input DNA Control | 1-5% of total chromatin | Essential for background correction during data analysis. |
Detailed Experimental Protocol for this compound ChIP-seq
This protocol is a general guideline and may require optimization for specific cell lines and experimental setups.
I. Cell Culture and Treatment
-
Culture cells to approximately 80-90% confluency. For optimal results, ensure cells are healthy and in the logarithmic growth phase.[12]
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for the determined duration (e.g., 24 hours).[1][4]
II. Cross-linking and Cell Harvesting
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle swirling.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and centrifuge at 1,500 x g for 5 minutes at 4°C.
III. Chromatin Preparation
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Isolate the nuclei according to standard protocols.
-
Resuspend the nuclear pellet in a sonication buffer.
-
Sonicate the chromatin to shear the DNA into fragments of 200-600 bp. Optimization of sonication conditions (power, duration, cycles) is critical.
-
Centrifuge the sonicated chromatin to pellet cellular debris. The supernatant contains the soluble chromatin.
IV. Immunoprecipitation
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C.
-
Set aside a small aliquot of the pre-cleared chromatin to serve as the input control.
-
Incubate the remaining chromatin with a ChIP-grade primary antibody against ERRβ or ERRγ overnight at 4°C with rotation. A mock IP with a non-specific IgG antibody should be included as a negative control.[13]
-
Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.
-
Wash the beads with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[8]
V. Elution, Reverse Cross-linking, and DNA Purification
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours or overnight. Also, process the input control in the same manner.
-
Treat the samples with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
VI. Library Preparation and Sequencing
-
Quantify the purified ChIP DNA and input DNA.
-
Prepare sequencing libraries from the ChIP and input DNA samples according to the manufacturer's instructions for the chosen sequencing platform (e.g., Illumina).
-
Perform next-generation sequencing to generate raw sequencing reads.
VII. Data Analysis
-
Perform quality control checks on the raw sequencing reads.
-
Align the reads to the appropriate reference genome.
-
Use peak calling algorithms to identify genomic regions enriched in the ChIP samples compared to the input control.
-
Perform downstream analyses such as motif discovery, gene ontology analysis, and pathway analysis to interpret the biological significance of the identified binding sites.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 4. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fasteris | Chromatin immunoprecipitation (ChiP-seq) protocol [fasteris.com]
- 7. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. epicypher.com [epicypher.com]
- 9. Frontiers | Activation of estrogen-related receptor γ by calcium and cadmium [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. illumina.com [illumina.com]
- 12. encodeproject.org [encodeproject.org]
- 13. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Western Blot Analysis of GSK-4716 Treatment Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-4716 is a potent and selective synthetic agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ).[1] These orphan nuclear receptors are key regulators of cellular metabolism, mitochondrial biogenesis, and energy homeostasis.[2] this compound activates ERRγ, leading to the modulation of a variety of downstream target genes and signaling pathways. This document provides detailed protocols for performing Western blot analysis to investigate the effects of this compound treatment on protein expression levels in relevant cell lines.
Activation of ERRγ by this compound has been shown to influence several key cellular processes. For instance, it can induce the expression of peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α) and PGC-1β, which are master regulators of mitochondrial biogenesis.[3] This leads to a subsequent increase in the expression of genes involved in fatty acid oxidation and mitochondrial function, such as Carnitine Palmitoyltransferase 1b (Cpt1b), ATP synthase F1 subunit beta (Atp5b), and Isocitrate Dehydrogenase 3 (Idh3).[3][4] Furthermore, this compound treatment has been observed to increase levels of cytochrome c, a key component of the electron transport chain.[3][4]
Interestingly, studies have shown that this compound can also increase the protein expression of ERRγ itself.[2] In the context of neuronal cells, this compound has been found to upregulate the expression of Dopamine Transporter (DAT) and Tyrosine Hydroxylase (TH), suggesting a role in dopaminergic neuron function.[5] The activation of ERRγ by this compound can also involve the modulation of other signaling pathways, such as the CREB signaling pathway.[5] However, it is worth noting that some evidence suggests a complex regulation of ERRγ protein levels, with one study indicating that this compound might induce its degradation in a dose-dependent manner.[6]
These application notes provide a comprehensive guide for utilizing Western blot analysis to quantify the changes in these and other relevant proteins following this compound treatment, enabling researchers to elucidate its mechanism of action in various biological contexts.
Data Presentation: Quantitative Analysis of Protein Expression
The following table summarizes expected changes in protein expression levels following treatment with this compound based on published data. Researchers can use this as a reference for their own experimental results.
| Target Protein | Expected Change after this compound Treatment | Cellular Process | Relevant Cell Lines | References |
| ERRγ | Increase / Decrease (dose-dependent) | Nuclear Receptor Signaling | BMMs, 293T | [2][6] |
| PGC-1α | Increase | Mitochondrial Biogenesis | C2C12 myotubes | [3] |
| PGC-1β | Increase | Mitochondrial Biogenesis | C2C12 myotubes | [3] |
| Cytochrome c | Increase | Mitochondrial Respiration | Primary mouse myotubes | [3][4] |
| GRα-D | Increase | Glucocorticoid Receptor Signaling | Differentiated C2C12 cells | [3] |
| DAT | Increase | Dopaminergic Neurotransmission | Differentiated SH-SY5Y cells | [5] |
| TH | Increase | Dopamine Synthesis | Differentiated SH-SY5Y cells | [5] |
| TFR2 | Increase | Iron Homeostasis | Huh7 and AML12 cells | [7] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is a general guideline and may require optimization for specific cell lines and experimental goals.
Materials:
-
Appropriate cell culture medium (e.g., DMEM for C2C12, HEK293T)
-
Fetal Bovine Serum (FBS) or other appropriate serum
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they reach 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentration (e.g., 1-10 µM).[4][8] Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24-48 hours).[4] The optimal time should be determined empirically.
-
Cell Lysis: After incubation, proceed immediately to protein extraction.
Western Blot Analysis
Materials:
-
Phosphate-Buffered Saline (PBS)
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine-Methanol)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., anti-ERRγ, anti-PGC-1α, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape them off the plate.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., β-Actin or GAPDH) to account for loading differences.
-
Visualizations
Experimental Workflow
Caption: Workflow for Western blot analysis of this compound treated cells.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound via ERRγ activation.
References
- 1. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 2. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Activation of estrogen-related receptor γ by calcium and cadmium [frontiersin.org]
Troubleshooting & Optimization
GSK-4716 Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GSK-4716.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: For in vitro studies, this compound is soluble in Dimethyl Sulfoxide (DMSO) and Ethanol, with a solubility of up to 100 mM in both solvents.[1] It is recommended to use freshly opened, anhydrous DMSO as it is hygroscopic, and absorbed moisture can impact solubility.[2]
Q2: My this compound is not dissolving properly in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Use fresh, high-quality DMSO: Ensure your DMSO is anhydrous and has been stored properly to prevent moisture absorption.
-
Gentle warming: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution.
-
Sonication: Brief periods of sonication can help break up any precipitate and facilitate solubilization.[2][3]
-
Vortexing: Vigorous vortexing can also assist in dissolving the compound.
Q3: How should I prepare this compound for in vivo animal studies?
A3: Preparing this compound for in vivo administration requires a multi-solvent system to ensure solubility and biocompatibility. A common method involves first creating a stock solution in DMSO and then diluting it with other co-solvents.[2] Always prepare fresh working solutions for in vivo experiments on the day of use.[2] For specific, validated protocols, please refer to the Experimental Protocols section.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ).[1][4] It shows selectivity for ERRβ and ERRγ over ERRα and the classical estrogen receptors.[4]
Q5: How should I store this compound powder and stock solutions?
A5:
-
Powder: Store the solid compound at +4°C for short-term storage or -20°C for long-term storage (up to 3 years).[2]
-
In Solvent: Stock solutions can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in cell culture media | The final concentration of DMSO in the media is too high, or the compound has limited solubility in aqueous solutions. | Ensure the final DMSO concentration in your cell culture media is low (typically ≤0.1%) to avoid solvent toxicity and precipitation. Prepare a higher concentration stock solution to minimize the volume added to the media. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Always use freshly prepared dilutions for your experiments. |
| Cloudy or precipitated in vivo formulation | Improper mixing of solvents or the solubility limit has been exceeded. | Add and mix each solvent sequentially, ensuring the solution is clear before adding the next. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2] |
Data Presentation
Solubility Data
| Solvent | In Vitro Solubility | Reference |
| DMSO | Up to 100 mM | [1] |
| Ethanol | Up to 100 mM | [1] |
| DMF | 20 mg/mL | [5] |
| Ethanol:PBS (pH 7.2) (1:6) | 0.14 mg/mL | [5] |
In Vivo Formulation Solubility
| Formulation | Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.85 mM) | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.85 mM) | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.85 mM) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM) for In Vitro Use
-
Calculate the required mass: Based on the molecular weight of this compound (282.34 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, use a brief sonication or gentle warming (37°C) to ensure the compound is fully dissolved.
-
Store properly: Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound for In Vivo Oral Administration
This protocol is adapted from publicly available formulation data.[2]
-
Prepare a 25 mg/mL stock solution in DMSO.
-
Sequentially add co-solvents: For a 1 mL final volume, follow these steps: a. To 400 µL of PEG300, add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly. b. Add 50 µL of Tween-80 to the mixture and mix until the solution is clear. c. Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.
-
Final check: The final solution should be clear. If any precipitation is observed, gentle warming or sonication may be used to aid dissolution.[2] Use this formulation on the day of preparation.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for dissolving this compound.
References
Technical Support Center: GSK-4716 Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cytotoxicity of GSK-4716 in various cell lines. The content is structured to address common questions and troubleshooting scenarios encountered during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic small molecule that acts as a selective agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ). These are orphan nuclear receptors, meaning their natural ligands are not well-defined. By activating ERRβ and ERRγ, this compound can modulate the transcription of a wide array of genes involved in cellular metabolism, differentiation, and signaling.
Q2: Does this compound exhibit direct cytotoxicity in cancer cell lines?
Q3: In which contexts has this compound shown effects on cell viability?
A3: this compound has demonstrated effects on cell viability, particularly in synergistic combinations. For instance, it has been shown to enhance dexamethasone-induced apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cells. This suggests that this compound may sensitize cancer cells to other cytotoxic drugs.
Q4: Are there other compounds similar to this compound with known cytotoxic effects?
A4: Yes, DY131 is another synthetic agonist of ERRβ/γ. Research on DY131 has shown that it can inhibit the growth of breast cancer cell lines and induce both apoptosis and cell cycle arrest at the G1 and G2/M phases. While not identical to this compound, the data on DY131 can provide insights into the potential effects of activating ERRβ/γ in cancer cells.
Q5: What are the common assays to measure the cytotoxicity of this compound?
A5: Standard in-vitro cytotoxicity assays are suitable for evaluating the effects of this compound. These include colorimetric assays like the MTT and WST-1 assays, which measure metabolic activity, as well as dye-based assays like crystal violet staining, which quantifies adherent cell biomass. For assessing long-term effects on cell proliferation and survival, the clonogenic survival assay is a robust method.
Data Presentation
Cytotoxicity of this compound: Qualitative and Synergistic Effects
Direct, quantitative IC50 values for this compound as a single agent in a broad panel of cancer cell lines are not extensively reported in the peer-reviewed literature. The available data primarily highlights its role in sensitizing cancer cells to other treatments.
| Cell Line Type | Context | Observed Effect |
| Human Biliary Epithelial Cells | Single agent (24h) | No reduction in cell viability. |
| Human Biliary Epithelial Cells | Combination with a Bcl-2 inhibitor | Significant reduction in cell viability. |
| Human T-ALL Cell Lines (KOPTK1, DND-41) | Combination with Dexamethasone | Synergistic induction of apoptosis. |
| ESRRB-deficient mouse T-ALL cells | Single agent (48h) | Reduced induction of cell death compared to ESRRB-proficient cells. |
Illustrative Cytotoxicity Data for the related ERRβ/γ Agonist DY131
To provide a quantitative perspective on the potential effects of ERRβ/γ agonism, the following table summarizes the reported effects of DY131, a compound with a similar mechanism of action to this compound.
| Cell Line | Assay Type | Parameter | Value |
| T98G (Glioblastoma) | MTS Assay | EC50 (Proliferation) | 0.054 ± 0.016 µM |
| U87MG (Glioblastoma) | MTS Assay | EC50 (Proliferation) | 0.062 ± 0.001 µM |
| Various Breast Cancer Cell Lines | Growth Inhibition Assay | - | Growth-inhibitory effects observed. |
| Various Breast Cancer Cell Lines | Flow Cytometry | - | Induction of apoptosis and cell cycle arrest (G1 and G2/M). |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the cytotoxicity of this compound.
MTT Assay for Cell Viability
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Crystal Violet Staining for Cell Biomass
This protocol is suitable for adherent cell lines in various plate formats.
Materials:
-
This compound
-
Complete cell culture medium
-
PBS
-
Fixing solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Crystal Violet solution (0.5% in 25% methanol)
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)
-
Microplate reader (for 96-well plates) or a camera for imaging
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Fixation: After the treatment period, gently wash the cells twice with PBS. Add the fixing solution and incubate for 15 minutes at room temperature.
-
Staining: Remove the fixing solution and wash the plate with water. Add enough crystal violet solution to cover the bottom of each well and incubate for 20-30 minutes at room temperature.
-
Washing: Gently wash the plate with water multiple times until the water runs clear.
-
Drying: Allow the plate to air dry completely.
-
Quantification:
-
Imaging: The stained plates can be photographed to visualize the reduction in cell biomass.
-
Absorbance Measurement (for 96-well plates): Add 100 µL of solubilization solution to each well and incubate on a shaker for 15-30 minutes to dissolve the stain. Measure the absorbance at 590 nm.
-
-
Data Analysis: Similar to the MTT assay, calculate the percentage of viable cells relative to the control.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment.
Materials:
-
This compound
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
6-well plates or culture dishes
-
Fixing and staining solution (e.g., 0.5% crystal violet in 6% glutaraldehyde (B144438) and 50% methanol)
Procedure:
-
Cell Seeding: Seed a low, known number of cells (e.g., 200-1000 cells per well of a 6-well plate) in complete medium and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Recovery: After treatment, remove the medium containing this compound, wash with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the wells with PBS, then add the fixing and staining solution and incubate for 30-60 minutes.
-
Washing and Drying: Gently wash the plates with water and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment concentration to assess the long-term cytotoxic effects.
Mandatory Visualizations
Signaling Pathway of ERRβ/γ Agonist-Induced Apoptosis
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Assessing Cytotoxicity
Caption: General workflow for in-vitro cytotoxicity assessment.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors.- Edge effects in the plate. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outermost wells of the plate or fill them with PBS to maintain humidity. |
| No cytotoxic effect observed | - this compound may have low single-agent cytotoxicity in the chosen cell line.- Incorrect drug concentration range.- Insufficient incubation time.- Drug instability. | - Test this compound in combination with other known cytotoxic agents.- Perform a broad dose-response curve (e.g., from nM to high µM range).- Extend the incubation period (e.g., to 72 or 96 hours).- Prepare fresh drug solutions for each experiment. |
| Precipitation of this compound in culture medium | - Poor solubility of the compound.- High concentration of the stock solution or final dilution. | - Use a lower concentration of the organic solvent (e.g., DMSO < 0.5%).- Prepare fresh dilutions immediately before use.- Gently warm the medium to aid dissolution, but avoid high temperatures that could degrade the compound. |
| Inconsistent staining in Crystal Violet assay | - Incomplete washing of excess stain.- Cells detaching during washing steps. | - Increase the number of washing steps and ensure the wash water runs clear.- Be very gentle when adding and removing liquids from the wells. |
| Low colony numbers in Clonogenic Assay controls | - Seeding too few cells.- Poor cell viability.- Suboptimal culture conditions. | - Optimize the number of cells seeded for your specific cell line.- Ensure cells are healthy and in the logarithmic growth phase before seeding.- Check the quality of the culture medium and incubator conditions. |
Technical Support Center: GSK-4716
Welcome to the technical support center for GSK-4716. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentation with this selective Estrogen-Related Receptor beta (ERRβ) and gamma (ERRγ) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective agonist for two orphan nuclear receptors: Estrogen-Related Receptor beta (ERRβ) and Estrogen-Related Receptor gamma (ERRγ).[1] It does not bind to the classical estrogen receptors. By activating ERRβ and ERRγ, this compound can modulate the expression of a wide range of genes involved in cellular metabolism, mitochondrial biogenesis, and other physiological processes.
Q2: What are the expected downstream effects of this compound treatment in responsive cell lines?
In responsive cell types, such as C2C12 myotubes and various cancer cell lines, this compound treatment has been shown to:
-
Increase the expression of PGC-1α and PGC-1β: These are master regulators of mitochondrial biogenesis and energy metabolism.[1]
-
Upregulate genes involved in fatty acid oxidation: This is consistent with the role of ERRγ in cardiac and skeletal muscle metabolism.[1]
-
Induce expression of genes related to mitochondrial pathways: Examples include Cpt1b, Atp5b, and Idh3.[1]
-
Increase citrate (B86180) synthase activity and cytochrome c protein levels. [1]
-
Modulate glucocorticoid receptor (GR) signaling: this compound can increase the expression of the GRα-D isoform and other GR target genes.[1][2]
Q3: How should I prepare and store this compound?
Proper handling and storage of this compound are critical for obtaining consistent results.
-
Storage: The powdered form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, it is recommended to store aliquots at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.
-
Solubility: this compound is soluble in DMSO (≥ 100 mg/mL).[1] For in vivo experiments, co-solvents such as PEG300, Tween-80, and saline may be required.[1] It is crucial to ensure the compound is fully dissolved before use.
Q4: Can this compound exhibit off-target effects?
While this compound is selective for ERRβ/γ over classical estrogen receptors, it's important to consider potential confounding effects:
-
Crosstalk with Glucocorticoid Receptor (GR): this compound has been shown to modulate GR expression and the expression of GR target genes.[2] This interaction could lead to varied results in cell lines with different endogenous levels of GR or in experiments where glucocorticoids are present.
-
Cell-Type Specificity: The effects of this compound can be highly dependent on the specific cell line being used, including the expression levels of ERRβ, ERRγ, and their co-regulators.
Troubleshooting Guide
Issue 1: No observable effect or weaker than expected effect after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure this compound has been stored correctly in powdered form and as a stock solution. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Incomplete Dissolution | Confirm that this compound is fully dissolved in the vehicle (e.g., DMSO). Gentle warming or sonication may aid dissolution. Visually inspect for any precipitate before adding to culture media. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Published effective concentrations can vary. |
| Insufficient Treatment Duration | The time required to observe an effect can vary. Conduct a time-course experiment to identify the optimal treatment duration. |
| Low Endogenous ERRβ/γ Expression | Verify the expression levels of ERRβ and ERRγ in your cell line using techniques like qPCR or Western blotting. If expression is low, consider using a different cell model or overexpressing the receptors. |
| Cell Culture Conditions | Ensure consistency in cell density, passage number, and media composition, as these factors can influence cellular responses. |
Issue 2: High variability between replicate experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Compound Preparation | Prepare a large batch of stock solution to be used across multiple experiments to minimize variability from weighing and dissolving small amounts of powder. |
| Vehicle Control Issues | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is at a level that does not affect cell viability or the experimental readout. |
| Cellular Heterogeneity | If working with a heterogeneous cell population, consider single-cell cloning to establish a more uniform population. |
| Presence of Endogenous Ligands or Activators | Serum in the culture medium can contain factors that may interfere with or potentiate the effects of this compound. Consider using charcoal-stripped serum to reduce the influence of endogenous steroids and other lipophilic molecules. |
Issue 3: Unexpected or contradictory results compared to published data.
| Potential Cause | Troubleshooting Step |
| Cell-Type Specific Differences | The signaling pathways regulated by ERRβ/γ can differ significantly between cell types. Carefully compare your experimental system to the one described in the literature. |
| Crosstalk with Other Signaling Pathways | As mentioned, this compound can influence glucocorticoid receptor signaling.[2] Consider the hormonal status of your culture system and whether other signaling pathways might be influencing the outcome. |
| Agonist vs. Inverse Agonist Activity | While this compound is an agonist, other compounds that bind ERRγ can act as inverse agonists (e.g., GSK5182). Ensure you are using the correct compound and consider the possibility of differential effects based on the specific ligand. |
Experimental Protocols
Standard Cell Culture Treatment Protocol (Example with C2C12 cells)
-
Cell Seeding: Plate C2C12 myoblasts at a desired density in DMEM supplemented with 10% fetal bovine serum.
-
Differentiation: Once cells reach confluence, induce differentiation into myotubes by switching to DMEM supplemented with 2% horse serum for 4 days.[1]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the differentiation medium to the desired final concentration. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Treatment: Replace the medium on the differentiated C2C12 myotubes with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours for RNA analysis or as determined by a time-course experiment).[1]
-
Analysis: Harvest the cells for downstream analysis such as qPCR, Western blotting, or functional assays.
Data Summary
Reported Effects of this compound on Gene Expression in C2C12 Myotubes
| Gene | Pathway | Reported Effect | Reference |
| PGC-1α (Ppargc1a) | Mitochondrial Biogenesis | Upregulation | [1] |
| PGC-1β (Ppargc1b) | Mitochondrial Biogenesis | Upregulation | [1] |
| Cpt1b | Fatty Acid Oxidation | Upregulation | [1] |
| Atp5b | Mitochondrial Respiration | Upregulation | [1] |
| Idh3 | TCA Cycle | Upregulation | [1] |
| GRα-D isoform | Glucocorticoid Signaling | Increased immunoreactivity | [1] |
| MAO-A | Neurotransmitter Metabolism | Upregulation | [1] |
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
Technical Support Center: GSK-4716 and Glucocorticoid Receptor Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of GSK-4716 on the glucocorticoid receptor (GR). This compound is a selective agonist for the Estrogen-Related Receptors β and γ (ERRβ/γ). While highly selective for its primary targets, experimental evidence reveals a functional crosstalk with the glucocorticoid signaling pathway. This resource aims to clarify these interactions and provide guidance for interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: Does this compound directly bind to the glucocorticoid receptor (GR)?
No, current evidence does not suggest that this compound directly binds to the glucocorticoid receptor. Instead, this compound appears to modulate GR signaling indirectly. Its primary mechanism of action is the activation of ERRβ/γ. This activation leads to downstream changes in gene expression, which include an increase in the expression of the glucocorticoid receptor alpha (GRα) isoform.[1]
Q2: What is the observed effect of this compound on GR expression?
In differentiated skeletal muscle cells (C2C12 myotubes), treatment with this compound has been shown to cause a significant increase in the protein levels of GRα.[1] This suggests that the activation of ERRγ by this compound initiates a transcriptional or post-transcriptional program that upregulates GRα expression.
Q3: How does this compound affect the expression of GR-responsive genes?
Treatment with this compound has been demonstrated to induce the messenger RNA (mRNA) expression of several genes known to be regulated by glucocorticoids. This includes the GR itself, as well as enzymes involved in glucocorticoid metabolism like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and hexose-6-phosphate dehydrogenase (H6PDH).[1] Furthermore, the expression of GR target genes such as C/EBPδ, ApoD, and Monoamine oxidase-A (MAO-A) is also increased.[1]
Q4: Is the effect of this compound on GR signaling cell-type specific?
Yes, the interaction between this compound and GR signaling can be cell-type specific. For instance, in hippocampal HT22 cells, this compound was found to increase the expression of the serotonin (B10506) receptor 5-HT1AR by interacting with the GR, which acts as a repressor of 5-HT1AR transcription in this context.[2][3] This highlights the importance of considering the cellular context when investigating the off-target effects of this compound.
Troubleshooting Guide
Issue 1: Unexpected changes in glucocorticoid-responsive gene expression following this compound treatment.
-
Possible Cause: This is a known off-target effect of this compound due to its indirect upregulation of GRα and modulation of GR signaling.
-
Troubleshooting Steps:
-
Confirm GRα Expression: Perform a western blot to assess the protein levels of GRα in your experimental system with and without this compound treatment. An increase in GRα would support this off-target mechanism.
-
Use a GR Antagonist: To confirm that the observed changes in gene expression are GR-dependent, co-treat your cells with this compound and a GR antagonist, such as RU486. If the antagonist reverses the effects of this compound on your target genes, it indicates a GR-mediated pathway.[2]
-
siRNA Knockdown of ERRγ: To verify that the effect is mediated through the primary target of this compound, use siRNA to knock down ERRγ expression. Attenuation of the effects of this compound on GR-responsive genes following ERRγ knockdown would confirm the proposed signaling pathway.[1]
-
Issue 2: Inconsistent results when studying this compound's effects on GR signaling.
-
Possible Cause: As mentioned, the effects of this compound on GR signaling can be cell-type dependent. The specific repertoire of co-regulators and transcription factors in a given cell line will influence the downstream consequences of ERRγ activation.
-
Troubleshooting Steps:
-
Thoroughly Characterize Your Cell Line: If possible, establish a baseline of ERRβ, ERRγ, and GRα expression in your chosen cell model.
-
Compare with Published Data: Refer to studies that have investigated the this compound and GR interaction in similar or different cell types to understand the potential for variability.[1][2]
-
Control for Differentiation State: In cell lines that can differentiate, such as C2C12 myoblasts, the expression of ERRγ and the response to this compound can be dependent on the differentiation state.[1] Ensure consistent differentiation protocols.
-
Data Summary
Table 1: Effect of this compound on GR and GR-Responsive Gene mRNA Expression in Differentiated C2C12 Skeletal Muscle Cells.[1]
| Gene | Fold Change (this compound vs. Vehicle) |
| Glucocorticoid Receptor (GR) | Increased |
| 11β-HSD1 | Increased |
| H6PDH | Increased |
| C/EBPδ | Increased |
| ApoD | Increased |
| MAO-A | Increased |
Experimental Protocols
1. Western Blot for GRα in C2C12 Myotubes
-
Cell Culture and Treatment: Differentiate C2C12 myoblasts into myotubes. Treat the differentiated myotubes with this compound (e.g., 1 µM) or vehicle (DMSO) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against GRα overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
2. Quantitative RT-PCR (qRT-PCR) for GR-Responsive Genes
-
Cell Culture and Treatment: Treat differentiated C2C12 myotubes with this compound or vehicle as described above.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using gene-specific primers for GR, 11β-HSD1, H6PDH, and a suitable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Visualizations
Caption: Signaling pathway of this compound's indirect effect on GR.
References
- 1. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK4716 enhances 5-HT1AR expression by glucocorticoid receptor signaling in hippocampal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing GSK-4716 Treatment Duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK-4716, a selective agonist of Estrogen-Related Receptors β (ERRβ) and γ (ERRγ).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the Estrogen-Related Receptors ERRβ and ERRγ.[1][2] Upon binding, it modulates the transcriptional activity of these receptors, leading to the induction of target genes. Notably, it induces the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1α (PGC-1α) and PGC-1β, which are key regulators of mitochondrial biogenesis and metabolism.[1]
Q2: What are the typical working concentrations for this compound in cell culture?
A2: The effective concentration of this compound can vary depending on the cell type and the specific biological question. However, published studies often use concentrations in the range of 1 µM to 10 µM. For instance, a concentration of 1.3 µM has been reported as the EC50 for ERRγ activation. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a powder. For in vitro experiments, it is common to prepare a stock solution in DMSO. For example, a 10 mM stock in DMSO can be prepared and stored at -20°C or -80°C for extended periods. When preparing working solutions, it is important to ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline may be required.[1] Always refer to the manufacturer's instructions for specific solubility and storage recommendations.
Q4: How quickly can I expect to see an effect after treating cells with this compound?
A4: The onset of the effect depends on the endpoint being measured. Changes in protein phosphorylation or localization can be observed in as little as a few hours. For instance, an increase in the immunoreactivity of the GRα-D isoform has been observed within 2 to 4 hours of treatment.[1] Changes in mRNA expression of target genes are also relatively rapid, with significant increases reported within hours. However, downstream effects on protein expression and cellular phenotype may require longer incubation times, from 24 hours to several days.[1][3]
Troubleshooting Guide: Optimizing this compound Treatment Duration
This guide addresses common issues encountered during experiments with this compound, with a focus on optimizing treatment duration.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on target gene or protein expression. | 1. Inappropriate treatment duration: The chosen time point may be too early or too late to observe the desired effect. This compound can have biphasic effects, with early signaling events occurring within hours and later changes in gene expression programs happening over days.[3] 2. Suboptimal compound concentration: The concentration of this compound may be too low to elicit a response. 3. Compound degradation: this compound may not be stable in the cell culture medium for the entire duration of a long-term experiment. 4. Low receptor expression: The cell line being used may have low endogenous expression of ERRβ and/or ERRγ. | 1. Perform a time-course experiment: Treat cells for a range of durations (e.g., 2, 4, 8, 12, 24, 48, 72 hours) to identify the optimal window for your endpoint. 2. Conduct a dose-response experiment: Test a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25 µM) to determine the optimal effective concentration. 3. Replenish the medium with fresh this compound: For long-term experiments (>24 hours), consider changing the medium and re-adding the compound every 24-48 hours. 4. Verify receptor expression: Check the expression levels of ERRβ and ERRγ in your cell line using techniques like qPCR or Western blotting. |
| High levels of cell death or cytotoxicity. | 1. Treatment duration is too long: Prolonged exposure to this compound, especially at higher concentrations, may induce cytotoxicity. 2. High compound concentration: The concentration of this compound may be in the toxic range for your specific cell type. 3. Solvent toxicity: If using a DMSO stock, the final concentration of DMSO in the culture medium may be too high. | 1. Shorten the treatment duration: Based on your time-course experiment, select the earliest time point that shows a significant effect. 2. Lower the this compound concentration: Use the lowest effective concentration determined from your dose-response experiment. 3. Perform a vehicle control: Ensure the final concentration of the solvent (e.g., DMSO) in your vehicle control is the same as in your this compound treated samples and is not causing cytotoxicity. |
| Inconsistent or variable results between experiments. | 1. Inconsistent treatment timing: Variations in the duration of treatment, even by a small amount, can lead to variability, especially for early time points. 2. Compound precipitation: this compound may precipitate out of solution in the culture medium, leading to inconsistent effective concentrations. 3. Cell passage number and confluency: Changes in cell state can affect their responsiveness to treatment. | 1. Standardize treatment protocols: Ensure precise and consistent timing for all experimental steps. 2. Visually inspect for precipitation: Before adding to cells, ensure the this compound working solution is clear. Consider using pre-warmed media for dilution. 3. Maintain consistent cell culture practices: Use cells within a defined passage number range and seed them to achieve a consistent confluency at the time of treatment. |
| Unexpected or off-target effects observed. | 1. Crosstalk with other signaling pathways: this compound has been shown to interact with the glucocorticoid receptor (GR) signaling pathway.[4] This could lead to effects that are not directly mediated by ERRβ/γ. 2. Non-specific binding at high concentrations: At concentrations significantly above the EC50, this compound may exhibit off-target binding to other proteins. | 1. Investigate potential pathway crosstalk: If unexpected results are observed, consider if they could be mediated by known interacting pathways like the GR pathway. Use specific inhibitors for those pathways to confirm. 2. Use the lowest effective concentration: This minimizes the risk of off-target effects. 3. Include appropriate controls: Use a structurally related but inactive compound as a negative control, if available. |
Experimental Protocols
Protocol 1: Time-Course Analysis of Target Gene Expression by qPCR
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and at a consistent confluency (e.g., 70-80%) at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for various durations (e.g., 2, 4, 8, 12, 24, 48 hours).
-
RNA Isolation: At each time point, wash the cells with PBS and lyse them using a suitable lysis buffer for RNA extraction. Proceed with RNA isolation using a standard kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific for your target gene(s) and a suitable housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression changes at each time point compared to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz (DOT language) to visualize key pathways and workflows related to this compound treatment.
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Estrogen-related receptor β (ERRβ) – renaissance receptor or receptor renaissance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK-4716 degradation and stability in media
Welcome to the technical support center for GSK-4716. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the degradation and stability of this compound in various media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the Estrogen-Related Receptors gamma (ERRγ) and beta (ERRβ). It displays selectivity over ERRα and the classical estrogen receptors. This compound activates ERRγ, a constitutively active orphan nuclear receptor, leading to the regulation of target genes involved in cellular energy metabolism, mitochondrial biogenesis, and other physiological processes.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C, where it is stable for at least two to three years. Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol, with a solubility of up to 100 mM in both solvents. For in vivo studies, specific formulations using excipients like PEG300, Tween-80, and saline, or corn oil can be prepared.
Q4: Does this compound affect the stability of its target protein, ERRγ?
A4: Interestingly, studies have shown that this compound can induce the degradation of the ERRγ protein in a dose-dependent manner.[3][4] This suggests a potential feedback mechanism or a link between the transcriptional activity of the receptor and its protein stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in Cell Culture Media | - The final concentration exceeds the aqueous solubility limit.- The DMSO concentration in the final media is too high.- The compound was added to cold media. | - Lower the final working concentration of this compound.- Ensure the final DMSO concentration is low (typically ≤ 0.1%).- Perform a serial dilution in pre-warmed (37°C) cell culture media. Add the compound dropwise while gently vortexing. |
| Inconsistent or No Biological Effect | - Degradation of this compound in the experimental medium.- Incorrect preparation or storage of stock solutions.- The cell line used does not express sufficient levels of ERRβ/γ. | - Prepare fresh working solutions for each experiment. Refer to the stability data below.- Verify the concentration and integrity of the stock solution.- Confirm the expression of ERRβ and ERRγ in your cell model via qPCR or Western blot. |
| Variability Between Replicates | - Incomplete solubilization of the compound.- Inconsistent timing of sample collection and processing.- Issues with the analytical method (e.g., HPLC, Western blot). | - Visually inspect stock and working solutions for any precipitate. If present, gently warm and vortex to redissolve.- Ensure precise and consistent experimental procedures for all replicates.- Validate your analytical methods for linearity, precision, and accuracy. |
| Unexpected Off-Target Effects | - Crosstalk with other signaling pathways. | - this compound has been shown to interact with the glucocorticoid receptor (GR) signaling pathway.[5][6][7] Be aware of this potential crosstalk and consider using GR antagonists as controls if necessary. |
Degradation and Stability in Media
Illustrative Stability of Acylhydrazones in PBS (pH 7.4)
| Time Point | % Remaining (Integrity) |
| 1 hour | > 95% |
| 24 hours | > 80% |
This data is based on a study of various acylhydrazone lipids and should be considered as an estimate.[3] For critical experiments, it is highly recommended to determine the stability of this compound under your specific experimental conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium (e.g., DMEM) with or without serum
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Deionized water
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution into pre-warmed (37°C) cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
-
Incubation:
-
Aliquot the 10 µM this compound working solution into sterile microcentrifuge tubes or wells of a 96-well plate.
-
Immediately take an aliquot for the T=0 time point.
-
Place the remaining samples in a 37°C, 5% CO₂ incubator.
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Sample Processing:
-
To each aliquot, add a 3-fold excess of cold acetonitrile to precipitate proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Analyze the concentration of this compound in the processed samples using a validated HPLC method. A reverse-phase C18 column with a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a common starting point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
The half-life (t₁/₂) can be calculated from the degradation rate constant assuming first-order kinetics.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound, as an ERRγ agonist, influences several downstream signaling pathways, primarily related to energy metabolism and cellular function.
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates the key steps in assessing the stability of this compound in cell culture media.
Caption: Workflow for this compound stability assessment.
Logical Relationship for Troubleshooting Inconsistent Results
This diagram outlines a logical approach to troubleshooting inconsistent experimental outcomes with this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress in Estrogen-related Receptor Gamma (ERRγ) Agonists and Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
Technical Support Center: GSK-4716 Dose-Response Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSK-4716 in dose-response assays. The information is tailored for scientists in drug development and related fields to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic small molecule that acts as a selective agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ).[1][2][3] It displays lower selectivity for ERRα and does not bind to the classical estrogen receptors.[3] Its mechanism of action involves binding to the ligand-binding pocket of ERRβ and ERRγ, which in turn modulates the expression of target genes.[1] This often leads to the induction of genes involved in mitochondrial biogenesis and function, such as PGC-1α and PGC-1β.[2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of 10 mM or ≥ 100 mg/mL.[2][3][4] For long-term storage, the solid powder form should be kept at -20°C for up to three years.[2][4] Stock solutions in DMSO can be stored at -80°C for up to six months.[4] It is advisable to use freshly opened, anhydrous DMSO for preparing solutions, as hygroscopic DMSO can negatively impact solubility.[2][4]
Q3: What are typical effective concentrations for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. However, published studies have shown an EC50 of approximately 1.3 µM for ERRγ activation.[3] It is recommended to perform a dose-response curve starting from low nanomolar to high micromolar concentrations to determine the optimal range for your specific experimental system.
Q4: Are there known off-target effects for this compound?
A4: While this compound is characterized as a selective ERRβ/γ agonist, it is crucial to consider potential off-target effects, as with any small molecule inhibitor. Some studies have noted that this compound can influence other signaling pathways, such as interacting with the glucocorticoid receptor (GR) signaling pathway.[5] Researchers should include appropriate controls to validate that the observed effects are mediated through ERRβ/γ.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response assays in a question-and-answer format.
Problem 1: No or very weak response to this compound treatment.
-
Question: I am not observing the expected agonist activity with this compound in my cell-based assay. What could be the reason?
-
Answer:
-
Improper Compound Handling: Ensure that this compound has been stored correctly and that the DMSO stock solution is not too old. Repeated freeze-thaw cycles should be avoided.
-
Solubility Issues: this compound might precipitate in your culture medium. After diluting the DMSO stock into aqueous media, visually inspect for any precipitation. The final DMSO concentration in the assay should ideally be below 0.5% to avoid solvent-induced artifacts and maintain compound solubility.[6][7]
-
Cell Line and Receptor Expression: Confirm that your chosen cell line expresses sufficient levels of ERRβ and/or ERRγ. If expression is low, consider using a cell line with higher endogenous expression or a system with transiently or stably overexpressed receptors.
-
Assay Incubation Time: The optimal incubation time can vary. For gene expression readouts, a 16-24 hour incubation is a common starting point.[7] However, shorter or longer times may be necessary depending on the specific downstream effect being measured.
-
Problem 2: High background signal or constitutive activity in the assay.
-
Question: My reporter assay shows a high baseline signal even without this compound treatment. How can I address this?
-
Answer:
-
Constitutive Receptor Activity: ERRβ and ERRγ are known to have high constitutive activity in the absence of an exogenous ligand.[8] This is a known characteristic of these receptors.
-
Promoter Leaking: The reporter construct itself might have some basal transcriptional activity. Ensure you have a "no treatment" control to establish the baseline and consider using a reporter with a minimal promoter.
-
Cell Density: Plating too many cells can sometimes lead to higher background signals. Optimize the cell seeding density for your specific assay.[9]
-
Problem 3: Inconsistent or non-reproducible dose-response curves.
-
Question: My dose-response curves for this compound are not consistent between experiments. What are the potential causes?
-
Answer:
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
-
Inconsistent DMSO Concentration: Ensure the final DMSO concentration is the same across all wells, including the vehicle control.
-
Edge Effects: "Edge effects" in multi-well plates can lead to variability. To mitigate this, avoid using the outer wells of the plate for experimental samples or ensure proper humidification in the incubator.[6]
-
Pipetting Accuracy: Inaccurate serial dilutions can significantly impact the dose-response curve. Use calibrated pipettes and proper technique.
-
Problem 4: Unexpected bell-shaped or biphasic dose-response curve.
-
Question: I am observing a decrease in response at higher concentrations of this compound, resulting in a bell-shaped curve. Why is this happening?
-
Answer:
-
Cytotoxicity: High concentrations of this compound or the DMSO solvent may be toxic to the cells, leading to a decrease in the measured response.[10] It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range where this compound is not cytotoxic.
-
Off-Target Effects: At higher concentrations, off-target effects may become more prominent and could interfere with the primary signaling pathway being investigated.
-
Receptor Downregulation: Prolonged or high-concentration agonist treatment can sometimes lead to the downregulation of the target receptor.
-
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | Estrogen-Related Receptor β/γ (ERRβ/γ) | [1][2] |
| Activity | Agonist | [3] |
| EC50 (ERRγ) | ~1.3 µM | [3] |
| Molecular Weight | 282.34 g/mol | [2] |
| Solubility | ≥ 100 mg/mL in DMSO | [2][4] |
| Storage (Powder) | -20°C (3 years) | [2][4] |
| Storage (in DMSO) | -80°C (6 months) | [4] |
Experimental Protocols
Protocol 1: ERRγ Reporter Gene Assay
This protocol is a general guideline for a luciferase-based reporter assay to measure this compound agonism on ERRγ.
-
Cell Seeding:
-
Seed HEK293T cells (or another suitable cell line) in a 96-well plate at a pre-optimized density.
-
Allow cells to attach and grow for 18-24 hours.
-
-
Transfection (if necessary):
-
Co-transfect cells with an ERRγ expression plasmid and a reporter plasmid containing an ERR response element driving a luciferase gene.
-
Include a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., <0.5%).
-
-
Cell Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (medium with the same final DMSO concentration).
-
Incubate the plate for 16-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound activating ERRβ/γ.
Caption: General experimental workflow for a this compound dose-response assay.
Caption: A logical flow for troubleshooting common this compound assay issues.
References
- 1. Development and pharmacological evaluation of a new chemical series of potent pan-ERR agonists, identification of SLU-PP-915 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Cell-based Assays to Identify ERR and ERR/PGC Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays - PMC [pmc.ncbi.nlm.nih.gov]
GSK-4716 Technical Support Center: Troubleshooting Unexpected Phenotypes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes with GSK-4716 treatment. This compound is a selective agonist of the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ), playing a key role in regulating gene expression related to cellular energy metabolism and mitochondrial function. However, experimental outcomes can sometimes deviate from the expected, and this guide is designed to address those specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective agonist for the Estrogen-Related Receptors ERRβ and ERRγ.[1][2] Upon binding, it activates these nuclear receptors, leading to the transcription of target genes primarily involved in mitochondrial biogenesis, fatty acid oxidation, and other metabolic processes.
Q2: What are the expected phenotypic outcomes of this compound treatment?
Typically, treatment with this compound is expected to induce a metabolic shift towards increased oxidative metabolism. This includes upregulation of genes such as Ppargc1a (PGC-1α) and Ppargc1b (PGC-1β), and genes involved in mitochondrial pathways like Cpt1b, Atp5b, and Idh3.[1] In dopaminergic neurons, it can increase neurite length and the expression of dopamine (B1211576) transporter (DAT) and tyrosine hydroxylase (TH).[3]
Q3: Are there any known off-target effects of this compound?
Yes, research has identified two principal off-target or unexpected signaling pathways modulated by this compound: the Glucocorticoid Receptor (GR) signaling pathway and the cAMP response element-binding protein (CREB) signaling pathway. These interactions can lead to phenotypes that are not directly attributable to ERRβ/γ activation.
Troubleshooting Guide for Unexpected Phenotypes
Issue 1: Observing effects consistent with glucocorticoid signaling.
Researchers may observe unexpected changes in gene expression or cellular behavior that are characteristic of glucocorticoid action.
-
Possible Cause: this compound has been shown to interact with the Glucocorticoid Receptor (GR) signaling pathway. Studies have demonstrated that this compound treatment can lead to a significant increase in the expression of GRα (isoform D) protein.[1] Furthermore, it can induce the transcription of genes that are known targets of GR signaling.[4]
-
Troubleshooting Steps:
-
Confirm GR pathway activation: Assay for the expression of known GR target genes, such as 11beta-HSD1, C/EBP, ApoD, and Monoamine oxidase-A (MAO-A).[4] An increase in the expression of these genes following this compound treatment would suggest GR pathway involvement.
-
Use a GR antagonist: To confirm that the observed phenotype is GR-dependent, co-treat cells with this compound and a GR antagonist like RU486. If the unexpected phenotype is diminished or abolished, it is likely mediated by the GR pathway.
-
Investigate dose-dependency: Determine if the GR-related effects are concentration-dependent. It is possible that higher concentrations of this compound lead to more pronounced off-target effects on the GR pathway.
-
Issue 2: Biphasic or paradoxical dose-response.
A common unexpected observation is a biphasic or U-shaped dose-response curve, where low and high concentrations of this compound produce opposite effects, or the effect is maximal at an intermediate concentration.
-
Possible Cause 1: Biphasic activation of the CREB signaling pathway. this compound can induce a biphasic activation of the CREB signaling pathway. An initial, rapid activation (as early as 3 hours) occurs independently of ERRγ, while a later, sustained activation is dependent on ERRγ.[3] This dual mechanism can lead to complex, time- and dose-dependent downstream effects.
-
Possible Cause 2: Receptor degradation at high concentrations. Studies have shown that while this compound is an ERRγ agonist, it can also induce the degradation of the ERRγ protein in a dose-dependent manner.[5] This could lead to a diminished response at higher concentrations as the receptor target is depleted.
-
Troubleshooting Steps:
-
Perform a detailed dose-response and time-course experiment: To fully characterize the biphasic nature of the response, use a wider range of this compound concentrations and multiple time points.
-
Assess CREB phosphorylation: Measure the levels of phosphorylated CREB (pCREB) at early and late time points to confirm the biphasic activation of this pathway.
-
Monitor ERRγ protein levels: Use western blotting to determine if ERRγ protein levels decrease at higher concentrations of this compound or after prolonged treatment.
-
Adjust concentration: Based on the dose-response data, select a concentration that elicits the desired effect without inducing the paradoxical response or significant receptor degradation.
-
Issue 3: Inconsistent results or apparent loss of compound activity.
Experiments may yield inconsistent results, or the compound may appear to lose its efficacy over time.
-
Possible Cause: Solubility and stability issues. this compound is soluble in DMSO, but its stability in aqueous cell culture media may be limited.[1] Degradation of the compound in the media could lead to a decrease in its effective concentration over the course of an experiment.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions: this compound should be dissolved in high-quality, anhydrous DMSO to create a stock solution.[1] Avoid repeated freeze-thaw cycles.
-
Minimize time in aqueous media: When preparing working solutions, dilute the DMSO stock in cell culture media immediately before use. For long-term experiments, consider replenishing the media with freshly diluted this compound periodically. The stability of similar small molecules in culture can be a concern, with some researchers recommending media changes every 24 hours.[6]
-
Ensure complete solubilization: When preparing stock solutions, ensure the compound is fully dissolved. If precipitation is observed, gentle warming or sonication may be used.[1]
-
Data Presentation
Table 1: Summary of this compound Effects on Gene and Protein Expression
| Target | Effect | Cell Type | Reference |
| ERRβ/γ Pathway | |||
| Ppargc1a, Ppargc1b, Esrr genes | Increased expression | Primary mouse myotubes | [1] |
| Cpt1b, Atp5b, Idh3 | Increased expression | Primary mouse myotubes | [1] |
| Citrate synthase activity, Cytochrome c protein | Increased levels | Primary mouse myotubes | [1] |
| Glucocorticoid Receptor Pathway | |||
| GRα (isoform D) protein | Increased expression | Differentiated C2C12 cells | [1] |
| Glucocorticoid Receptor (GR) mRNA | Increased expression | Differentiated skeletal muscle cells | [4] |
| 11beta-HSD1, H6PDH mRNA | Increased expression | Differentiated skeletal muscle cells | [4] |
| MAO-A mRNA | Increased expression | Differentiated C2C12 cells | [1] |
| CREB Pathway | |||
| CREB signaling | Biphasic activation | SH-SY5Y cells | [3] |
| ERRγ Protein | |||
| ERRγ protein | Dose-dependent degradation | HEK293T cells | [5] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C or -80°C for long-term storage.
-
Working Solution Preparation: On the day of the experiment, thaw the stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to the cells (typically <0.1%).
-
Cell Treatment: Replace the existing medium in the cell culture plates with the medium containing the appropriate concentration of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period. For long-term experiments (e.g., over 24 hours), consider replacing the medium with freshly prepared this compound solution every 24 hours to maintain a consistent compound concentration.
Protocol 2: Investigation of Glucocorticoid Receptor Pathway Activation
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
RNA Extraction and qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of GR target genes (e.g., 11beta-HSD1, MAO-A).
-
Western Blot Analysis: Lyse the cells and perform western blotting to detect the protein levels of GRα.
Visualizations
Caption: Signaling pathways activated by this compound.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 3. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Controlling for GSK-4716 Vehicle Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the effects of vehicles used to dissolve and deliver GSK-4716 in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended vehicle for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) and ethanol (B145695), with a solubility of up to 100 mM in both solvents[1]. The choice of vehicle will depend on the experimental system (in vitro vs. in vivo) and the tolerance of the specific cells or organism to the solvent.
Q2: I'm observing cellular effects in my vehicle control group. What could be the cause?
Vehicle solvents, particularly DMSO and ethanol, are not biologically inert and can exert their own effects on cells. These can include:
-
Cytotoxicity: High concentrations of DMSO (>1%) and ethanol can lead to cell death and inhibition of cell proliferation[2][3].
-
Altered Cell Behavior: Ethanol can induce cell cycle delay and apoptosis[4][5]. DMSO can induce changes in the cell membrane, including pore formation, and can also influence cell differentiation[6][7].
-
Gene Expression and Epigenetic Changes: DMSO has been shown to cause significant changes in the epigenetic landscape of cells[8].
-
Mitochondrial Effects: High doses of ethanol can lead to mitochondrial impairment[3].
It is crucial to run a vehicle-only control to distinguish the effects of the vehicle from the effects of this compound.
Q3: How can I minimize the effects of the vehicle in my experiments?
-
Use the lowest effective concentration of the vehicle: Keep the final concentration of the vehicle in your experimental system as low as possible, typically below 0.5% for DMSO and ethanol in cell culture[2].
-
Consistent Vehicle Concentration: Ensure that the final concentration of the vehicle is identical across all experimental groups, including the untreated control (which should receive the same volume of vehicle as the treated groups).
-
Appropriate Controls: Always include a "vehicle-only" control group in your experimental design. This group receives the vehicle at the same final concentration as the this compound treated groups.
-
Consider Alternative Vehicles: For in vivo studies or sensitive in vitro assays, consider less disruptive vehicles like cyclodextrins. Hydroxypropyl-beta-cyclodextrin, for example, has been shown to be a benign vehicle for delivering hydrophobic compounds to the central nervous system[9].
Q4: My this compound is precipitating out of solution in my culture medium. What should I do?
Precipitation can occur if the final concentration of the solvent is not sufficient to keep the compound dissolved in the aqueous environment of the culture medium.
-
Check Solubility Limits: Ensure you have not exceeded the solubility of this compound in your final experimental solution. While it is highly soluble in pure DMSO or ethanol, its solubility will be much lower in aqueous media.
-
Serial Dilutions: Prepare a high-concentration stock solution of this compound in your chosen vehicle (e.g., 100 mM in DMSO). Then, perform serial dilutions in your culture medium to reach the desired final concentration, ensuring the final vehicle concentration remains low.
-
Vortexing/Mixing: Ensure thorough mixing when diluting the stock solution into the final medium.
Vehicle Properties and Data
The selection of an appropriate vehicle is critical for the successful delivery of this compound and for obtaining reliable experimental results. The table below summarizes the properties of common vehicles.
| Vehicle | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Typical Final Concentration (in vitro) | Notes |
| DMSO | 78.13 | 189 | 1.1004 | 0.1% - 0.5% | Aprotic solvent with high permeability. Can have biological effects.[2][7] |
| Ethanol | 46.07 | 78.37 | 0.789 | 0.1% - 1% | Can induce cellular stress and apoptosis at higher concentrations.[4][5] |
| Hydroxypropyl-β-cyclodextrin | ~1430 | Decomposes | Varies | Varies | Encapsulates hydrophobic molecules to increase aqueous solubility. Generally considered benign.[9] |
Experimental Protocol: Vehicle Control Study for In Vitro this compound Treatment
This protocol outlines a standard procedure for conducting a vehicle control study when treating cells in culture with this compound.
Objective: To differentiate the cellular effects of this compound from the effects of its vehicle (e.g., DMSO).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest
-
Sterile microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a High-Concentration Stock Solution of this compound:
-
Calculate the amount of this compound powder needed to prepare a 100 mM stock solution in DMSO.
-
Under sterile conditions, dissolve the this compound powder in the calculated volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C or as recommended by the supplier.
-
-
Cell Seeding:
-
Seed your cells in the appropriate culture plates at a density that will allow for optimal growth during the experiment.
-
Allow the cells to adhere and enter the logarithmic growth phase (typically 24 hours).
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw the this compound stock solution.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for your treatment groups. Crucially, ensure the final concentration of DMSO is the same across all treatment groups and the vehicle control group. For example, if your highest this compound concentration requires a 1:1000 dilution of the stock, all other dilutions and the vehicle control should also contain a final DMSO concentration of 0.1%.
-
-
Treatment:
-
Carefully remove the old medium from the cells.
-
Add the prepared working solutions to the respective wells:
-
Untreated Control: Add fresh complete culture medium only.
-
Vehicle Control: Add complete culture medium containing the final concentration of DMSO (e.g., 0.1%).
-
This compound Treatment Groups: Add the medium containing the different concentrations of this compound.
-
-
Ensure each condition is tested in triplicate or quadruplicate.
-
-
Incubation:
-
Return the plates to the incubator and incubate for the desired experimental duration.
-
-
Endpoint Analysis:
-
After the incubation period, perform your desired cellular assays (e.g., cell viability assay, gene expression analysis, Western blotting).
-
-
Data Analysis:
-
Compare the results from the this compound treated groups to the vehicle control group to determine the specific effects of the compound. The untreated control serves as a baseline for the health of the cells.
-
Visualizations
Caption: Experimental workflow for a vehicle control study.
Caption: Distinguishing compound vs. vehicle effects.
References
- 1. GSK 4716, ERRbetagamma agonist (CAS 101574-65-6) | Abcam [abcam.com]
- 2. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 3. Ethanol affects fibroblast behavior differentially at low and high doses: A comprehensive, dose-response evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethanol induces cell death and cell cycle delay in cultures of pheochromocytoma PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethanol signals for apoptosis in cultured skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US [eppendorf.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 9. alzet.com [alzet.com]
Technical Support Center: GSK-4716 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the selective Estrogen-Related Receptor (ERRβ/γ) agonist, GSK-4716.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the orphan nuclear receptors Estrogen-Related Receptor beta (ERRβ) and Estrogen-Related Receptor gamma (ERRγ).[1] It displays selectivity over ERRα and the classical estrogen receptors.[1] Its primary mechanism of action is to bind to ERRβ and ERRγ, modulating their transcriptional activity. This leads to the regulation of target genes involved in various cellular processes, including energy homeostasis, fatty acid metabolism, and mitochondrial biogenesis.[2][3]
Q2: What are the key downstream targets and pathways affected by this compound?
A2: this compound has been shown to induce the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and energy metabolism.[2] Consequently, it upregulates genes involved in fatty acid oxidation, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation.[2][3] There is also evidence of crosstalk with the glucocorticoid receptor (GR) signaling pathway.[4]
Q3: In which cell lines has this compound been predominantly studied?
A3: this compound has been utilized in a variety of cell lines to investigate its biological effects. Commonly used models include:
-
C2C12 myoblasts: For studying muscle differentiation and metabolism.[2]
-
SH-SY5Y neuroblastoma cells: For investigating neuronal differentiation and function.[5]
-
HepG2 and AML12 hepatocytes: For research on liver metabolism.[6]
-
Bone-marrow-derived macrophages (BMMs): For studies on osteoclast differentiation.[7]
The choice of cell line is critical, as the cellular context can significantly influence the experimental outcome.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO and store it at -20°C or -80°C for long-term stability. For working solutions, dilute the stock in the appropriate cell culture medium immediately before use. To avoid precipitation, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%).
Troubleshooting Guide
This guide addresses common issues that can lead to variability in this compound experiments.
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent or weak cellular response | Suboptimal this compound concentration: The effective concentration can vary between cell lines and experimental conditions. | Perform a dose-response experiment to determine the optimal EC50 for your specific cell line and endpoint. |
| Poor this compound solubility or stability: The compound may precipitate in the culture medium, especially at high concentrations or after prolonged incubation. | Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the final DMSO concentration is low and compatible with your cells. | |
| Low expression of ERRβ/γ in the cell line: The target receptors may not be sufficiently expressed in your chosen cell model. | Verify the expression levels of ERRβ and ERRγ in your cell line using qPCR or Western blotting. Select a cell line known to express these receptors if necessary. | |
| Cell culture conditions: High cell confluency can limit the availability of the compound to individual cells. Variations in serum batches can introduce confounding factors. | Standardize cell seeding density and treatment confluency. Consider using serum-free or reduced-serum media during treatment, or screen different lots of fetal bovine serum (FBS) for consistency. | |
| High well-to-well or experiment-to-experiment variability | Inconsistent cell seeding: Uneven cell distribution across the plate can lead to variable results. | Ensure a homogenous single-cell suspension before seeding. Use appropriate pipetting techniques to minimize variability. |
| Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can alter compound concentration and affect cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or media to maintain humidity. | |
| Variability in treatment duration: Small differences in incubation times can impact the magnitude of the response. | Use a consistent and accurately timed treatment duration for all experiments. | |
| Lot-to-lot variability of this compound: Different batches of the compound may have slight variations in purity or activity. | If possible, purchase a large single lot of this compound for a series of experiments. If switching lots, perform a bridging experiment to compare the activity of the new lot to the old one. | |
| Unexpected or off-target effects | Crosstalk with other signaling pathways: this compound has been shown to influence glucocorticoid receptor signaling.[4] | Be aware of potential pathway crosstalk in your experimental system. Use specific inhibitors or activators of related pathways to dissect the observed effects. |
| Cell line-specific responses: The genetic and epigenetic background of a cell line can lead to unique responses to this compound. | Thoroughly characterize the response of your chosen cell line. Compare your results with published data from other cell models. |
Quantitative Data Summary
The following table summarizes the reported half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for this compound in various assays. Note that these values can vary depending on the specific experimental conditions.
| Parameter | Value | Assay System | Reference |
| EC50 | 1.3 µM | ERRγ activity | [1] |
| EC50 | Not specified | ERRβ activity | [1] |
| IC50 | >10 µM | ERRα activity (selective against) | [8] |
| IC50 | >10 µM | ERα activity (selective against) | [8] |
Detailed Experimental Protocols
Protocol 1: General Cell-Based Luciferase Reporter Assay for this compound Activity
This protocol provides a general framework for assessing the agonist activity of this compound on ERRβ/γ using a luciferase reporter construct containing ERR response elements (ERREs).
-
Cell Seeding:
-
Plate cells (e.g., HEK293T) in a 96-well plate at a density optimized for your cell line to reach 70-80% confluency at the time of transfection.
-
Incubate for 18-24 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Transfection:
-
Co-transfect the cells with an ERRE-driven firefly luciferase reporter plasmid, an expression plasmid for ERRβ or ERRγ, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical concentration range to test would be from 0.01 µM to 30 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Replace the culture medium with the this compound-containing medium.
-
Incubate for another 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Visualizations
Caption: ERRβ/γ signaling pathway activated by this compound.
References
- 1. Regulation of PPARγ coactivator 1α (PGC-1α) signaling by an estrogen-related receptor α (ERRα) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen-Related Receptor α Directs Peroxisome Proliferator-Activated Receptor α Signaling in the Transcriptional Control of Energy Metabolism in Cardiac and Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A role for estrogen-related receptor alpha in the control of mitochondrial fatty acid beta-oxidation during brown adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Selective ERRγ Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating GSK-4716: A Comparative Guide to its Activity on ERR Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK-4716's activity on its primary targets, the Estrogen-Related Receptors (ERRs), with other relevant compounds. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating and reproducing key findings.
Unveiling the Potency and Selectivity of this compound
This compound is a well-established selective agonist for Estrogen-Related Receptor β (ERRβ) and Estrogen-Related Receptor γ (ERRγ). It exhibits a preference for these receptors over ERRα and the classical estrogen receptors. To provide a clear quantitative comparison, the following table summarizes the activity of this compound and two other notable ERR modulators: DY131, another ERRβ/γ agonist, and GSK5182, an ERRγ inverse agonist.
| Compound | Target(s) | Assay Type | Activity | Value |
| This compound | ERRγ | Cell-based Reporter Assay | EC50 | 1.3 µM[1][2] |
| ERRγ | FRET Assay | IC50 | 2 µM[3][4][5] | |
| DY131 | ERRβ | In vitro Assay | EC50 | 130 - 698 nM[6] |
| ERRβ/γ | Cell-based Assay | EC50 | 130 nM[1] | |
| GSK5182 | ERRγ | Binding Assay | IC50 | 79 nM[7][8][9] |
Experimental Validation: Methodologies and Workflows
To ensure the reproducibility and accurate interpretation of the data presented, this section outlines the detailed experimental protocols for three key assays used to validate the activity of this compound on ERR targets.
Experimental Workflow for Validating Compound Activity
The general workflow for testing the effect of a compound like this compound on ERR targets involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.
Caption: General experimental workflow for validating the activity of compounds on ERR targets.
Luciferase Reporter Gene Assay
This cell-based assay is crucial for determining the functional potency (EC50 for agonists, IC50 for antagonists/inverse agonists) of a compound on a specific ERR isoform.
Objective: To measure the ability of this compound to activate or inhibit the transcriptional activity of ERRβ or ERRγ.
Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with ERR response elements is co-transfected with an expression plasmid for the specific ERR isoform into a suitable cell line (e.g., HEK293T). Activation of the receptor by an agonist leads to the expression of luciferase, which can be quantified by measuring luminescence.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect cells with an ERR expression plasmid (e.g., pCMV-ERRγ), a luciferase reporter plasmid (e.g., pGL4.35[luc2P/9XGAL4UAS/Hygro]), and a control plasmid for normalization (e.g., a Renilla luciferase vector) using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or control compounds (e.g., DY131 as a positive agonist control, GSK5182 as an inverse agonist control, and DMSO as a vehicle control).
-
Incubate the cells for another 24 hours.
-
-
Luminescence Measurement:
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Displacement Assay
This in vitro biophysical assay provides information on the direct binding of a compound to the ERR ligand-binding domain (LBD) and its effect on the interaction with coactivator proteins.
Objective: To determine if this compound directly binds to the ERRγ LBD and modulates its interaction with a coactivator peptide.
Principle: The assay measures the proximity between a fluorescently labeled ERRγ LBD and a fluorescently labeled coactivator peptide. Binding of an agonist can stabilize the coactivator interaction, while an inverse agonist can disrupt it.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA).
-
Use a terbium-labeled anti-GST antibody to label a GST-tagged ERRγ LBD.
-
Use a fluorescein-labeled peptide derived from a coactivator protein that is known to interact with ERRγ (e.g., PGC-1α).
-
-
Assay Procedure:
-
In a 384-well plate, add the GST-ERRγ LBD, the terbium-labeled anti-GST antibody, and the fluorescein-labeled coactivator peptide to the reaction buffer.
-
Add serial dilutions of this compound or control compounds.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
-
Signal Detection:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (for terbium) and 520 nm (for fluorescein). A time delay of 50-100 µs is used to reduce background fluorescence.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration to determine the IC50 value for compounds that displace the coactivator.
-
Quantitative PCR (qPCR) for ERR Target Gene Expression
This assay is used to confirm that the activation of ERR by this compound leads to the expected downstream biological effects, i.e., the regulation of target gene expression.
Objective: To measure the change in mRNA levels of known ERR target genes in response to this compound treatment.
Principle: Cells are treated with the compound, and then total RNA is extracted and reverse-transcribed into cDNA. The cDNA is then used as a template for qPCR to quantify the expression levels of specific genes.
Detailed Protocol (adhering to MIQE guidelines):
-
Cell Treatment and RNA Extraction:
-
Culture a relevant cell line (e.g., C2C12 myotubes for metabolic gene targets) and treat with this compound at a concentration around its EC50 for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a high-quality RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer and/or a bioanalyzer.
-
-
Reverse Transcription:
-
Synthesize cDNA from the total RNA using a reverse transcription kit with a mix of random hexamers and oligo(dT) primers.
-
Include no-reverse transcriptase controls to check for genomic DNA contamination.
-
-
qPCR:
-
Perform qPCR using a SYBR Green or probe-based master mix and primers specific for ERR target genes (e.g., Pgc1a, Pgc1b, Cpt1b, Tfam) and at least two validated reference genes for normalization (e.g., Gapdh, Actb, Rplp0).
-
Run the qPCR in triplicate for each sample and include no-template controls.
-
The thermal cycling conditions should be optimized for each primer set.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for each gene.
-
Calculate the relative gene expression using the ΔΔCq method, normalizing the target gene expression to the geometric mean of the reference genes.
-
Perform statistical analysis to determine the significance of the changes in gene expression.
-
Signaling Pathway of this compound-Mediated ERR Activation
This compound, as an ERRβ/γ agonist, binds to the ligand-binding domain of these nuclear receptors. This binding event promotes a conformational change that facilitates the recruitment of coactivators, such as PGC-1α and PGC-1β. The resulting complex then binds to Estrogen-Related Response Elements (ERREs) in the promoter regions of target genes, leading to the regulation of their transcription. This pathway is particularly important in the control of cellular energy metabolism, including mitochondrial biogenesis and fatty acid oxidation.
Caption: Signaling pathway of ERRβ/γ activation by this compound.
References
- 1. Estrogen Receptor/ERR (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | Estrogen Receptor/ERR Agonist | AmBeed.com [ambeed.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. DY131 | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 7. GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Confirming GSK-4716 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm target engagement of GSK-4716, a selective agonist of Estrogen-Related Receptor β (ERRβ) and ERRγ, within a cellular context. We present a comparative analysis of this compound with other known ERR modulators, supported by experimental data and detailed protocols for key assays.
Introduction to this compound and its Target
This compound is a valuable chemical probe for studying the biological functions of ERRβ and ERRγ, orphan nuclear receptors that play crucial roles in regulating cellular metabolism, mitochondrial biogenesis, and energy homeostasis. Confirming that this compound directly interacts with and modulates the activity of its intended targets in cells is a critical step in validating experimental findings and advancing drug discovery efforts. This guide outlines and compares several methodologies to achieve this, from direct biophysical measurements of target binding to the quantification of downstream transcriptional events.
Comparative Analysis of ERRγ Modulators
The following table summarizes the in vitro cellular activity of this compound in comparison to other notable ERRγ modulators, SLU-PP-332 and GSK5182. This data highlights the relative potency and isoform selectivity of these compounds.
| Compound | Target(s) | Reported Activity | EC50 / IC50 | Reference |
| This compound | ERRβ/γ | Agonist | ERRγ: ~1.2 µM; ERRα & ERRβ: >5 µM[1] | [1] |
| SLU-PP-332 | Pan-ERR | Agonist | ERRα: 98 nM; ERRβ: 230 nM; ERRγ: 430 nM[1] | [1] |
| GSK5182 | ERRγ | Inverse Agonist | ERRγ: IC50 = 0.44 µM; ERRα & ERRβ: >10 µM[2] | [2] |
Experimental Methodologies for Confirming Target Engagement
We present three distinct and complementary approaches to confirm the engagement of this compound with ERRβ/γ in a cellular environment: a direct target engagement assay, a functional reporter assay, and a downstream target gene expression analysis.
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the physical interaction between a compound and its target protein in intact cells. The principle lies in the ligand-induced thermal stabilization of the target protein.
Experimental Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T, C2C12) to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Shock: Resuspend the treated cells in a suitable buffer and aliquot into PCR tubes. Heat the cell suspensions across a defined temperature gradient (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by a cooling step.
-
Cell Lysis and Protein Solubilization: Lyse the cells by freeze-thaw cycles or detergent-based lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Target Protein: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble ERRβ or ERRγ by Western blotting or other quantitative protein detection methods like ELISA.
-
Data Analysis: Plot the percentage of soluble ERRβ/γ against the temperature for both vehicle and this compound treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.
dot
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Functional Readout: Luciferase Reporter Gene Assay
This assay measures the ability of this compound to activate the transcriptional activity of ERRγ. It relies on a reporter gene (e.g., luciferase) under the control of a promoter containing ERR response elements (ERREs).
Experimental Protocol:
-
Cell Culture and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the ERRγ ligand-binding domain (GAL4-ERRγ-LBD), and another containing a luciferase reporter gene downstream of a GAL4 upstream activation sequence (UAS). A Renilla luciferase plasmid can be co-transfected for normalization.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing this compound, a positive control (e.g., another known ERRγ agonist), or vehicle (DMSO) at various concentrations. Incubate for 18-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value. An increase in luciferase activity indicates agonistic activity of this compound on ERRγ.
dot
Caption: Luciferase Reporter Assay Signaling Pathway.
Downstream Target Analysis: Quantitative PCR (qPCR)
Activation of ERRγ by this compound leads to the increased transcription of specific target genes. Measuring the mRNA levels of these genes provides a downstream confirmation of target engagement and functional activity. Key target genes include Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and Carnitine palmitoyltransferase 1B (CPT1B).[3]
Experimental Protocol:
-
Cell Culture and Treatment: Culture a metabolically active cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) and treat with this compound (e.g., 1 µM) or vehicle for a specified time (e.g., 6, 12, or 24 hours).
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells using a suitable kit. Reverse transcribe the RNA into complementary DNA (cDNA).
-
Quantitative PCR: Perform qPCR using sequence-specific primers for PGC-1α, CPT1B, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative mRNA expression of the target genes using the ΔΔCt method. A significant increase in the mRNA levels of PGC-1α and CPT1B in this compound-treated cells compared to vehicle-treated cells confirms the compound's on-target activity.
dot
Caption: Quantitative PCR (qPCR) Experimental Workflow.
Conclusion
Confirming the cellular target engagement of this compound is essential for the rigorous interpretation of experimental results. This guide provides a framework for researchers to select and implement appropriate assays. The direct evidence of binding from CETSA, coupled with the functional validation from reporter gene assays and the confirmation of downstream biological effects through qPCR, offers a robust and multi-faceted approach to confidently establish the on-target activity of this compound in a cellular context. The provided comparative data with other ERR modulators further aids in the contextualization of experimental outcomes.
References
- 1. Synthetic ERRα/β/γ Agonist Induces an ERRα-Dependent Acute Aerobic Exercise Response and Enhances Exercise Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Selective ERRγ Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring ligand-dependent and ligand-independent interactions between nuclear receptors and associated proteins using Bioluminescence Resonance Energy Transfer (BRET2) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GSK-4716 and GSK5182 for Modulating ERRγ Activity
For researchers, scientists, and drug development professionals, understanding the precise effects of chemical modulators on the Estrogen-Related Receptor gamma (ERRγ) is critical for advancing research in metabolism, oncology, and endocrinology. This guide provides an objective comparison of two widely used modulators, GSK-4716 and GSK5182, highlighting their opposing mechanisms of action and providing supporting experimental data and protocols.
Estrogen-Related Receptor gamma (ERRγ) is an orphan nuclear receptor that is constitutively active and plays a pivotal role in regulating genes involved in cellular energy metabolism, including fatty acid oxidation and mitochondrial biogenesis. Its dysregulation has been implicated in various diseases, making it a significant therapeutic target. This compound acts as a selective agonist, enhancing ERRγ's transcriptional activity, while GSK5182 is a potent inverse agonist that suppresses its activity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and GSK5182, providing a clear comparison of their potency and activity.
| Parameter | This compound | GSK5182 | Reference |
| Target(s) | Estrogen-related receptor β (ERRβ) and γ (ERRγ) | Estrogen-related receptor γ (ERRγ) | [1][2] |
| Activity | Selective Agonist | Selective Inverse Agonist | [1][3] |
| EC50 (ERRγ) | 1.3 µM | - | [1] |
| IC50 (ERRγ) | - | 79 nM | [3][4] |
Mechanism of Action and Biological Effects
This compound and GSK5182 exert opposing effects on ERRγ activity, leading to distinct downstream biological consequences.
This compound: The Agonist
This compound enhances the transcriptional activity of ERRγ. This leads to the increased expression of genes involved in critical metabolic pathways. For instance, treatment of primary mouse myotubes with this compound results in a significant increase in the expression of Ppargc1a (PGC-1α), a master regulator of mitochondrial biogenesis, and other genes key to mitochondrial function such as Cpt1b, Atp5b, and Idh3[5][6]. This ultimately boosts mitochondrial activity and oxidative capacity[5][6].
GSK5182: The Inverse Agonist
Conversely, GSK5182 acts as a highly selective inverse agonist of ERRγ[3][4]. It effectively inhibits the transcriptional activity of ERRγ, leading to the suppression of its target genes. This has been shown to have anti-diabetic effects in mouse models by inhibiting hepatic gluconeogenesis[7]. Interestingly, GSK5182 has a dual mechanism of action. Besides inhibiting transcriptional activity, it also stabilizes the ERRγ protein by preventing its ubiquitination and subsequent degradation[8][9]. This leads to an accumulation of inactive ERRγ in the cell.
A direct comparison in 293T cells demonstrated that while this compound treatment leads to a dose-dependent degradation of the ERRγ protein, GSK5182 treatment results in a robust, dose-dependent increase in ERRγ protein levels[8].
Signaling Pathways
The opposing actions of this compound and GSK5182 on ERRγ lead to the modulation of distinct signaling pathways.
References
- 1. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK5182 | Estrogen Receptor/ERR | Reactive Oxygen Species | TargetMol [targetmol.com]
- 9. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of ERRα Modulators
For Researchers, Scientists, and Drug Development Professionals
The Estrogen-Related Receptors (ERRs) are a subfamily of orphan nuclear receptors comprising three isoforms: ERRα, ERRβ, and ERRγ. Among these, ERRα has emerged as a significant therapeutic target in metabolic diseases and cancer. The development of selective modulators for ERRα is crucial for dissecting its physiological roles and for advancing drug discovery programs. This guide provides a comparative analysis of GSK-4716 and other key modulators, focusing on their selectivity for ERRα.
Initially thought to be a potential ERRα modulator, this compound has been identified as a selective agonist for ERRβ and ERRγ, with minimal to no activity on ERRα.[1][2] This guide, therefore, clarifies the selectivity profile of this compound and provides a comparison with genuine ERRα-selective agonists and inverse agonists, offering a valuable resource for researchers in the field.
Comparative Selectivity of ERR Modulators
The following table summarizes the potency and selectivity of this compound and a selection of prominent ERRα modulators across the three ERR isoforms. The data has been compiled from various cell-based and biochemical assays.
| Compound | Type | ERRα | ERRβ | ERRγ |
| This compound | ERRβ/γ Agonist | >5000 nM (EC50)[1] | >5000 nM (EC50)[1] | 1200 nM (EC50)[1] |
| XCT790 | ERRα Inverse Agonist | 370 nM (IC50)[3][4] | Inactive[3][4] | Inactive[3][4] |
| SLU-PP-332 | Pan-ERR Agonist | 98 nM (EC50)[5][6][7] | 230 nM (EC50)[5][6][7] | 430 nM (EC50)[5][6][7] |
| ERRα antagonist-1 (Compound A) | ERRα Antagonist | 170 nM (IC50 vs PGC-1α)[8] | Inactive[8] | Inactive[8] |
| SR16388 | ERRα Inhibitor | 700 nM (EC50)[9] | >10,000 nM (EC50)[9] | >10,000 nM (EC50)[9] |
| DS45500853 | ERRα Agonist | 800 nM (IC50)[10][11] | Not Reported | Not Reported |
| DS20362725 | ERRα Agonist | 600 nM (IC50)[11][12] | Not Reported | Not Reported |
Experimental Methodologies
The determination of compound selectivity and potency relies on robust experimental assays. Below are detailed protocols for two common methods used to characterize ERR modulators.
Luciferase Reporter Gene Assay
This cell-based assay is widely used to measure the ability of a compound to activate or inhibit the transcriptional activity of a nuclear receptor.
Principle: HEK293 cells are transiently co-transfected with two plasmids: one expressing the full-length ERRα protein and another containing a luciferase reporter gene under the control of an ERR-responsive element (ERRE). If a compound activates ERRα, the receptor will bind to the ERRE and drive the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of ERRα activation. For inverse agonists, a decrease in the basal luciferase activity is measured.
Protocol:
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. For transfection, cells are seeded in 96-well plates. A transfection mixture containing the ERRα expression plasmid, the ERRE-luciferase reporter plasmid, and a transfection reagent (e.g., Lipofectamine) is added to the cells.
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing the test compound at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for another 24 hours.
-
Luciferase Assay: The medium is removed, and cells are lysed. A luciferase assay reagent containing the substrate (e.g., luciferin) is added to the cell lysate.
-
Data Acquisition: The luminescence is measured using a luminometer. The data is typically normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.
-
Data Analysis: The relative luciferase units (RLU) are plotted against the compound concentration to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for inverse agonists) values.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to measure the binding of a compound to the ERRα ligand-binding domain (LBD) and its ability to displace a coactivator peptide.
Principle: The assay utilizes the principle of FRET between a terbium (Tb)-labeled anti-GST antibody (donor) bound to a GST-tagged ERRα LBD and a fluorescein-labeled coactivator peptide (e.g., from PGC-1α) (acceptor). When the coactivator peptide binds to the ERRα LBD, the donor and acceptor are in close proximity, resulting in a high FRET signal. A compound that binds to the LBD and displaces the coactivator peptide will cause a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 1 mM DTT, 0.1% BSA). Prepare solutions of GST-ERRα LBD, Tb-labeled anti-GST antibody, fluorescein-labeled PGC-1α peptide, and the test compound.
-
Assay Setup: In a 384-well plate, add the GST-ERRα LBD and the Tb-anti-GST antibody and incubate to allow for their association.
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Coactivator Addition: Add the fluorescein-labeled PGC-1α peptide to all wells.
-
Incubation: Incubate the plate at room temperature for 1-4 hours to allow the binding reaction to reach equilibrium.
-
Data Acquisition: The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements, with excitation at ~340 nm and emission at ~495 nm (for terbium) and ~520 nm (for fluorescein).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The data is plotted against the compound concentration to determine the IC50 value, representing the concentration at which the compound displaces 50% of the coactivator peptide.
Visualizing Experimental and Signaling Pathways
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Synthetic ERRα/β/γ Agonist Induces an ERRα-Dependent Acute Aerobic Exercise Response and Enhances Exercise Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Novel Steroidal Inhibitor of Estrogen-Related Receptor α (ERRα) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
A Functional Showdown: GSK-4716 vs. XCT790 in Cellular Energetics and Signaling
For researchers, scientists, and drug development professionals, the nuanced functional differences between small molecule modulators are critical for experimental design and interpretation. This guide provides an objective, data-driven comparison of two widely used compounds, GSK-4716 and XCT790, which target the Estrogen-Related Receptor (ERR) family of orphan nuclear receptors.
While both molecules are potent modulators of ERR signaling, they exhibit distinct isoform selectivity and profoundly different functional consequences, particularly concerning mitochondrial biology. This comparison elucidates their primary mechanisms of action, off-target effects, and impact on downstream cellular pathways, supported by experimental data and detailed protocols.
At a Glance: Key Functional Distinctions
| Feature | This compound | XCT790 |
| Primary Target | Estrogen-Related Receptor β (ERRβ) & γ (ERRγ) | Estrogen-Related Receptor α (ERRα) |
| Mode of Action | Agonist | Inverse Agonist |
| Potency | EC50 (ERRγ): ~1.3 - 2 µM | IC50 (ERRα): ~0.37 µM |
| Key On-Target Effect | Induces PGC-1α/β and genes for mitochondrial biogenesis & fatty acid oxidation. | Inhibits ERRα-mediated transcription, reducing expression of genes like PGC-1α. |
| Significant Off-Target Effect | Not widely reported. | Potent mitochondrial uncoupler at nanomolar concentrations, independent of ERRα. |
| Downstream Signaling Impact | Activates mitochondrial function and energy production. | Depletes cellular ATP, activates AMPK, and can induce apoptosis. |
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and XCT790 based on available experimental data.
Table 1: Potency and Selectivity
| Compound | Target | Assay Type | Potency | Selectivity | Reference |
| This compound | ERRγ | FRET Assay | IC50: ~2 µM | Selective over ERRα and classical Estrogen Receptors (ERα, ERβ). | [1] |
| ERRγ | Cell-based Reporter Assay | EC50: ~1.3 µM | Selective over ERRα and classical Estrogen Receptors. | ||
| XCT790 | ERRα | GAL4-ERRα Cell-based Transfection Assay | IC50: ~0.37 µM | Inactive against ERRγ, ERα, and ERβ at concentrations below 10 µM. | [2] |
Table 2: Functional Effects on Cellular Metabolism
| Compound | Parameter | Cell Type | Effect | Concentration | Reference |
| This compound | Citrate (B86180) Synthase Activity | Primary mouse myotubes | Increased | 10 µM | [3] |
| Cytochrome c levels | Primary mouse myotubes | Increased | 10 µM | [3] | |
| XCT790 | Cellular ATP levels | MNT1 cells | Rapid depletion | Effective at nanomolar concentrations | [4][5] |
| Oxygen Consumption Rate (OCR) | MNT1 cells | Increased (indicative of uncoupling) | Effective at nanomolar concentrations | [4][5] | |
| AMPK Activation (p-AMPK) | MNT1 cells | Increased | Effective at nanomolar concentrations | [4][5] |
Signaling Pathways and Mechanisms of Action
This compound and XCT790 exert their effects through distinct signaling pathways, as illustrated below.
Caption: this compound signaling pathway.
Caption: XCT790 dual mechanisms of action.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
ERR Luciferase Reporter Gene Assay (for Agonist/Inverse Agonist Activity)
This assay is used to determine the ability of a compound to activate or inhibit the transcriptional activity of a specific ERR isoform.
Materials:
-
HEK293T cells
-
Expression plasmids for GAL4-DBD fused to the ligand-binding domain (LBD) of the ERR of interest (e.g., GAL4-ERRα-LBD or GAL4-ERRγ-LBD)
-
A luciferase reporter plasmid containing GAL4 upstream activating sequences (UAS)
-
A control plasmid for transfection efficiency normalization (e.g., expressing Renilla luciferase)
-
Lipofectamine 2000 or similar transfection reagent
-
Cell culture medium (e.g., DMEM) with 10% charcoal-stripped fetal bovine serum (FBS)
-
This compound and XCT790
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the GAL4-ERR-LBD, UAS-luciferase, and control plasmids using a suitable transfection reagent according to the manufacturer's protocol[6].
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, XCT790, or vehicle control (DMSO)[6].
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer[7].
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. For agonists like this compound, plot the fold induction of luciferase activity against the compound concentration to determine the EC50. For inverse agonists like XCT790, plot the percent inhibition of basal luciferase activity against the compound concentration to determine the IC50[8].
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function and identify mitochondrial uncouplers.
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XF24)
-
Seahorse XF cell culture microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds: Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A
-
XCT790
-
Cells of interest (e.g., MNT1)
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight[9].
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight[9].
-
Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow temperature and pH to equilibrate[9].
-
Compound Loading: Load the mitochondrial stress test compounds and XCT790 (at various concentrations) into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse Assay: Calibrate the instrument with the sensor cartridge, then replace the calibrant plate with the cell plate. The assay protocol will consist of baseline OCR measurements followed by sequential injections of XCT790 and the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)[10][11].
-
Data Analysis: The Seahorse software calculates OCR in real-time. The increase in basal OCR after the injection of XCT790, which is not further stimulated by the uncoupler FCCP, is indicative of its mitochondrial uncoupling effect[4][5].
Western Blot for AMPK Activation
This method is used to detect the phosphorylation of AMPK, a key indicator of cellular energy stress.
Materials:
-
Cells treated with XCT790 or vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-AMPKα (Thr172) and mouse anti-total AMPKα
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: After treating cells with XCT790 for the desired time, lyse the cells in ice-cold RIPA buffer[10].
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane[10].
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature[12].
-
Detection: Visualize the protein bands using an ECL detection system.
-
Normalization: Strip the membrane and re-probe with the antibody for total AMPKα to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. The ratio of phosphorylated AMPK to total AMPK indicates the level of AMPK activation[13].
Citrate Synthase Activity Assay
This spectrophotometric assay measures the activity of citrate synthase, a key enzyme in the TCA cycle and a marker of mitochondrial content.
Materials:
-
Cell or tissue lysates
-
Assay buffer (e.g., Tris-HCl buffer)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Acetyl-CoA
-
Oxaloacetate
-
Spectrophotometer capable of reading absorbance at 412 nm
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates.
-
Reaction Mixture: In a 96-well plate or cuvette, prepare a reaction mixture containing the assay buffer, DTNB, and acetyl-CoA[2][14].
-
Sample Addition: Add the cell lysate to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding oxaloacetate[15].
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time. The increase in absorbance is due to the reaction of the thiol group of Coenzyme A (produced by citrate synthase) with DTNB to form TNB, which absorbs at 412 nm[2][14].
-
Data Analysis: Calculate the rate of change in absorbance (ΔA/min) and use the molar extinction coefficient of TNB to determine the citrate synthase activity.
Logical Relationship of Functional Comparison
The following diagram illustrates the logical flow of comparing the functional effects of this compound and XCT790.
Caption: Logical flow of this compound and XCT790 functional comparison.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eubopen.org [eubopen.org]
- 7. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of estrogen-related receptors subtype selectivity: Conversion of an ERRβ/γ selective agonist to ERRα/β/γ pan agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. elearning.unite.it [elearning.unite.it]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. 3hbiomedical.com [3hbiomedical.com]
- 15. Citrate synthase activity [protocols.io]
Comparative Guide to the Downstream Target Validation of GSK-4716
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK-4716, a selective agonist of Estrogen-Related Receptor beta (ERRβ) and gamma (ERRγ), with other relevant compounds. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic small molecule that selectively activates ERRβ and ERRγ, two orphan nuclear receptors that play crucial roles in regulating cellular metabolism, mitochondrial function, and energy homeostasis.[1] Upon binding to ERRβ/γ, this compound induces a conformational change in the receptor, leading to the recruitment of coactivators, most notably Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and PGC-1β.[2] This complex then binds to specific DNA sequences known as Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of target genes, initiating their transcription. This signaling cascade results in the modulation of a wide array of downstream processes, including mitochondrial biogenesis, fatty acid oxidation, and glucose metabolism.[1][2]
Comparative Analysis of ERRβ/γ Modulators
To effectively validate the downstream targets of this compound, it is essential to compare its activity with other compounds that modulate ERRβ/γ signaling. This includes other agonists, inverse agonists, and antagonists.
| Compound | Class | Target(s) | Reported EC50/IC50 | Key Downstream Effects |
| This compound | Agonist | ERRβ/γ | EC50: 1.3 µM for ERRγ | Induces PGC-1α/β, increases fatty acid oxidation genes (Cpt1b, Atp5b, Idh3), enhances mitochondrial biogenesis, modulates glucocorticoid receptor signaling, and upregulates dopaminergic markers (TH, DAT).[1][2][3] |
| DY131 | Agonist | ERRβ/γ | EC50: 130 nM for ERRγ | Structurally similar to this compound, expected to have similar agonistic effects on ERRβ/γ target genes. |
| GSK5182 | Inverse Agonist | ERRγ | - | Attenuates the expression of ERRγ target genes like TH and DAT.[3] Interestingly, both GSK5182 and this compound have been shown to increase ERRγ protein levels.[4] |
| Diethylstilbestrol (DES) | Antagonist | ERRγ, ERα | - | Suppresses glucocorticoid-responsive gene expression modulated by ERRγ.[2][5] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of downstream target validation, the following diagrams are provided.
References
- 1. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Two target gene activation pathways for orphan ERR nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Path: A Comparative Guide to Knockdown Studies for Validating the GSK-4716 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of knockdown methodologies to confirm the signaling pathway of GSK-4716, a selective agonist of the orphan nuclear receptors Estrogen-Related Receptor beta (ERRβ) and Estrogen-Related Receptor gamma (ERRγ). We present supporting experimental data, detailed protocols, and visual pathway diagrams to facilitate rigorous experimental design and data interpretation.
Introduction to this compound and its Signaling Cascade
This compound is a synthetic small molecule that functions as a potent agonist for ERRβ and ERRγ.[1][2] These orphan nuclear receptors are constitutively active transcription factors, meaning they can regulate gene expression without a known natural ligand.[3][4] this compound binds to the ligand-binding domain of ERRβ and ERRγ, further enhancing their transcriptional activity.[5][6]
The downstream effects of this compound activation are multifaceted and tissue-specific. A key mechanism involves the coactivation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and PGC-1β, which are master regulators of mitochondrial biogenesis and cellular metabolism.[1] This leads to a concerted increase in the expression of genes involved in fatty acid oxidation and mitochondrial function.[1][7] Additionally, this compound has been shown to modulate glucocorticoid receptor (GR) signaling and influence the expression of genes related to dopaminergic neuronal phenotypes and serotonin (B10506) receptors.[3][8][9]
To definitively attribute the observed cellular effects of this compound to its action on ERRβ and ERRγ, knockdown studies are indispensable. By specifically reducing the expression of these target receptors, researchers can verify that the effects of this compound are indeed dependent on their presence.
Comparative Analysis of Knockdown Technologies for this compound Pathway Validation
The selection of an appropriate knockdown technology is critical for the successful validation of the this compound pathway. The most common techniques are siRNA, shRNA, and CRISPR-based interference (CRISPRi). Each method offers distinct advantages and disadvantages in terms of efficiency, duration of effect, and off-target potential.
| Technology | Mechanism of Action | Pros | Cons | Typical Knockdown Efficiency | Duration of Effect |
| siRNA (small interfering RNA) | Post-transcriptional gene silencing by guiding mRNA cleavage. | - Ease of use and rapid screening of multiple targets.- Transient effect, suitable for short-term studies.- No genomic integration. | - Transient effect, not suitable for long-term studies.- Potential for off-target effects.- Delivery can be challenging in some cell types. | 70-95% | 3-7 days |
| shRNA (short hairpin RNA) | Transcriptional silencing through the RNA interference pathway, delivered via viral vectors. | - Stable, long-term gene silencing.- Can be used to create stable cell lines.- Can be used in vivo. | - Potential for off-target effects.- Viral vector handling requires safety precautions.- Positional effects due to random genomic integration. | 80-95% | Weeks to months (stable cell lines) |
| CRISPRi (CRISPR interference) | Transcriptional repression by guiding a catalytically dead Cas9 (dCas9) fused to a repressor domain to the target gene promoter. | - High specificity and minimal off-target effects.- Reversible and tunable gene expression.- Can target non-coding regions. | - Requires delivery of both dCas9 and guide RNA.- Can be less effective for some genes.- Potential for off-target binding of the guide RNA. | 50-99% | Transient or stable, depending on the delivery method |
Experimental Data Summary
The following table summarizes hypothetical quantitative data from a study designed to confirm the this compound pathway using siRNA-mediated knockdown of ERRγ.
| Experimental Condition | Target Gene (ERRγ) mRNA Level (%) | Downstream Gene (PGC-1α) mRNA Level (%) | Phenotypic Readout (e.g., Mitochondrial Respiration Rate, % of Control) |
| Vehicle Control (Scrambled siRNA) | 100 ± 5 | 100 ± 7 | 100 ± 8 |
| This compound (Scrambled siRNA) | 98 ± 6 | 250 ± 15 | 180 ± 12 |
| Vehicle Control (ERRγ siRNA) | 25 ± 4 | 95 ± 8 | 105 ± 9 |
| This compound (ERRγ siRNA) | 23 ± 5 | 110 ± 10 | 115 ± 11 |
These data illustrate that the this compound-mediated increase in PGC-1α expression and mitochondrial respiration is significantly attenuated upon the knockdown of ERRγ, confirming that ERRγ is a critical component of the this compound signaling pathway. A study demonstrated that siRNA-mediated suppression of ERRγ mRNA attenuated the expression of mRNAs encoding GR and its target genes.[3]
Detailed Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of ERRγ for this compound Pathway Validation
1. Cell Culture and Seeding:
- Culture the desired cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) in the appropriate growth medium.[1][10]
- One day prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
2. siRNA Transfection:
- Prepare two sets of transfection complexes: one with a validated siRNA targeting ERRγ and another with a non-targeting (scrambled) siRNA as a negative control.
- Dilute the siRNA in a serum-free medium.
- In a separate tube, dilute a suitable transfection reagent (e.g., lipid-based) in a serum-free medium.
- Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
- Add the transfection complexes dropwise to the cells.
3. This compound Treatment:
- 24 to 48 hours post-transfection, replace the medium with a fresh medium containing either this compound (at the desired final concentration, e.g., 1-10 µM) or a vehicle control (e.g., DMSO).[10][11]
4. Sample Collection and Analysis:
- After the desired treatment duration (e.g., 12-24 hours), harvest the cells.
- For Gene Expression Analysis: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of ERRγ and downstream target genes (e.g., PGC-1α, CPT1b, ATP5b).[1]
- For Protein Analysis: Lyse the cells and perform Western blotting to assess the protein levels of ERRγ and downstream targets.
- For Phenotypic Analysis: Perform relevant functional assays, such as measuring citrate (B86180) synthase activity or cytochrome c levels, to assess mitochondrial function.[1]
Visualizing the this compound Pathway and Experimental Workflow
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 3. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Activation of estrogen-related receptor γ by calcium and cadmium [frontiersin.org]
- 6. Efficient discovery of selective small molecule agonists of estrogen-related receptor gamma using combinatorial approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSK4716 enhances 5-HT1AR expression by glucocorticoid receptor signaling in hippocampal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GSK-4716 and Other Estrogen-Related Receptor (ERR) Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK-4716 with other key Estrogen-Related Receptor (ERR) modulators. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to Estrogen-Related Receptors (ERRs)
Estrogen-Related Receptors (ERRs) are a subgroup of nuclear receptors that play crucial roles in regulating cellular energy metabolism, mitochondrial biogenesis, and various physiological processes. The three isoforms, ERRα, ERRβ, and ERRγ, are constitutively active, meaning they can regulate gene expression without a natural ligand. However, their activity can be modulated by synthetic small molecules, making them attractive therapeutic targets for metabolic diseases, cancer, and other conditions.
Overview of this compound
This compound is a synthetic small molecule that acts as a selective agonist for ERRβ and ERRγ. It displays significantly lower to no activity towards ERRα and the classical estrogen receptors (ERα and ERβ), making it a valuable tool for dissecting the specific functions of the ERRβ and ERRγ isoforms.
Comparative Data of ERR Modulators
The following table summarizes the quantitative data for this compound and other notable ERR modulators, including agonists and inverse agonists. The data is compiled from various in vitro assays.
| Modulator | Type | Target(s) | EC50/IC50 | Selectivity | Key Effects |
| This compound | Agonist | ERRβ/γ | EC50: 1.3 µM (ERRγ) | Selective for ERRβ/γ over ERRα and ERs | Induces expression of PGC-1α and genes involved in fatty acid oxidation.[1] |
| SLU-PP-332 | Pan-Agonist | ERRα/β/γ | EC50: 98 nM (ERRα), 230 nM (ERRβ), 430 nM (ERRγ) | Pan-agonist with a preference for ERRα | Enhances mitochondrial function and cellular respiration.[2][3][4][5][6] |
| DY131 | Agonist | ERRβ/γ | EC50: 130 nM | Selective for ERRβ/γ; inactive against ERRα and ERs | Suppresses proliferation of certain cancer cells.[7][8][9][10][11] |
| GSK5182 | Inverse Agonist | ERRγ | IC50: 79 nM | Highly selective for ERRγ over ERRα, ERRβ, and ERα | Suppresses hepatic glucose production and inhibits cancer cell proliferation.[12][13] |
| XCT-790 | Inverse Agonist | ERRα | IC50: 0.37 µM | Selective for ERRα; inactive against ERRγ, ERα, and ERβ | Induces cell death in chemotherapeutic-resistant cancer cells.[14][15][16][17][18] |
Signaling Pathways and Mechanisms of Action
The signaling pathways activated or inhibited by these ERR modulators are crucial to understanding their cellular effects.
This compound: ERRβ/γ Agonist Pathway
This compound activates ERRβ and ERRγ, leading to the recruitment of coactivators such as PGC-1α. This complex then binds to Estrogen-Related Response Elements (ERREs) in the promoter regions of target genes, stimulating their transcription. Key downstream effects include increased mitochondrial biogenesis and fatty acid oxidation.
SLU-PP-332: Pan-ERR Agonist Workflow
As a pan-agonist, SLU-PP-332 activates all three ERR isoforms, leading to a broad transcriptional response that enhances overall cellular respiration and mitochondrial function.
GSK5182: ERRγ Inverse Agonist Mechanism
GSK5182 acts as an inverse agonist by binding to ERRγ and promoting the recruitment of corepressors. This action inhibits the basal transcriptional activity of ERRγ, leading to a decrease in the expression of its target genes, such as those involved in hepatic gluconeogenesis.[12]
XCT-790: ERRα Inverse Agonist Logical Relationship
XCT-790 functions by binding to ERRα and disrupting its interaction with coactivators like PGC-1α. This leads to the suppression of ERRα-mediated gene transcription, which can induce apoptosis in certain cancer cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Luciferase Reporter Gene Assay for ERR Activity
This assay is used to determine the ability of a compound to modulate the transcriptional activity of a specific ERR isoform.
1. Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 24-well plates at a density of 5 x 10^4 cells/well.
-
After 24 hours, cells are transiently co-transfected using a suitable transfection reagent with the following plasmids:
-
An expression vector for the full-length ERR isoform (ERRα, ERRβ, or ERRγ) or a Gal4-DBD-ERR-LBD fusion construct.
-
A reporter plasmid containing multiple copies of an Estrogen-Related Response Element (ERRE) or Gal4 upstream activating sequence (UAS) driving the expression of the firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
2. Compound Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing the test compound (e.g., this compound) at various concentrations or a vehicle control (e.g., DMSO).
-
For inverse agonist screening, cells are often co-transfected with a PGC-1α expression vector to enhance basal activity.[19]
3. Luciferase Activity Measurement:
-
After 24 hours of treatment, cells are lysed.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
The ratio of firefly to Renilla luciferase activity is calculated to normalize the data.
Western Blot Analysis of ERR Target Gene Expression
This method is used to quantify the protein levels of downstream targets of ERR signaling.
1. Cell Culture and Treatment:
-
C2C12 myoblasts are cultured in DMEM with 10% FBS. To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum for 4 days.[1]
-
Differentiated myotubes are treated with the ERR modulator (e.g., this compound) or vehicle for the desired time (e.g., 24 hours).[1]
2. Protein Lysate Preparation:
-
Cells are washed with ice-cold PBS and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein concentration is determined using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody specific for the target protein (e.g., PGC-1α, CPT1b) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
A loading control, such as β-actin or GAPDH, is used to normalize protein levels.
Conclusion
This compound serves as a selective and potent tool for investigating the roles of ERRβ and ERRγ. Its comparison with other ERR modulators, such as the pan-agonist SLU-PP-332 and the isoform-specific inverse agonists GSK5182 and XCT-790, highlights the diverse pharmacological profiles that can be achieved by targeting the ERR family. The choice of modulator will depend on the specific research question, with this compound being particularly valuable for studies focused on the distinct functions of ERRβ and ERRγ in cellular metabolism and disease. The provided data and protocols offer a solid foundation for researchers to design and execute experiments in this promising area of drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic ERRα/β/γ Agonist Induces an ERRα-Dependent Acute Aerobic Exercise Response and Enhances Exercise Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. View of SLU-PP-332 AND RELATED ERRα AGONISTS: A FOCUSED MINIREVIEW OF METABOLIC REGULATION, AND THERAPEUTIC POTENTIAL | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 7. DY131 | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 8. Antimitotic activity of DY131 and the estrogen-related receptor beta 2 (ERRβ2) splice variant in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Estrogen-Related Receptor γ Agonist DY131 Ameliorates Lipopolysaccharide-Induced Acute Liver Injury [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Estrogen-Related Receptor γ Agonist DY131 Ameliorates Lipopolysaccharide-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Inverse agonist of estrogen-related receptor α suppresses the growth of triple negative breast cancer cells through ROS generation and interaction with multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. Gemcitabine and XCT790, an ERRα inverse agonist, display a synergistic anticancer effect in pancreatic cancer [medsci.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Cell-based Assays to Identify ERR and ERR/PGC Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of GSK-4716 Effects with Genetic Models of REV-ERB Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of GSK-4716, a selective Estrogen-Related Receptor (ERR) β and γ agonist, with the physiological consequences of genetic disruption of the nuclear receptors REV-ERBα and REV-ERBβ. While this compound does not directly target REV-ERB, this cross-validation is pertinent due to the significant crosstalk and overlapping regulatory functions of the ERR and REV-ERB families in metabolic and circadian pathways. This document summarizes key experimental findings, presents quantitative data in a comparative format, and provides detailed experimental protocols.
Introduction: The Interplay of ERR and REV-ERB in Metabolism
This compound is a synthetic agonist that selectively activates Estrogen-Related Receptor β (ERRβ) and ERRγ, two orphan nuclear receptors that play a crucial role in regulating cellular energy metabolism.[1][2] They are key regulators of mitochondrial biogenesis, fatty acid oxidation, and oxidative phosphorylation.
The REV-ERB proteins, REV-ERBα and REV-ERBβ, are also orphan nuclear receptors but are best known as integral components of the core circadian clock machinery.[3][4] They act as transcriptional repressors, rhythmically controlling the expression of core clock genes, including Bmal1.[5] Beyond their role in timekeeping, REV-ERBs are critical regulators of lipid and glucose metabolism.[3][4]
The functional overlap between ERRs and REV-ERBs, particularly in metabolic control, makes a comparative analysis of their activation and disruption highly relevant. Both receptor families can bind to similar DNA response elements and regulate a common set of target genes, suggesting a complex interplay in maintaining metabolic homeostasis.[2][6] This guide explores this interplay by comparing the effects of pharmacological ERRβ/γ activation by this compound with the phenotypes observed in REV-ERB genetic knockout models.
Comparative Data: this compound vs. REV-ERB Knockout Models
The following tables summarize the quantitative effects of this compound treatment and REV-ERB genetic deletion on key metabolic genes and physiological parameters.
Table 1: Effects on Gene Expression in Muscle Cells/Tissue
| Gene | This compound Treatment (in C2C12 myotubes) | REV-ERBα/β Knockout (in mouse skeletal muscle) | Primary Function |
| Ppargc1a (PGC-1α) | Increased expression[1][7] | Decreased expression in REV-ERBα knockout[8] | Master regulator of mitochondrial biogenesis and energy metabolism |
| Ppargc1b (PGC-1β) | Increased expression[1] | - | Coactivator of transcription factors, involved in mitochondrial biogenesis |
| Cpt1b | Increased expression[1] | - | Rate-limiting enzyme in fatty acid oxidation |
| Atp5b | Increased expression[1] | - | Component of ATP synthase, involved in oxidative phosphorylation |
| Idh3 | Increased expression[1] | - | Enzyme in the citric acid cycle |
| Maoa | Significantly increased mRNA expression[1][9] | - | Enzyme involved in neurotransmitter metabolism |
Table 2: Effects on Metabolic Parameters
| Parameter | This compound Treatment | REV-ERBα/β Double Knockout (in mice) |
| Lipid Metabolism | Induces genes for fatty acid oxidation[1] | Deregulated lipid metabolism, hepatic steatosis[8][10] |
| Glucose Metabolism | - | Increased plasma glucose levels[5] |
| Energy Expenditure | - | Altered respiratory exchange ratio (RER)[8] |
| Mitochondrial Function | Increases citrate (B86180) synthase activity and cytochrome c levels[1][7] | Reduced mitochondrial content and oxidative function in REV-ERBα knockout[5] |
Signaling Pathways and Experimental Workflows
ERR and REV-ERB Signaling Crosstalk
The following diagram illustrates the signaling pathways of ERRβ/γ activated by this compound and the repressive action of REV-ERBs. It also highlights their points of crosstalk, particularly in the regulation of metabolic gene expression.
Figure 1. Simplified signaling pathways of this compound-activated ERRβ/γ and REV-ERBs, highlighting their crosstalk in regulating metabolic gene expression.
Experimental Workflow for Cross-Validation
The logical workflow for comparing the effects of this compound with REV-ERB genetic models involves parallel in vitro and in vivo experiments.
Figure 2. Experimental workflow for comparing the effects of this compound with REV-ERB knockout mice.
Experimental Protocols
In Vitro this compound Treatment of C2C12 Myotubes
This protocol is based on methodologies described in the literature for studying the effects of this compound on muscle cell gene expression.[1][7]
-
Cell Culture and Differentiation:
-
C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5][11][12][13]
-
To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum when cells reach approximately 80-90% confluency.[5][11]
-
Cells are maintained in differentiation medium for 4-6 days, with media changes every 48 hours.
-
-
This compound Treatment:
-
Gene Expression Analysis:
-
Following treatment, total RNA is isolated from the myotubes using a suitable RNA extraction kit.
-
cDNA is synthesized from the RNA, and quantitative real-time PCR (qPCR) is performed to measure the expression levels of target genes (e.g., Ppargc1a, Cpt1b).
-
Gene expression data is normalized to a stable housekeeping gene (e.g., B2m or 18s).[7][14]
-
Generation and Metabolic Phenotyping of REV-ERB Knockout Mice
The following provides a general outline for the generation and metabolic characterization of REV-ERB knockout mice, based on established procedures.[15][16]
-
Generation of REV-ERB Knockout Mice:
-
Mice with floxed alleles for Nr1d1 (REV-ERBα) and Nr1d2 (REV-ERBβ) are crossed with mice expressing Cre recombinase under a ubiquitous or tissue-specific promoter to generate knockout animals.[15]
-
Successful gene deletion is confirmed by genotyping using PCR analysis of genomic DNA isolated from tail biopsies.
-
-
Metabolic Phenotyping:
-
Indirect Calorimetry: Mice are individually housed in metabolic cages (e.g., Columbus Instruments CLAMS or Sable Systems Promethion) to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure over a 24-48 hour period.[6][9][17] Food and water intake, as well as locomotor activity, are also monitored.
-
Glucose Tolerance Test (GTT): After an overnight fast, mice are administered an intraperitoneal or oral bolus of glucose (e.g., 2 g/kg body weight). Blood glucose levels are measured from tail vein blood at baseline and at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.[1][7]
-
Body Composition Analysis: Body fat and lean mass are determined using techniques such as EchoMRI.[17]
-
-
Tissue-Specific Gene Expression Analysis:
-
At the end of the study, tissues such as skeletal muscle, liver, and adipose tissue are collected.
-
RNA is extracted, and qPCR or RNA-sequencing is performed to analyze the expression of metabolic and circadian genes.
-
Conclusion
The cross-validation of this compound's effects with the phenotypes of REV-ERB genetic models reveals both distinct and convergent roles of ERRβ/γ and REV-ERBs in metabolic regulation. Activation of ERRβ/γ by this compound primarily upregulates pathways of mitochondrial biogenesis and fatty acid oxidation. In contrast, the genetic deletion of REV-ERBs leads to a broader dysregulation of both circadian rhythm and metabolism, including altered lipid and glucose homeostasis.
The observed crosstalk between these pathways, particularly their co-regulation of a subset of metabolic genes, underscores the complexity of nuclear receptor signaling in maintaining energy balance. For drug development professionals, these findings suggest that targeting one pathway may have indirect effects on the other, a crucial consideration for predicting the efficacy and potential side effects of novel therapeutics aimed at metabolic diseases. Further research directly comparing the effects of ERR agonists and REV-ERB modulators in the same experimental systems will be invaluable for a more complete understanding of their integrated roles.
References
- 1. Considerations and guidelines for mouse metabolic phenotyping in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The REV-ERB Nuclear Receptors: Timekeepers for the Core Clock Period and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear receptor protein: REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. REV-ERB and ROR nuclear receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse | Rodent Metabolic Phenotyping Core | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. The circadian gene Rev-erbα improves cellular bioenergetics and provides preconditioning for protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Phenotyping Core | UNC NRI [uncnri.org]
- 10. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encodeproject.org [encodeproject.org]
- 12. editxor.com [editxor.com]
- 13. Stable Knockdown of Genes Encoding Extracellular Matrix Proteins in the C2C12 Myoblast Cell Line Using Small-Hairpin (sh)RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. REV-ERB nuclear receptors in the suprachiasmatic nucleus control circadian period and restrict diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of Circadian Behavior and Metabolism by Rev-erbα and Rev-erbβ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mouse Metabolic Phenotyping Platform | Department of Medicine, University of Wisconsin–Madison [medicine.wisc.edu]
Safety Operating Guide
Navigating the Safe Disposal of GSK-4716: A Procedural Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of GSK-4716, this guide offers a clear, step-by-step operational plan to ensure the safety of laboratory personnel and the protection of the environment. As your trusted partner in laboratory safety and chemical handling, we are committed to providing value beyond the product itself.
This compound is a selective agonist for the estrogen-related receptors ERRβ and ERRγ, utilized in various research applications.[1][2][3] Due to its potential environmental impact, proper disposal is not just a regulatory requirement but a cornerstone of responsible scientific research. This document outlines the necessary procedures for the safe handling and disposal of this compound waste.
Chemical and Safety Profile
A thorough understanding of the chemical and safety characteristics of this compound is fundamental to its safe management. The following table summarizes key data compiled from safety data sheets (SDS) and supplier information.
| Identifier | Value | Source |
| Chemical Name | 4-hydroxy-N'-[(4-propan-2-ylphenyl)methylideneamino]benzamide | [4] |
| CAS Number | 101574-65-6 | [4] |
| Molecular Formula | C17H18N2O2 | [4] |
| Molecular Weight | 282.34 g/mol | |
| GHS Classification | Very toxic to aquatic life with long-lasting effects. | [5] |
| Hazard Statement | May cause long-term adverse effects in the aquatic environment. | [5] |
| Signal Word | Warning | |
| Key Precaution | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [5] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol provides a systematic approach to the disposal of this compound, from the point of waste generation to its final removal from the laboratory. Adherence to these steps is critical for minimizing exposure risks and preventing environmental contamination.
1. Risk Assessment and Personal Protective Equipment (PPE)
-
Before commencing any work that will generate this compound waste, a comprehensive risk assessment must be conducted.
-
Due to the compound's potential hazards, the following PPE is mandatory:
-
Gloves: Chemically resistant nitrile gloves. Double gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A dedicated laboratory coat must be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a certified chemical fume hood.[5]
-
2. Waste Segregation
-
All waste materials contaminated with this compound must be segregated from general and non-hazardous laboratory waste at the point of generation.
-
Designated waste containers must be used for the following categories:
-
Solid Waste: Unused or expired solid this compound, contaminated consumables (e.g., pipette tips, weighing boats, tubes), and contaminated PPE (gloves, disposable lab coats).
-
Liquid Waste: Solutions containing this compound and solvent rinses of contaminated glassware.
-
Sharps Waste: Contaminated needles, syringes, or other sharp objects.
-
3. Waste Containment and Labeling
-
Solid Waste:
-
Collect in a dedicated, robust, and leak-proof plastic container with a secure lid.
-
The container must be clearly labeled as "Hazardous Waste: this compound, Environmentally Hazardous, Solid".
-
-
Liquid Waste:
-
Collect in a dedicated, chemically compatible, and shatter-proof container with a screw cap.
-
The container must be clearly labeled as "Hazardous Waste: this compound, Environmentally Hazardous, Liquid" and list the solvent(s) present.
-
-
Sharps Waste:
-
Collect in a designated, puncture-proof sharps container.
-
The container must be labeled as "Hazardous Sharps Waste: this compound".
-
4. Decontamination of Work Surfaces and Equipment
-
All surfaces and non-disposable equipment that have come into contact with this compound must be decontaminated.
-
Use a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a laboratory detergent and water.
-
All cleaning materials (e.g., wipes, paper towels) must be disposed of as solid this compound waste.
5. Storage of Waste
-
Store all this compound waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
The storage area should be clearly marked as "Hazardous Waste Storage".
6. Final Disposal
-
The disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.[5]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling GSK-4716
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of GSK-4716. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate potential hazards.
I. Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin contact, eye contact, inhalation, and ingestion.[1][2] The recommended PPE includes:
-
Eye Protection: Wear chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[3] Inspect gloves prior to use and dispose of them properly after handling the compound.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2] Ensure proper fit and use in accordance with OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[2]
-
Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin exposure.[2] Contaminated clothing should be removed and washed before reuse.[1]
II. Safe Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound:
-
Preparation:
-
Ensure adequate ventilation in the work area, especially in confined spaces.[2]
-
Read the Safety Data Sheet (SDS) thoroughly before beginning any work.
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Handling the Compound:
-
Storage:
III. Spill and Disposal Management
In the event of a spill or for routine disposal, follow these guidelines:
-
Spill Containment:
-
Waste Disposal:
IV. Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Formula | C17H18N2O2 | [2][5] |
| Molecular Weight | 282.34 g/mol | [5] |
| Recommended Long-Term Storage | -20°C | [1][4] |
| Recommended Short-Term Storage | 2-8°C | [1] |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in Ethanol | Up to 100 mM |
V. Experimental Workflow Diagram
The following diagram illustrates the standard operational workflow for handling this compound, from preparation to disposal, to ensure a safe and efficient process.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
